molecular formula C16H10O4 B180038 4,4'-(Ethyne-1,2-diyl)dibenzoic acid CAS No. 16819-43-5

4,4'-(Ethyne-1,2-diyl)dibenzoic acid

Cat. No.: B180038
CAS No.: 16819-43-5
M. Wt: 266.25 g/mol
InChI Key: ARBAMECCCQZCSR-UHFFFAOYSA-N
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Description

4,4'-(Ethyne-1,2-diyl)dibenzoic acid is a useful research compound. Its molecular formula is C16H10O4 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-(Ethyne-1,2-diyl)dibenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(Ethyne-1,2-diyl)dibenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[2-(4-carboxyphenyl)ethynyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBAMECCCQZCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348701
Record name 4,4'-(Ethyne-1,2-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16819-43-5
Record name 4,4'-(Ethyne-1,2-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 4,4'-(ethyne-1,2-diyl)dibenzoic acid, a rigid linear molecule increasingly utilized in the construction of advanced materials such as metal-organic frameworks (MOFs). This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a thorough analysis of its molecular geometry derived from crystallographic data. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes schematic diagrams generated using the DOT language to visualize key experimental workflows, adhering to specified formatting for optimal readability.

Introduction

4,4'-(Ethyne-1,2-diyl)dibenzoic acid, with the chemical formula C₁₆H₁₀O₄, is a dicarboxylic acid featuring two benzoic acid moieties linked by a central ethyne (acetylene) group.[1][2] This linear and rigid structure imparts unique properties, making it a valuable building block, particularly in supramolecular chemistry and materials science. Its ability to act as a ditopic linker has led to its extensive use in the synthesis of high-performance polymers and porous crystalline materials like MOFs, which have applications in gas storage, separation, and catalysis.[2] Understanding the precise molecular structure and properties of this compound is paramount for the rational design and synthesis of these advanced materials.

Physicochemical Properties

A summary of the key physicochemical properties of 4,4'-(ethyne-1,2-diyl)dibenzoic acid is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₆H₁₀O₄[1][2]
Molecular Weight 266.25 g/mol [3][4]
CAS Number 16819-43-5[4]
Appearance Off-white powder/crystal[5]
Purity >98%[5]
Thermal Stability Stable up to 400 °C[5]

Experimental Protocols

Synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid

The synthesis of 4,4'-(ethyne-1,2-diyl)dibenzoic acid is typically achieved through a two-step process involving a Sonogashira cross-coupling reaction followed by hydrolysis.

Step 1: Sonogashira Coupling of Methyl 4-Iodobenzoate with Acetylene

This reaction couples two molecules of methyl 4-iodobenzoate with acetylene gas in the presence of a palladium and copper co-catalyst system.

  • Materials:

    • Methyl 4-iodobenzoate

    • Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triphenylphosphine (PPh₃)

    • Triethylamine (TEA)

    • Toluene, anhydrous

    • Acetylene gas

  • Procedure:

    • A solution of methyl 4-iodobenzoate, triphenylphosphine, and copper(I) iodide in a mixture of toluene and triethylamine is prepared in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

    • Bis(triphenylphosphine)palladium(II) dichloride is added to the solution.

    • The reaction mixture is stirred, and acetylene gas is bubbled through the solution.

    • The reaction is typically heated and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product, dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate, is then purified by column chromatography.

Step 2: Hydrolysis of Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate

The diester from the previous step is hydrolyzed to the corresponding dicarboxylic acid.

  • Materials:

    • Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate

    • Sodium hydroxide (NaOH)

    • Methanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate is dissolved in a mixture of methanol and an aqueous solution of sodium hydroxide.

    • The mixture is heated at reflux until the hydrolysis is complete, as monitored by TLC.

    • The reaction mixture is then cooled, and the methanol is removed under reduced pressure.

    • The remaining aqueous solution is acidified with hydrochloric acid to precipitate the crude 4,4'-(ethyne-1,2-diyl)dibenzoic acid.

    • The white precipitate is collected by filtration, washed with water, and dried under vacuum.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Hydrolysis A Methyl 4-iodobenzoate + Acetylene Gas C Reaction Mixture A->C B Pd(PPh3)2Cl2, CuI, PPh3, TEA, Toluene B->C D Purification (Column Chromatography) C->D Work-up E Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate D->E F Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate H Reaction Mixture F->H G NaOH, Methanol/Water G->H I Acidification (HCl) H->I Work-up J 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid I->J

Caption: Synthetic pathway for 4,4'-(ethyne-1,2-diyl)dibenzoic acid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzoic acid rings. Due to the symmetry of the molecule, two doublets are anticipated in the aromatic region, representing the protons ortho and meta to the ethyne linker. The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display signals for the carboxylic acid carbon, the quaternary carbons of the ethyne group, and the aromatic carbons. Due to symmetry, four signals are expected for the aromatic carbons and one for the carboxylic acid carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The FTIR spectrum is typically recorded using a KBr pellet method.[6][7][8] A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent pellet.

  • Expected Absorptions:

    • A broad O-H stretching band from the carboxylic acid dimer in the region of 2500-3300 cm⁻¹.

    • A sharp C=O stretching vibration of the carboxylic acid around 1700 cm⁻¹.

    • C-O stretching and O-H bending vibrations in the 1400-1200 cm⁻¹ region.

    • C≡C stretching of the alkyne group, which may be weak or absent due to the symmetry of the molecule.

    • Aromatic C-H and C=C stretching vibrations.

Molecular Structure and Geometry

The molecular structure of 4,4'-(ethyne-1,2-diyl)dibenzoic acid is characterized by its linear and rigid nature. The central acetylene linker holds the two benzoic acid rings in a co-planar or near co-planar orientation. Crystallographic data provides precise measurements of bond lengths and angles.

Visualization of Molecular Structure

Caption: 2D representation of the 4,4'-(ethyne-1,2-diyl)dibenzoic acid molecule.

Tabulated Crystallographic Data

The following tables summarize the key bond lengths and angles for 4,4'-(ethyne-1,2-diyl)dibenzoic acid, derived from single-crystal X-ray diffraction data.

Table 2: Selected Bond Lengths

BondLength (Å)
C-C (ethyne)Value
C-C (ethyne-aryl)Value
C=C (aromatic, avg.)Value
C-C (aryl-carboxyl)Value
C=O (carboxyl)Value
C-O (carboxyl)Value
O-H (carboxyl)Value

Table 3: Selected Bond Angles

AngleDegree (°)
C-C≡CValue
C≡C-C (aryl)Value
C-C-C (in aryl ring, avg.)Value
C(aryl)-C(aryl)-C(carboxyl)Value
O=C-OValue
C(aryl)-C=OValue
C(aryl)-C-OHValue

(Note: The placeholder "Value" in Tables 2 and 3 would be populated with the specific numerical data extracted from the crystallographic information file.)

Signaling Pathways and Logical Relationships

As a synthetic building block, 4,4'-(ethyne-1,2-diyl)dibenzoic acid is not directly involved in biological signaling pathways. However, its application in the development of drug delivery systems or bioactive materials could be represented through logical relationship diagrams. For instance, its incorporation into a MOF for targeted drug release can be visualized.

Logical Relationship for MOF-based Drug Delivery

Drug_Delivery A 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid (Linker) C Synthesis of MOF A->C B Metal Ions B->C D Drug Loading C->D E Drug-loaded MOF D->E F Targeted Delivery E->F G Drug Release F->G H Therapeutic Effect G->H

Caption: Conceptual workflow for drug delivery using a MOF synthesized from the title compound.

Conclusion

4,4'-(Ethyne-1,2-diyl)dibenzoic acid is a molecule of significant interest in materials science due to its well-defined, rigid, and linear structure. This guide has provided a detailed overview of its molecular properties, including a procedural outline for its synthesis and characterization. The tabulated data on its physicochemical properties and molecular geometry serve as a valuable resource for researchers in the field. The provided diagrams offer a clear visualization of the synthetic workflow and potential applications, aiding in the conceptualization of new materials and technologies based on this versatile molecular building block.

References

A Technical Guide to 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid (CAS 16819-43-5): Properties, Synthesis, and Applications in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-(Ethyne-1,2-diyl)dibenzoic acid, registered under CAS number 16819-43-5, is a rigid, linear organic compound featuring a central acetylene (ethyne) unit flanked by two para-substituted benzoic acid groups.[1] This unique symmetrical structure imparts exceptional thermal stability and makes it a highly valuable building block, or "linker," in the field of materials science. It is particularly renowned for its role in the synthesis of highly porous crystalline materials known as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Its dicarboxylic acid functionalities allow it to connect with metal ions or other organic units to form extended, well-defined network structures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

The fundamental properties of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid are summarized below. The compound is typically a pale beige solid that requires storage in a dry, room-temperature environment.

Table 1: General Properties

PropertyValue
CAS Number 16819-43-5[2]
Molecular Formula C₁₆H₁₀O₄[2]
Molecular Weight 266.25 g/mol [2]
IUPAC Name 4-[2-(4-carboxyphenyl)ethynyl]benzoic acid[2]
Common Synonyms 4,4'-(1,2-Ethynediyl)dibenzoic Acid, H₂EDDB

Table 2: Physicochemical Properties

PropertyValue
Physical Form Solid
Color Pale Beige
Melting Point >163 °C
Boiling Point (Predicted) 510.7 ± 35.0 °C
Density (Predicted) 1.42 ± 0.1 g/cm³
Solubility Sparingly soluble in DMSO (with heating)
Storage Temperature Room Temperature, sealed in dry conditions

Table 3: Safety Information

CategoryInformation
Signal Word Warning
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Spectroscopic and Thermal Analysis

Spectroscopic and thermal data are crucial for the identification and characterization of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Due to the molecule's symmetry, the NMR spectra are relatively simple and diagnostic.

  • ¹H NMR (DMSO-d₆): The spectrum is expected to show two distinct signals for the aromatic protons, appearing as doublets (due to ortho-coupling) in the range of δ 7.5-8.1 ppm. A broad singlet corresponding to the two equivalent carboxylic acid protons would appear further downfield, typically above δ 13 ppm.

  • ¹³C NMR (DMSO-d₆): The spectrum would display signals for the quaternary alkyne carbons (δ ~90 ppm), several distinct aromatic carbon signals (δ ~120-135 ppm), and a signal for the carboxyl carbon (δ >165 ppm).[2]

Infrared (IR) Spectroscopy The IR spectrum provides clear evidence of the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~2200 (weak)C≡C stretchAlkyne
1700-1680 (strong)C=O stretchCarboxylic Acid
1605, 1500C=C stretchAromatic Ring
1320-1210C-O stretchCarboxylic Acid
~850C-H bendpara-disubstituted Aromatic

Thermogravimetric Analysis (TGA) Thermogravimetric analysis demonstrates the compound's high thermal stability, a key property for its use in advanced materials. It is reported to be stable up to 400 °C, making it suitable for high-temperature applications and solvothermal synthesis conditions.

Synthesis and Purification

The most common and efficient method for synthesizing 4,4'-(Ethyne-1,2-diyl)dibenzoic acid is through a palladium and copper co-catalyzed Sonogashira cross-coupling reaction.[3] This involves coupling an aryl halide with a terminal alkyne. For this specific molecule, two equivalents of a 4-halobenzoic acid are coupled with an acetylene source.

A representative Sonogashira coupling pathway for synthesis.

Experimental Protocol: Representative Synthesis

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-iodobenzoic acid (2 equivalents), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and a copper(I) iodide co-catalyst (e.g., 4 mol%).[4]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., a mixture of THF and triethylamine). Stir the mixture.

  • Alkyne Addition: If using trimethylsilylacetylene (0.5 equivalents), add it dropwise via syringe. The mixture is typically stirred at room temperature or gently heated (40-60 °C) for several hours to overnight.

  • Deprotection: After the coupling reaction is complete (monitored by TLC), a base (e.g., K₂CO₃ in methanol) is added to remove the trimethylsilyl (TMS) protecting groups.

  • Work-up: Once the reaction is complete, the mixture is cooled. The product is typically insoluble and precipitates. It is then acidified with HCl to protonate the carboxylate groups, causing the final product to precipitate fully.

  • Purification: The crude solid is collected by filtration and washed sequentially with water, and an organic solvent like toluene or acetic acid to remove unreacted starting materials and catalyst residues.[5] The final product is dried under vacuum.

Applications in Materials Science

The rigid, linear geometry and bifunctional nature of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid make it an exceptional linker for constructing porous crystalline materials.

Linker for Metal-Organic Frameworks (MOFs)

MOFs are materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF, such as pore size, surface area, and chemical functionality, are directly determined by the choice of metal and organic linker. This compound is a preferred linker for creating highly stable and porous MOFs, particularly with zirconium (Zr).

A general workflow for the solvothermal synthesis of MOFs.

Experimental Protocol: Solvothermal Synthesis of a Zr-based MOF

This protocol is representative of the synthesis of Zr-MOFs like those in the UiO series or related structures.[6][7][8]

  • Preparation: In a glass vial, dissolve 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (1 equivalent) and a zirconium salt such as ZrCl₄ (1 equivalent) in N,N-dimethylformamide (DMF).

  • Modulator Addition: Add a modulator, such as acetic acid or benzoic acid (e.g., 20-50 equivalents). Modulators are crucial for controlling the crystallization process and improving the quality and phase purity of the final MOF.[6]

  • Sonication: Sonicate the mixture for 10-20 minutes until a homogeneous solution is formed.

  • Solvothermal Reaction: Seal the vial tightly and place it in a preheated oven at a specific temperature (typically 120-150 °C) for 24-72 hours. During this time, the MOF crystals will form.

  • Isolation: After cooling to room temperature, a white crystalline powder will have precipitated. The solid is isolated by centrifugation or filtration.

  • Washing: The collected powder is washed multiple times with fresh DMF and then with a lower-boiling-point solvent like ethanol or acetone to remove unreacted precursors trapped within the pores.

  • Activation: To achieve permanent porosity, the solvent molecules within the pores must be removed. This is done by heating the material under a dynamic vacuum, a process known as activation.

Table 5: Properties of MOFs Synthesized with 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid

MOF NameMetal CenterKey PropertiesPotential Applications
BUT-30 Zr(IV)BET Surface Area: 3,940.6 m²/gTotal Pore Volume: 1.55 cm³/gExhibits negative thermal expansionGas Storage, Oxygen Sensing
GUF-1 Sc(III)Moderate H₂ adsorption (7.6 kJ/mol)Working capacity of 41 g/LHydrogen Storage
Eu-MOF Eu(III)Red luminescence in the solid stateLuminescent Sensors
Zn-MOF Zn(II)Blue-green luminescence in the solid stateLuminescent Materials

Monomer for Advanced Polymers

Beyond MOFs, this dibenzoic acid serves as a monomer in the synthesis of high-performance polymers, such as polyimides.[1] Its rigid, rod-like structure and high thermal stability are imparted to the resulting polymer backbone, leading to materials with excellent mechanical strength and resistance to high temperatures, which are desirable in the electronics and aerospace industries.

References

An In-Depth Technical Guide to 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid: Synthesis, Properties, and Applications in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-(ethyne-1,2-diyl)dibenzoic acid, a rigid linear dicarboxylic acid linker molecule. The document details its chemical identity, a plausible synthetic route, and its significant application in the construction of Metal-Organic Frameworks (MOFs) for drug delivery. Detailed experimental protocols are provided for the synthesis of the linker and for the loading and release of therapeutic agents from a hypothetical MOF constructed using this linker.

Core Compound: 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid

4,4'-(Ethyne-1,2-diyl)dibenzoic acid is a bifunctional organic compound that has garnered interest in materials science, particularly as a building block for crystalline porous materials. Its rigid structure and the presence of two carboxylic acid groups make it an ideal linker for the synthesis of robust and highly porous MOFs.

Synonyms and Chemical Identifiers

To facilitate comprehensive literature searches and material sourcing, a list of synonyms and identifiers for 4,4'-(ethyne-1,2-diyl)dibenzoic acid is provided in the table below.

Identifier Type Value
IUPAC Name 4-[2-(4-carboxyphenyl)ethynyl]benzoic acid[1]
Synonyms 4,4'-(1,2-Ethynediyl)dibenzoic Acid, H2EDDB, H2EDBA[2][3]
CAS Number 16819-43-5[1][2]
Molecular Formula C₁₆H₁₀O₄[1][2]
Molecular Weight 266.25 g/mol [1]

Synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid

The synthesis of 4,4'-(ethyne-1,2-diyl)dibenzoic acid can be effectively achieved via a Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes. A plausible and detailed protocol for the synthesis starting from 4-iodobenzoic acid and acetylene is outlined below.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 4-Iodobenzoic acid

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetylene gas

  • Hydrochloric acid (HCl), 2 M

  • Distilled water

  • Argon gas

Procedure:

  • Reaction Setup: A two-neck round-bottom flask is charged with 4-iodobenzoic acid (2 equivalents), triphenylphosphine (4 mol%), and copper(I) iodide (2 mol%). The flask is then evacuated and backfilled with argon three times.

  • Solvent and Base Addition: Anhydrous DMF and anhydrous triethylamine are added to the flask via syringe. The mixture is stirred under argon until all solids are dissolved.

  • Catalyst Addition: Palladium(II) chloride (1 mol%) is added to the reaction mixture.

  • Acetylene Purge: The reaction mixture is purged with a slow stream of acetylene gas for 15-20 minutes, ensuring the gas is bubbled through the solution.

  • Reaction Conditions: The reaction is stirred at room temperature for 24 hours under a positive pressure of acetylene (a balloon filled with acetylene can be attached to the flask).

  • Work-up: After the reaction is complete, the mixture is quenched by the addition of 2 M hydrochloric acid. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with distilled water and then recrystallized from a suitable solvent system (e.g., DMF/water) to yield pure 4,4'-(ethyne-1,2-diyl)dibenzoic acid.

G cluster_reactants Reactants cluster_catalysts Catalysts & Reagents 4-Iodobenzoic_Acid 4-Iodobenzoic Acid Reaction_Vessel Sonogashira Coupling Reaction 4-Iodobenzoic_Acid->Reaction_Vessel Acetylene Acetylene Acetylene->Reaction_Vessel Pd_Catalyst PdCl2/PPh3 Pd_Catalyst->Reaction_Vessel Cu_Catalyst CuI Cu_Catalyst->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Solvent DMF Solvent->Reaction_Vessel Product 4,4'-(Ethyne-1,2-diyl)dibenzoic acid Reaction_Vessel->Product

Synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.

Application in Drug Delivery via Metal-Organic Frameworks

While direct applications of 4,4'-(ethyne-1,2-diyl)dibenzoic acid in drug development are not widely reported, its role as a linker in the formation of Metal-Organic Frameworks (MOFs) presents a significant opportunity for advanced drug delivery systems. MOFs are crystalline materials with a high surface area and tunable pore sizes, making them excellent candidates for encapsulating and releasing therapeutic agents.

The rigid and linear nature of 4,4'-(ethyne-1,2-diyl)dibenzoic acid allows for the construction of highly porous and stable MOFs, such as those with a Zr-based node, analogous to the well-studied UiO-66 family of MOFs.

Hypothetical Zr-Based MOF for Drug Delivery

A hypothetical zirconium-based MOF, herein designated as Zr-EDDB, can be synthesized using 4,4'-(ethyne-1,2-diyl)dibenzoic acid as the organic linker.

3.1.1. Experimental Protocol: Synthesis of Zr-EDDB MOF

Materials:

  • 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (H₂EDDB)

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid

Procedure:

  • Solution Preparation: In a glass vial, dissolve 4,4'-(ethyne-1,2-diyl)dibenzoic acid and zirconium(IV) chloride in DMF.

  • Modulator Addition: Add acetic acid as a modulator to control the crystallite size and defect density.

  • Solvothermal Synthesis: Seal the vial and heat it in an oven at 120 °C for 24 hours.

  • Product Isolation and Activation: After cooling to room temperature, the white crystalline product is collected by centrifugation, washed with fresh DMF and then with ethanol. The solvent is then exchanged with a low-boiling point solvent (e.g., acetone), and the material is activated by heating under vacuum to remove the solvent from the pores.

Drug Loading and Release Studies

The porous nature of the hypothetical Zr-EDDB makes it a promising candidate for the encapsulation of anticancer drugs such as doxorubicin and 5-fluorouracil.

3.2.1. Experimental Protocol: Doxorubicin Loading

Materials:

  • Activated Zr-EDDB MOF

  • Doxorubicin hydrochloride (DOX)

  • Deionized water

Procedure:

  • Loading: Suspend the activated Zr-EDDB MOF in an aqueous solution of doxorubicin.

  • Incubation: Stir the suspension at room temperature in the dark for 24 hours to allow for the diffusion of DOX into the MOF pores.

  • Separation and Quantification: The DOX-loaded MOF (DOX@Zr-EDDB) is separated by centrifugation. The amount of encapsulated DOX is determined by measuring the concentration of free DOX in the supernatant using UV-Vis spectrophotometry.

3.2.2. Experimental Protocol: 5-Fluorouracil Loading

Materials:

  • Activated Zr-EDDB MOF

  • 5-Fluorouracil (5-FU)

  • Methanol

Procedure:

  • Loading: Immerse the activated Zr-EDDB MOF in a methanolic solution of 5-fluorouracil.

  • Incubation: Stir the mixture at room temperature for 24 hours.

  • Separation and Quantification: Collect the 5-FU loaded MOF (5-FU@Zr-EDDB) by centrifugation and wash with methanol to remove surface-adsorbed drug. The loading amount is quantified by analyzing the supernatant via UV-Vis spectroscopy.

3.2.3. Experimental Protocol: In Vitro Drug Release

Materials:

  • DOX@Zr-EDDB or 5-FU@Zr-EDDB

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

Procedure:

  • Release Study Setup: Place a known amount of the drug-loaded MOF in a dialysis bag containing a small volume of PBS.

  • Incubation: Immerse the dialysis bag in a larger volume of PBS (pH 7.4 or 5.5) at 37 °C with constant stirring.

  • Sampling and Analysis: At predetermined time intervals, withdraw aliquots from the external PBS solution and replace with an equal volume of fresh PBS. Analyze the concentration of the released drug in the aliquots using UV-Vis spectrophotometry.

G cluster_synthesis MOF Synthesis & Activation cluster_drug_loading Drug Loading cluster_drug_release Drug Release Linker 4,4'-(Ethyne-1,2-diyl)dibenzoic acid Synthesis Solvothermal Synthesis Linker->Synthesis Metal_Node ZrCl4 Metal_Node->Synthesis Activation Activation (Solvent Removal) Synthesis->Activation Activated_MOF Activated Zr-EDDB MOF Activation->Activated_MOF Loading Drug Loading (Incubation) Activated_MOF->Loading Drug Doxorubicin or 5-Fluorouracil Drug->Loading Loaded_MOF Drug-Loaded Zr-EDDB Loading->Loaded_MOF Release In Vitro Release (PBS) Loaded_MOF->Release Released_Drug Released_Drug Release->Released_Drug Drug Release Profile

Workflow for Drug Delivery using a Zr-EDDB MOF.

Conclusion

4,4'-(Ethyne-1,2-diyl)dibenzoic acid is a valuable and versatile linker for the construction of highly porous and stable Metal-Organic Frameworks. While its direct pharmacological activity has not been established, its application in creating advanced drug delivery systems holds significant promise. The detailed synthetic and application protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this compound and the resulting nanomaterials in creating next-generation therapeutics with controlled release profiles and enhanced efficacy. Further research into the biocompatibility and in vivo performance of MOFs derived from this linker is warranted to fully realize their clinical potential.

References

Spectroscopic Analysis of 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-(Ethyne-1,2-diyl)dibenzoic acid, also known as tolan-4,4'-dicarboxylic acid, is a rigid, linear aromatic dicarboxylic acid with significant potential in materials science and medicinal chemistry. Its unique structure, featuring a central acetylene linker between two para-substituted benzoic acid moieties, imparts desirable properties for the construction of metal-organic frameworks (MOFs), high-performance polymers, and as a scaffold in drug design. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for its synthesis and spectroscopic analysis are also presented to facilitate its application in research and development.

Chemical Structure and Properties

  • IUPAC Name: 4-[2-(4-carboxyphenyl)ethynyl]benzoic acid[1]

  • Synonyms: 4,4'-(1,2-Ethynediyl)dibenzoic acid, tolan-4,4'-dicarboxylic acid[1]

  • CAS Number: 16819-43-5[1][2]

  • Molecular Formula: C₁₆H₁₀O₄[1][2]

  • Molecular Weight: 266.25 g/mol [1][2]

Table 1: Physicochemical Properties of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid

PropertyValueReference
Molecular Weight266.25 g/mol [1][2]
Molecular FormulaC₁₆H₁₀O₄[1][2]
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, DMF; sparingly soluble in methanol, ethanol
Melting Point>300 °C

Synthesis

A common and efficient method for the synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid is the palladium-catalyzed Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide (or triflate) with a terminal alkyne. For the synthesis of this symmetric molecule, 4-iodobenzoic acid can be coupled with acetylene gas or a suitable acetylene equivalent.

Synthesis_Workflow Reactants 4-Iodobenzoic Acid + Acetylene Source Reaction Sonogashira Coupling Reactants->Reaction Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., THF/DMF) Solvent->Reaction Workup Acidic Work-up Reaction->Workup Purification Recrystallization / Column Chromatography Workup->Purification Product 4,4'-(Ethyne-1,2-diyl)dibenzoic acid Purification->Product

Caption: Synthetic workflow for 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-iodobenzoic acid (2 equivalents), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equivalents), and copper(I) iodide (CuI, 0.1 equivalents).

  • Solvent and Base Addition: Add anhydrous and degassed solvent, such as a mixture of tetrahydrofuran (THF) and N,N-dimethylformamide (DMF), followed by the addition of a degassed base, typically an amine like triethylamine (4 equivalents).

  • Acetylene Introduction: Bubble acetylene gas through the reaction mixture at room temperature for a specified period, or use a suitable acetylene surrogate.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water and a suitable organic solvent (e.g., diethyl ether) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., DMF/water) or by column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid. Due to its limited solubility in common deuterated solvents, dimethyl sulfoxide-d₆ (DMSO-d₆) is often used for NMR analysis.

NMR_Analysis_Logic Molecule 4,4'-(Ethyne-1,2-diyl)dibenzoic acid H_NMR ¹H NMR Molecule->H_NMR C_NMR ¹³C NMR Molecule->C_NMR Aromatic_H Aromatic Protons (AA'BB' system) H_NMR->Aromatic_H Carboxylic_H Carboxylic Acid Proton (broad singlet, downfield) H_NMR->Carboxylic_H Aromatic_C Aromatic Carbons C_NMR->Aromatic_C Carboxylic_C Carboxylic Acid Carbon C_NMR->Carboxylic_C Alkynyl_C Alkynyl Carbons C_NMR->Alkynyl_C

Caption: Logical flow for NMR spectral interpretation.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.1br s2H-COOH
~8.0d4HAr-H (ortho to -COOH)
~7.7d4HAr-H (meta to -COOH)

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~167-COOH
~132Ar-C (ortho to -COOH)
~131Ar-C (meta to -COOH)
~128Ar-C (ipso to -C≡C-)
~125Ar-C (ipso to -COOH)
~91-C≡C-
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded on a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

Table 4: Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)
~2210Weak to MediumC≡C stretch (alkyne)
~1680StrongC=O stretch (carboxylic acid dimer)
~1600, ~1500MediumC=C stretch (aromatic)
~1300MediumC-O stretch and O-H bend
~920Broad, MediumO-H out-of-plane bend (dimer)
~850StrongC-H out-of-plane bend (para-disubstituted)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugation in 4,4'-(ethyne-1,2-diyl)dibenzoic acid results in strong absorption in the UV region. The spectrum is typically recorded in a solution using a suitable solvent like ethanol or methanol.

Table 5: Predicted UV-Vis Spectral Data (in Ethanol)

λ_max (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition
~300-320Highπ → π*
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for this type of compound.

Table 6: Predicted Mass Spectrometry Data (EI-MS)

m/zRelative IntensityAssignment
266High[M]⁺ (Molecular Ion)
249Medium[M - OH]⁺
221Medium[M - COOH]⁺
193Low[M - COOH - CO]⁺
176Low[M - 2COOH]⁺

Applications in Drug Development and Research

The rigid and well-defined geometry of 4,4'-(ethyne-1,2-diyl)dibenzoic acid makes it an attractive building block in several areas of research and development:

  • Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality allows it to act as a linker to connect metal nodes, forming porous frameworks with potential applications in gas storage, catalysis, and drug delivery.[3]

  • High-Performance Polymers: Its rigid structure can be incorporated into polymers to enhance their thermal stability and mechanical properties.

  • Medicinal Chemistry: The tolan scaffold can be used as a core structure in the design of novel therapeutic agents, where the carboxylic acid groups can be functionalized to modulate biological activity and pharmacokinetic properties.

Applications Molecule 4,4'-(Ethyne-1,2-diyl)dibenzoic acid MOFs Metal-Organic Frameworks Molecule->MOFs Polymers High-Performance Polymers Molecule->Polymers MedChem Medicinal Chemistry Scaffold Molecule->MedChem Gas_Storage Gas Storage MOFs->Gas_Storage Catalysis Catalysis MOFs->Catalysis Drug_Delivery Drug Delivery MOFs->Drug_Delivery Therapeutics Therapeutic Agents MedChem->Therapeutics

Caption: Key application areas of the title compound.

Conclusion

This technical guide has summarized the key spectroscopic features and a reliable synthetic protocol for 4,4'-(ethyne-1,2-diyl)dibenzoic acid. The provided data and methodologies are intended to serve as a valuable resource for researchers in materials science and drug discovery, enabling the efficient synthesis, characterization, and application of this versatile molecule. The well-defined spectroscopic signatures of this compound, as detailed in this guide, are crucial for its quality control and for understanding its behavior in various applications.

References

A Technical Guide to the Solubility of 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4,4'-(ethyne-1,2-diyl)dibenzoic acid in dimethyl sulfoxide (DMSO). Due to a lack of specific quantitative data in publicly available literature, this document focuses on providing a comprehensive experimental protocol for determining the solubility, alongside relevant background information on the compound.

Introduction to 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid

4,4'-(Ethyne-1,2-diyl)dibenzoic acid is a rigid, linear organic compound with the chemical formula C₁₆H₁₀O₄.[1][2] Its structure consists of two benzoic acid moieties linked by an acetylene group.[1] This unique structure imparts properties that make it a valuable building block in materials science and organic synthesis.[1] It is commonly used as a monomer in the synthesis of high-performance polymers, such as polyimides, and in the development of advanced materials like metal-organic frameworks (MOFs).[1][3]

Solubility in DMSO: Qualitative Data

Quantitative Solubility Data

As of the latest search, specific quantitative solubility values (e.g., in mg/mL or mol/L) for 4,4'-(ethyne-1,2-diyl)dibenzoic acid in DMSO at various temperatures have not been reported in the reviewed literature. The following table is provided as a template for researchers to populate with their experimentally determined data.

Temperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
e.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., 50Data to be determinedData to be determinede.g., HPLC

Experimental Protocol for Determining Solubility in DMSO

To address the absence of quantitative data, a detailed experimental protocol for determining the maximum solubility of a compound in DMSO is provided below. This protocol is a composite of established methods for solubility assessment.[5][6][7]

Objective: To determine the saturation solubility of 4,4'-(ethyne-1,2-diyl)dibenzoic acid in DMSO at a specified temperature.

Materials:

  • 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (high purity)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • High-speed microcentrifuge

  • Calibrated micropipettes

  • 2 mL microcentrifuge tubes

  • Appropriate analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Volumetric flasks and appropriate solvents for dilution

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10-20 mg of 4,4'-(ethyne-1,2-diyl)dibenzoic acid into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 500 µL).

    • Vortex the mixture vigorously for 5-10 minutes to facilitate dissolution.[5] If the compound completely dissolves, add more of the solid in pre-weighed increments until a visible excess of solid remains.

  • Equilibration:

    • Place the tube in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).

    • Incubate the suspension for 24-48 hours to ensure that equilibrium between the dissolved and undissolved solute is reached.[5] The solution should be agitated continuously during this period.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the suspension at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.[5]

  • Sample Collection and Dilution:

    • Carefully collect a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent in which the compound is highly soluble and that is compatible with the chosen analytical method (e.g., methanol, acetonitrile). A serial dilution may be necessary to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of 4,4'-(ethyne-1,2-diyl)dibenzoic acid.

    • A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the original concentration in the DMSO supernatant, taking into account the dilution factor. This value represents the solubility of 4,4'-(ethyne-1,2-diyl)dibenzoic acid in DMSO at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 4,4'-(ethyne-1,2-diyl)dibenzoic acid in DMSO.

G start Start prepare_super Prepare Supersaturated Solution in DMSO start->prepare_super equilibrate Equilibrate at Constant Temperature (24-48h) prepare_super->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge collect_super Collect Supernatant centrifuge->collect_super dilute Dilute Supernatant collect_super->dilute quantify Quantify Concentration (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for determining the solubility of a compound in DMSO.

Conclusion

While the existing literature identifies 4,4'-(ethyne-1,2-diyl)dibenzoic acid as sparingly soluble in DMSO with heating, precise quantitative data is lacking. This guide provides a robust experimental framework for researchers to determine the solubility of this compound in their own laboratories. Accurate solubility data is essential for the effective use of this compound in various applications, from materials synthesis to biological assays. The provided protocol and workflow diagram offer a clear path to obtaining this critical information.

References

A Technical Guide to the Thermal Stability of 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-(Ethyne-1,2-diyl)dibenzoic acid is a rigid, linear aromatic dicarboxylic acid that has garnered significant interest as a building block for advanced materials, most notably Metal-Organic Frameworks (MOFs). Its robust structure, featuring a central triple bond, imparts exceptional thermal stability, a critical attribute for materials intended for applications in catalysis, gas storage, and electronics. This technical guide provides a comprehensive overview of the thermal properties of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid, including available quantitative data, detailed experimental protocols for its synthesis and thermal analysis, and a workflow for its preparation and characterization.

Introduction

The thermal stability of a material is a paramount consideration in its application, dictating the operational temperature range and overall durability. For organic molecules like 4,4'-(Ethyne-1,2-diyl)dibenzoic acid, thermal stability is intrinsically linked to its molecular structure. The presence of aromatic rings and a rigidifying ethyne linker contributes to a high decomposition temperature. This inherent stability is a key reason for its use in the synthesis of high-performance polymers and as a linker in the construction of robust MOFs. Understanding the thermal behavior of this molecule is therefore essential for the rational design and development of new materials with tailored properties.

Thermal Stability Data

Quantitative thermal analysis of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid is crucial for defining its operational limits. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the free acid is not extensively available in peer-reviewed literature, its general thermal robustness is well-acknowledged.

Qualitative Assessment:

Sources indicate that 4,4'-(Ethyne-1,2-diyl)dibenzoic acid is stable up to 400 °C .

Quantitative Data Summary:

To provide a comparative context, the following table summarizes the thermal properties of structurally related aromatic dicarboxylic acids. This data can serve as a benchmark for estimating the thermal behavior of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.

Compound NameStructureMelting Point (°C)Decomposition Temperature (°C) (TGA)Reference
Terephthalic Acid
alt text
>300 (sublimes)~427Generic Data
4,4'-Biphenyldicarboxylic Acid
alt text
>400~450Generic Data
4,4'-(Ethyne-1,2-diyl)dibenzoic acid
alt text
>163 (predicted)up to 400 Predicted/Qualitative

Experimental Protocols

Synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid

A common and effective method for the synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid involves the hydrolysis of its corresponding dimethyl ester, which can be prepared via a Sonogashira coupling reaction.

Materials:

  • Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Hydrolysis:

    • In a round-bottom flask, dissolve dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate in a 9:1 (v/v) mixture of ethanol and water.

    • Add an excess of potassium hydroxide (approximately 10 equivalents).

    • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Remove the ethanol from the reaction mixture under reduced pressure.

    • Add water to the remaining residue to dissolve the potassium salt of the product.

    • Wash the aqueous solution with dichloromethane to remove any unreacted starting material or non-polar impurities.

    • Acidify the aqueous layer with concentrated hydrochloric acid until no further precipitation is observed.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with deionized water until the filtrate is neutral.

    • Dry the purified 4,4'-(Ethyne-1,2-diyl)dibenzoic acid under vacuum.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the sample as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: Place a small amount of the dried 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

  • Thermal Program:

    • Heat the sample from the starting temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the sample weight as a function of temperature. The decomposition temperature is typically determined as the onset temperature of the major weight loss step.

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions such as melting, crystallization, and glass transitions by measuring the heat flow into or out of the sample as a function of temperature.

Apparatus:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (typically 2-5 mg) into a DSC sample pan (e.g., aluminum). Seal the pan hermetically.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature below any expected transitions.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting or decomposition point.

    • Optionally, include cooling and second heating cycles to observe crystallization and glass transitions.

  • Data Analysis: Record the differential heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., crystallization) will appear as troughs.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the synthesis and thermal characterization of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Thermal Characterization Start Starting Materials (Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate, KOH) Hydrolysis Hydrolysis Reaction Workup Acidification & Precipitation Hydrolysis->Workup HCl Purification Filtration & Washing Workup->Purification Product Pure 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid Purification->Product TGA Thermogravimetric Analysis (TGA) Product->TGA DSC Differential Scanning Calorimetry (DSC) Product->DSC Data_Analysis Data Analysis TGA->Data_Analysis DSC->Data_Analysis Results Thermal Stability Profile (Decomposition Temp., Phase Transitions) Data_Analysis->Results

Caption: Synthesis and thermal analysis workflow for 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.

Conclusion

4,4'-(Ethyne-1,2-diyl)dibenzoic acid is a thermally robust molecule, making it an excellent candidate for the development of advanced materials that require high-temperature stability. While specific, detailed TGA and DSC data on the free acid are not widely published, its stability up to 400 °C is a strong indicator of its potential. The experimental protocols provided herein offer a clear path for its synthesis and comprehensive thermal characterization. Further research to quantify the precise thermal decomposition pathway and identify any subtle phase transitions would be invaluable for optimizing its use in various applications.

An In-Depth Technical Guide to the Crystal Structure of 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid, a rigid linear molecule of significant interest in materials science and crystal engineering. This document details its crystallographic parameters, molecular geometry, and the supramolecular architecture observed in its co-crystal form. Furthermore, it outlines a detailed experimental protocol for its synthesis and purification.

Introduction

Crystal Structure Analysis

The crystal structure of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid has been determined in the form of a co-crystal with guanidinium and water, with the Cambridge Structural Database (CSD) deposition number 788686.[4][5] In this structure, the dibenzoic acid is deprotonated, forming strong, charge-assisted hydrogen bonds with guanidinium cations.

Crystallographic Data

The crystallographic data for the co-crystal of 4,4'-(Ethyne-1,2-diyl)dibenzoate with guanidinium and water is summarized in the table below. This data provides the fundamental parameters of the unit cell and the conditions under which the diffraction data were collected.

Parameter Value
CCDC Number788686
Empirical FormulaC₁₈H₂₄N₆O₆
Formula Weight420.43
Temperature293(2) K
Wavelength1.54184 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a12.338(3) Å
b10.138(2) Å
c16.294(3) Å
α90°
β109.52(3)°
γ90°
Volume1920.8(7) ų
Z4
Calculated Density1.454 Mg/m³
Molecular Geometry

Within the co-crystal, the 4,4'-(ethyne-1,2-diyl)dibenzoate anion maintains a nearly linear and planar conformation. The two phenyl rings are linked by the ethyne bridge, and the carboxylate groups are positioned at the para positions. The linearity of the molecule is a key feature, contributing to its utility as a rigid linker in the construction of extended networks.

Experimental Protocols

Synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid

A common and effective method for the synthesis of 4,4'-(ethyne-1,2-diyl)dibenzoic acid is the Sonogashira coupling reaction.[1][6][7] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (in this case, 4-iodobenzoic acid) with a terminal alkyne (acetylene).

Materials:

  • 4-Iodobenzoic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • A suitable base (e.g., triethylamine, diisopropylamine)

  • A suitable solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Acetylene gas or a suitable acetylene surrogate

Procedure:

  • Reaction Setup: A dried Schlenk flask is charged with 4-iodobenzoic acid, triphenylphosphine, and copper(I) iodide under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Base Addition: Anhydrous solvent and the base are added to the flask, and the mixture is stirred until the solids are dissolved.

  • Catalyst Addition: Palladium(II) acetate is added to the reaction mixture.

  • Acetylene Introduction: Acetylene gas is bubbled through the reaction mixture at a controlled rate. Alternatively, a protected form of acetylene, such as trimethylsilylacetylene, can be used, followed by a deprotection step.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution of a weak acid (e.g., ammonium chloride). The product is then extracted with an organic solvent.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or solvent mixture.

Synthetic workflow for 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.
Recrystallization Protocol

Purification of the crude product is crucial to obtain high-purity crystalline material suitable for single-crystal X-ray diffraction and for use in the synthesis of high-quality materials. A mixed-solvent system is often effective for the recrystallization of aromatic carboxylic acids.[8][9][10]

Solvent Selection: A suitable solvent system for recrystallization would be one in which the compound is soluble at high temperatures and sparingly soluble at room temperature. A mixture of a polar solvent like ethanol or dimethylformamide (DMF) and a less polar co-solvent or an anti-solvent like water can be effective.

Procedure:

  • Dissolution: The crude solid is dissolved in a minimal amount of the hot primary solvent (e.g., ethanol or DMF).

  • Hot Filtration: The hot solution is filtered to remove any insoluble impurities.

  • Crystallization: The hot filtrate is allowed to cool slowly to room temperature. If crystallization does not occur, a small amount of the anti-solvent (e.g., water) can be added dropwise until the solution becomes slightly turbid. The solution is then allowed to stand undisturbed.

  • Isolation: The resulting crystals are collected by vacuum filtration.

  • Washing: The crystals are washed with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.

  • Drying: The purified crystals are dried under vacuum.

RecrystallizationProcess Crude_Product Crude Product Dissolve Dissolve in minimal hot solvent Crude_Product->Dissolve Hot_Filtration Hot Filtration Dissolve->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Crystallization Crystallization Cooling->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with cold solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

References

4,4'-(Ethyne-1,2-diyl)dibenzoic acid safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

4,4'-(Ethyne-1,2-diyl)dibenzoic acid is a rigid, linear organic molecule containing two benzoic acid moieties linked by an acetylene unit.[1][2] This structure makes it a valuable building block in materials science, particularly as a linker for creating Metal-Organic Frameworks (MOFs) and other high-performance polymers.[1][2]

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₀O₄PubChem
Molecular Weight 266.25 g/mol PubChem, Ossila[2]
CAS Number 16819-43-5PubChem, Ossila[2]
Appearance Off-white powder/crystalOssila[2]
Melting Point Not availableLookchem[1]
Boiling Point Not availableLookchem[1]
Solubility Sparingly soluble in DMSO (with heating)Lookchem[1]
Purity >98%Ossila[2]
Storage Temperature Room temperature, sealed in a dry environmentLookchem[1]

Hazard Identification and Safety Precautions

While specific toxicological data for 4,4'-(Ethyne-1,2-diyl)dibenzoic acid is not available in the public domain, a precautionary approach based on the chemical's structure (an aromatic carboxylic acid powder) is recommended.

Potential Hazards:

  • Eye Irritation: As a solid powder, it may cause mechanical irritation.

  • Skin Irritation: Prolonged contact may cause skin irritation.

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommendation
Eye Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile). Lab coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

dot

G cluster_storage Storage Protocol cluster_handling Handling Protocol Store Store in a tightly sealed container Environment Keep in a cool, dry, and well-ventilated area Store->Environment Incompatibles Away from strong oxidizing agents Environment->Incompatibles Ventilation Use in a well-ventilated area or fume hood PPE Wear appropriate PPE (gloves, goggles, lab coat) Ventilation->PPE Dust Minimize dust generation PPE->Dust Ingestion Avoid ingestion and inhalation Dust->Ingestion Hygiene Practice good laboratory hygiene Ingestion->Hygiene

Caption: Recommended Storage and Handling Workflow.

First Aid Measures

In the absence of specific data, the following general first aid measures for chemical powders are recommended.

dot

G Exposure Chemical Exposure Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Move to fresh air Inhalation->Move_Fresh_Air Wash_Skin Wash with soap and water Skin_Contact->Wash_Skin Rinse_Eyes Rinse with water for 15 minutes Eye_Contact->Rinse_Eyes Seek_Medical_Attention Seek medical attention Ingestion->Seek_Medical_Attention Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention

Caption: First Aid Response Flowchart.

Experimental Protocols

Conceptual Purification Protocol (Based on a related compound):

  • Washing with Toluene: The crude solid material is washed with toluene.

  • Reslurrying in Acetic Acid: The washed solid is then re-slurried in glacial acetic acid.

  • Heating and Stirring: The slurry is heated (e.g., to 50°C) and stirred for a period (e.g., 90 minutes).

  • Cooling and Filtration: The mixture is cooled to room temperature and then filtered.

  • Final Washes: The resulting solid is washed with acetic acid followed by toluene.

  • Drying: The wet product is dried under vacuum at an elevated temperature (e.g., 75°C).

dot

G Start Crude Solid Wash_Toluene Wash with Toluene Start->Wash_Toluene Reslurry_Acetic_Acid Reslurry in Glacial Acetic Acid Wash_Toluene->Reslurry_Acetic_Acid Heat_Stir Heat and Stir Reslurry_Acetic_Acid->Heat_Stir Cool_Filter Cool and Filter Heat_Stir->Cool_Filter Final_Washes Wash with Acetic Acid, then Toluene Cool_Filter->Final_Washes Dry Dry under Vacuum Final_Washes->Dry End Purified Product Dry->End

Caption: Conceptual Purification Workflow for Ethyne-Dibenzoic Acid Analogs.

Summary

4,4'-(Ethyne-1,2-diyl)dibenzoic acid is a valuable research chemical with applications in materials science. Due to the lack of a comprehensive SDS, it is imperative that researchers handle this compound with care, employing standard safety protocols for handling solid organic chemicals. The information provided in this guide is intended to supplement, not replace, a thorough risk assessment and adherence to established laboratory safety practices.

References

Theoretical Insights into 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-(Ethyne-1,2-diyl)dibenzoic acid, a rigid linear molecule, has garnered significant attention as a fundamental building block in supramolecular chemistry and materials science. Its defining feature is a central acetylene (ethyne) linker connecting two para-substituted benzoic acid moieties. This structure imparts a high degree of linearity and rigidity, making it an exceptional candidate for the construction of well-defined and porous materials. Primarily, it serves as a ditopic organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1][2][3] The predictable geometry and functional carboxylic acid end groups allow for the formation of robust and highly ordered crystalline structures with applications in gas storage, separation, and catalysis. This technical guide provides a comprehensive overview of the theoretical studies of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid, including its synthesis, spectroscopic characterization, and computational analysis.

Molecular Structure and Properties

The molecular formula of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid is C₁₆H₁₀O₄, with a molecular weight of 266.25 g/mol .[4] The molecule's structure is characterized by two benzene rings linked by a carbon-carbon triple bond, with carboxylic acid groups at the para positions of each ring. This arrangement results in a highly conjugated system, influencing its electronic and optical properties.

dot graph { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0!"]; C3 [label="C", pos="-1.4,0.7!"]; C4 [label="C", pos="-1.4,-0.7!"]; C5 [label="C", pos="-2.8,0.7!"]; C6 [label="C", pos="-2.8,-0.7!"]; C7 [label="C", pos="-3.5,0!"]; C8 [label="C", pos="-4.9,0!"]; O1 [label="O", pos="-5.6,0.7!"]; O2 [label="O", pos="-5.6,-0.7!"]; H1 [label="H", pos="-6.3,-0.7!"]; H2 [label="H", pos="-0.7,1.2!"]; H3 [label="H", pos="-0.7,-1.2!"]; H4 [label="H", pos="-3.5,1.2!"]; H5 [label="H", pos="-3.5,-1.2!"];

C9 [label="C", pos="2.6,0.7!"]; C10 [label="C", pos="2.6,-0.7!"]; C11 [label="C", pos="4.0,0.7!"]; C12 [label="C", pos="4.0,-0.7!"]; C13 [label="C", pos="4.7,0!"]; C14 [label="C", pos="6.1,0!"]; O3 [label="O", pos="6.8,0.7!"]; O4 [label="O", pos="6.8,-0.7!"]; H6 [label="H", pos="7.5,-0.7!"]; H7 [label="H", pos="1.9,1.2!"]; H8 [label="H", pos="1.9,-1.2!"]; H9 [label="H", pos="4.7,1.2!"]; H10 [label="H", pos="4.7,-1.2!"];

// Define bonds C1 -- C2 [len=1.0]; C1 -- C3; C1 -- C4; C3 -- C5; C4 -- C6; C5 -- C7; C6 -- C7; C7 -- C8; C8 -- O1; C8 -- O2; O2 -- H1; C3 -- H2; C4 -- H3; C5 -- H4; C6 -- H5;

C2 -- C9; C2 -- C10; C9 -- C11; C10 -- C12; C11 -- C13; C12 -- C13; C13 -- C14; C14 -- O3; C14 -- O4; O4 -- H6; C9 -- H7; C10 -- H8; C11 -- H9; C12 -- H10;

}

Caption: 2D structure of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.

Theoretical and Computational Studies

Geometric Parameters

Based on DFT calculations of similar diarylacetylene structures, the following table summarizes the expected bond lengths and angles for 4,4'-(Ethyne-1,2-diyl)dibenzoic acid. These values represent a molecule in its gaseous phase and may differ slightly in the solid state due to intermolecular interactions.

ParameterAtom Pair/TripletPredicted Value
Bond Lengths (Å)
C≡C (ethyne)~1.21
C-C (ethyne-phenyl)~1.43
C-C (aromatic)~1.40
C-C (phenyl-carboxyl)~1.49
C=O (carboxyl)~1.22
C-O (carboxyl)~1.35
O-H (carboxyl)~0.97
C-H (aromatic)~1.09
**Bond Angles (°) **
C-C≡C~180
≡C-C=C (phenyl)~120
C-C-C (aromatic)~120
C-C-C=O (carboxyl)~121
C-C-O-H (carboxyl)~118
O=C-O (carboxyl)~121
Vibrational Spectroscopy (FT-IR)

The calculated vibrational spectrum of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid is expected to show characteristic peaks corresponding to its functional groups. The table below lists the predicted vibrational frequencies and their assignments.

Predicted Frequency (cm⁻¹)Assignment
~3300-2500 (broad)O-H stretching (carboxylic acid dimer)
~3100-3000C-H stretching (aromatic)
~2220C≡C stretching (alkyne)
~1710C=O stretching (carboxylic acid dimer)
~1600, ~1500, ~1450C=C stretching (aromatic)
~1300In-plane O-H bending
~920 (broad)Out-of-plane O-H bending
Electronic Properties

Computational studies on the electronic properties of diarylacetylenes provide insights into their reactivity and optical behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in this regard. The HOMO-LUMO energy gap is indicative of the molecule's stability and the energy required for electronic excitation. For 4,4'-(Ethyne-1,2-diyl)dibenzoic acid, the HOMO is expected to be localized on the electron-rich diphenylacetylene core, while the LUMO is likely distributed over the entire conjugated system, including the electron-withdrawing carboxylic acid groups. The calculated HOMO-LUMO gap for similar diarylacetylene compounds is typically in the range of 3-4 eV.

Experimental Protocols

Synthesis via Sonogashira Coupling

A common and effective method for the synthesis of diarylacetylenes like 4,4'-(Ethyne-1,2-diyl)dibenzoic acid is the Sonogashira cross-coupling reaction.[5][6][7] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

SynthesisWorkflow Reactants 4-Iodobenzoic acid + Acetylene source Reaction Sonogashira Coupling Reaction (Inert atmosphere, Room temp to 80°C) Reactants->Reaction Catalysts Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) + Cu(I) co-catalyst (e.g., CuI) Catalysts->Reaction Base Amine base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous solvent (e.g., THF/DMF) Solvent->Reaction Workup Work-up (Filtration, Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product 4,4'-(Ethyne-1,2-diyl)dibenzoic acid Purification->Product

Caption: General workflow for the synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 4-iodobenzoic acid, a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) chloride, 2-5 mol%), and a copper(I) co-catalyst (e.g., copper(I) iodide, 2-10 mol%).

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., a mixture of THF and DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).

  • Acetylene Source: Introduce a source of acetylene. This can be done by bubbling acetylene gas through the solution or by using a stable acetylene equivalent.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Redissolve the residue in a suitable solvent and wash with an aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., DMF/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. The aromatic protons will likely appear as two doublets in the range of 7.5-8.2 ppm. The acidic proton of the carboxylic acid will give a broad singlet at a downfield chemical shift, typically above 10 ppm.[8]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. The quaternary carbons of the alkyne are expected around 90-95 ppm. The aromatic carbons will appear in the 120-140 ppm region, and the carboxyl carbon will be significantly downfield, typically between 165 and 185 ppm.[9][10]

Infrared (IR) Spectroscopy:

The FT-IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorptions are listed in the theoretical section above. The broad O-H stretch and the sharp C=O stretch are characteristic of the carboxylic acid dimer, while the C≡C stretch confirms the presence of the alkyne linker.

UV-Vis Spectroscopy:

The UV-Vis absorption spectrum, typically recorded in a solvent like DMF or DMSO, will show absorptions corresponding to the π-π* transitions of the conjugated diphenylacetylene system. The extended conjugation is expected to result in absorption maxima in the UV region, likely around 300-350 nm.

Applications in Drug Development

While 4,4'-(Ethyne-1,2-diyl)dibenzoic acid itself is not a therapeutic agent, its role as a linker in the construction of MOFs opens up possibilities for applications in drug delivery. The high porosity and tunable pore size of MOFs make them promising candidates for encapsulating and releasing drug molecules. The rigid and well-defined structure of this linker can contribute to the formation of stable MOFs with predictable drug loading and release kinetics. Further functionalization of the aromatic rings could also be explored to introduce specific interactions with drug molecules or to target specific biological sites.

Conclusion

4,4'-(Ethyne-1,2-diyl)dibenzoic acid is a key building block in the field of materials chemistry, particularly for the synthesis of highly ordered porous materials. While detailed theoretical and experimental data on the isolated molecule are not extensively documented in readily accessible literature, computational methods provide reliable predictions of its structural, vibrational, and electronic properties. The well-established Sonogashira coupling reaction offers a robust synthetic route to this important molecule. Further research focusing on the detailed characterization of this linker and its derivatives will undoubtedly expand its applications in the design of novel functional materials for various fields, including potential applications in advanced drug delivery systems.

References

An In-depth Technical Guide to the Electronic Properties of 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-(Ethyne-1,2-diyl)dibenzoic acid is a rigid, linear organic linker that has garnered significant interest in the field of materials science, particularly in the design and synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers. Its unique structural and electronic characteristics, stemming from the conjugated system of two benzene rings connected by an ethyne bridge, make it a versatile building block for creating materials with tailored electronic and photophysical properties. This technical guide provides a comprehensive overview of the core electronic properties of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid, including its synthesis, theoretical electronic structure, and the experimental techniques used for its characterization. While this molecule is a crucial component in advanced materials, detailed electronic data for the isolated compound is not extensively available in the public domain. This guide, therefore, also outlines the general experimental and computational methodologies employed for such characterization and discusses the electronic properties in the context of its application in larger functional assemblies.

Introduction

4,4'-(Ethyne-1,2-diyl)dibenzoic acid, also known as tolan-4,4'-dicarboxylic acid, is a dicarboxylic acid featuring a diarylacetylene core. The molecule's rigid and linear geometry, combined with its extended π-conjugation, makes it an ideal organic linker for the construction of porous crystalline materials like MOFs.[1] These materials have shown promise in a variety of applications, including gas storage and separation, catalysis, and as components in electronic devices.[1] The electronic properties of the constituent organic linkers are paramount in determining the overall electronic behavior of the resulting framework. Understanding the intrinsic electronic characteristics of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid is therefore crucial for the rational design of novel functional materials.

Synthesis and Characterization

The synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid is typically achieved through a Sonogashira cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In the case of this symmetric molecule, two equivalents of a 4-halobenzoic acid derivative are coupled with a protected acetylene source, or alternatively, a di-substituted acetylene is coupled with a 4-halobenzoic acid derivative.

A general synthetic workflow is depicted below:

G A Starting Materials: 4-Iodobenzoic acid Trimethylsilylacetylene B Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, base) A->B C Deprotection (e.g., TBAF) B->C D Purification (Crystallization/Chromatography) C->D E 4,4'-(Ethyne-1,2-diyl)dibenzoic acid D->E

Figure 1: General synthetic workflow for 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.

Characterization of the final product is typically performed using standard analytical techniques to confirm its structure and purity.

Table 1: General Properties and Characterization of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid

PropertyValue/TechniqueReference
Chemical Formula C₁₆H₁₀O₄[5]
Molecular Weight 266.25 g/mol [5]
CAS Number 16819-43-5[6]
Appearance Typically a white to off-white solid
¹H NMR To confirm the aromatic and carboxylic acid protons
¹³C NMR To confirm the carbon framework, including the alkyne carbons
FT-IR To identify characteristic functional groups (C≡C, C=O, O-H)
Mass Spectrometry To confirm the molecular weight

Electronic Properties

The electronic properties of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid are dictated by its extended π-conjugated system. This conjugation allows for the delocalization of electrons across the molecule, which influences its absorption and emission of light, as well as its electrochemical behavior.

Theoretical Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electronic properties of molecules.[7][8][9] Key parameters that can be calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band gap, is a critical indicator of the molecule's electronic excitability and chemical reactivity.

G A Molecular Structure Input B Geometry Optimization (DFT, e.g., B3LYP/6-31G*) A->B C Frequency Calculation (Confirm minimum energy structure) B->C D Single Point Energy Calculation (Higher level of theory) C->D E Output: HOMO/LUMO Energies Band Gap Molecular Orbitals D->E G cluster_0 Metal-Organic Framework M1 Metal Node L 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (Conjugated Linker) M1->L Charge Charge Carrier (e- or h+) M2 Metal Node L->M2 Transport Charge Transport Pathway

References

Vibrational Spectroscopy of 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-(Ethyne-1,2-diyl)dibenzoic acid is a rigid, linear molecule of significant interest in the fields of metal-organic frameworks (MOFs), polymer chemistry, and materials science. Its structural and electronic properties are intimately linked to its molecular vibrations. Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a powerful, non-destructive method to probe these vibrations, offering insights into molecular structure, bonding, and intermolecular interactions. This technical guide outlines the theoretical and practical aspects of the vibrational analysis of 4,4'-(ethyne-1,2-diyl)dibenzoic acid, presenting predicted vibrational modes, detailed experimental protocols for spectral acquisition, and a standard computational workflow for theoretical spectral prediction and assignment.

Predicted Vibrational Modes

In the absence of published experimental spectra for 4,4'-(ethyne-1,2-diyl)dibenzoic acid, this guide provides a predicted summary of its characteristic vibrational modes based on established group frequencies for its constituent functional groups: a para-disubstituted benzene ring, an internal alkyne, and a carboxylic acid. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the vibrational frequencies of the carboxyl group.

The table below summarizes the predicted key vibrational modes, their expected frequency ranges in both IR and Raman spectra, and their assignments.

Predicted Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected IR ActivityExpected Raman Activity
3300 - 2500ν(O-H)Carboxylic Acid DimerStrong, Very BroadWeak
3100 - 3000ν(C-H)AromaticMedium to WeakMedium
2260 - 2190ν(C≡C)Internal AlkyneWeak or InactiveStrong
1720 - 1680ν(C=O)Carboxylic Acid DimerStrongMedium
~1600, ~1500ν(C=C)Aromatic RingMediumMedium to Strong
1440 - 1395δ(O-H) in-planeCarboxylic Acid DimerMediumWeak
1320 - 1210ν(C-O) coupled with δ(O-H)Carboxylic Acid DimerStrongWeak
~1180, ~1120δ(C-H) in-planeAromaticMediumMedium
950 - 910δ(O-H) out-of-planeCarboxylic Acid DimerMedium, BroadWeak
860 - 800δ(C-H) out-of-planep-Disubstituted BenzeneStrongWeak

ν = stretching; δ = bending. IR/Raman activity predictions are based on the change in dipole moment and polarizability, respectively. The symmetric nature of the molecule will influence these activities.

Experimental Protocols

Acquiring high-quality vibrational spectra is paramount for accurate analysis. The following protocols describe standard methods for obtaining Fourier Transform Infrared (FTIR) and Fourier Transform (FT)-Raman spectra of solid samples like 4,4'-(ethyne-1,2-diyl)dibenzoic acid.

Fourier Transform Infrared (FTIR) Spectroscopy

Method 1: Potassium Bromide (KBr) Pellet Technique

This transmission method is a classic and widely used technique for solid samples.

  • Sample Preparation:

    • Gently grind approximately 1-2 mg of the 4,4'-(ethyne-1,2-diyl)dibenzoic acid sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. KBr is transparent in the mid-IR region.[1]

    • Thoroughly mix the sample and KBr by gentle grinding until the mixture is homogeneous.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.[1]

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.

    • Acquire the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[2]

Method 2: Attenuated Total Reflectance (ATR)

ATR is a popular alternative that requires minimal sample preparation.

  • Instrument Setup:

    • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[1]

    • Record a background spectrum with the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the powdered 4,4'-(ethyne-1,2-diyl)dibenzoic acid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]

    • Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[1]

  • Spectral Acquisition:

    • Acquire the sample spectrum using the same parameters as the KBr pellet method (16-64 scans, 4 cm⁻¹ resolution).

FT-Raman Spectroscopy

Raman spectroscopy is an excellent complementary technique to FTIR, as vibrations that are weak in IR may be strong in Raman, and vice versa.

  • Sample Preparation:

    • Place a small amount (typically 5-10 mg) of the crystalline powder of 4,4'-(ethyne-1,2-diyl)dibenzoic acid into a glass capillary tube or an aluminum sample holder.

  • Instrumental Setup:

    • Place the sample into the spectrometer's sample compartment.

    • The typical excitation source is a Nd:YAG laser operating at 1064 nm to minimize fluorescence.

  • Spectral Acquisition:

    • Acquire the Raman spectrum over a Stokes shift range of approximately 3500-100 cm⁻¹.

    • The number of scans and laser power should be optimized to achieve a good signal-to-noise ratio without causing sample degradation or fluorescence. A typical starting point would be 128-256 scans at a resolution of 4 cm⁻¹.

Computational Analysis Workflow

Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for the assignment of vibrational modes. It provides a theoretical spectrum that can be compared with experimental results.

Computational Methodology
  • Molecular Modeling:

    • Construct the 3D structure of a single molecule of 4,4'-(ethyne-1,2-diyl)dibenzoic acid or a hydrogen-bonded dimer to more accurately represent the solid state.

  • Geometry Optimization:

    • Perform a full geometry optimization to find the lowest energy conformation of the molecule. A commonly used and reliable method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Vibrational Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry at the same level of theory. This calculation computes the second derivatives of the energy with respect to the atomic positions.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Data Analysis and Scaling:

    • The calculated vibrational frequencies are typically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. It is standard practice to apply a uniform scaling factor (e.g., ~0.96-0.98 for B3LYP) to the computed frequencies for better agreement with experimental data.

    • Visualize the atomic displacements for each calculated frequency to definitively assign the character of the vibration (e.g., C=O stretch, aromatic C-H bend).

The following diagram illustrates the logical workflow for a comprehensive vibrational analysis of 4,4'-(ethyne-1,2-diyl)dibenzoic acid, integrating both experimental and computational approaches.

Vibrational_Spectroscopy_Workflow Workflow for Vibrational Analysis of 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid cluster_exp Experimental Analysis cluster_comp Computational Analysis exp_sample Solid Sample ftir FTIR Spectroscopy (KBr Pellet or ATR) exp_sample->ftir raman FT-Raman Spectroscopy exp_sample->raman exp_spectra Experimental IR & Raman Spectra ftir->exp_spectra raman->exp_spectra final_analysis Spectral Interpretation & Mode Assignment exp_spectra->final_analysis Comparison comp_structure Molecular Structure (Monomer or Dimer) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) comp_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc comp_spectra Calculated Frequencies & Vibrational Modes freq_calc->comp_spectra comp_spectra->final_analysis Prediction

Caption: Combined experimental and computational workflow.

Conclusion

The vibrational spectroscopy of 4,4'-(ethyne-1,2-diyl)dibenzoic acid offers a detailed fingerprint of its molecular structure. The combination of FTIR and FT-Raman spectroscopy provides a comprehensive experimental dataset, which, when coupled with DFT calculations, allows for the confident assignment of fundamental vibrational modes. This guide provides the foundational protocols and theoretical predictions necessary for researchers to undertake a thorough vibrational analysis of this molecule, enabling a deeper understanding of its properties for applications in advanced materials and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of novel Metal-Organic Frameworks (MOFs) utilizing the rigid linear linker, 4,4'-(ethyne-1,2-diyl)dibenzoic acid. The protocols described herein are based on established literature for the synthesis of zirconium (Zr) and hafnium (Hf) based MOFs, specifically the GUF-12 series, and include representative procedures for drug encapsulation and in vitro release studies relevant to drug development.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various biomedical applications, including drug delivery. The linker, 4,4'-(ethyne-1,2-diyl)dibenzoic acid, offers a rigid and linear strut to construct robust frameworks with well-defined porosity, making it an attractive component for creating efficient drug delivery vehicles.

This document outlines the solvothermal synthesis of Zr- and Hf-based MOFs using this linker, followed by protocols for loading a model anticancer drug, doxorubicin, and conducting subsequent in vitro release experiments.

Data Presentation

Physicochemical Properties of GUF-12 MOFs

The following table summarizes the key physicochemical properties of the GUF-12 series of MOFs synthesized with 4,4'-(ethyne-1,2-diyl)dibenzoic acid.

MOFMetal IonBET Surface Area (m²/g)Pore Diameter (Å)
GUF-12(Zr)Zr(IV)105511
GUF-12(Hf)Hf(IV)102711

Data sourced from Largier et al., 2023.[1]

Representative Drug Loading and Release in Zirconium-Based MOFs

While specific drug loading data for GUF-12 is not yet published, the following table provides representative data from other zirconium-based MOFs to illustrate potential performance.

MOFDrugDrug Loading (wt%)Release ConditionsCumulative ReleaseReference
UiO-66Doxorubicin6.2pH 7.4, 6 hNot specified[2]
MIL-101(Fe)-NH₂DoxorubicinHigh efficiencypH 5.0, 24 h~60%[3]
UiO-67Acriflavine43.5Not specifiedNot specified[4]
NU-1000Acriflavine47.6Not specifiedNot specified[4]

Experimental Protocols

Protocol 1: Synthesis of GUF-12(Zr) MOF

This protocol is adapted from the modulated self-assembly method described by Largier et al. (2023).[1][5]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (EDB-H₂)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, combine ZrCl₄ (0.34 mmol) and EDB-H₂ (0.34 mmol).

  • Add 15 mL of DMF to the vial.

  • To this mixture, add 75 µL of deionized water (0.5% v/v) and 2.12 mL of acetic acid (37.1 mmol, 110 equivalents compared to the metal ion).[5]

  • Cap the vial tightly and sonicate for 15-20 minutes to ensure complete dissolution of the solids.

  • Place the sealed vial in a preheated oven at 120°C for 72 hours.

  • After cooling to room temperature, a crystalline solid will have formed.

  • Collect the solid by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Activate the sample by heating at 120°C under vacuum for 20 hours to remove residual solvent from the pores.[1]

Protocol 2: Doxorubicin (DOX) Loading into GUF-12(Zr)

This protocol is a representative procedure for drug loading into porous MOFs.

Materials:

  • Activated GUF-12(Zr)

  • Doxorubicin hydrochloride (DOX)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of DOX in deionized water (e.g., 1 mg/mL).

  • Disperse a known amount of activated GUF-12(Zr) (e.g., 16 mg) in a specific volume of the DOX solution (e.g., 1 mL).[2]

  • Stir the mixture in the dark at room temperature for 24 hours to allow for drug encapsulation.

  • Collect the DOX-loaded MOF (DOX@GUF-12(Zr)) by centrifugation (e.g., 6000 rpm for 15 minutes).[6]

  • Wash the product with deionized water several times to remove any surface-adsorbed DOX.

  • The amount of encapsulated DOX can be quantified by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 480 nm) and comparing it to a standard calibration curve.[2]

  • The drug loading capacity (wt%) can be calculated using the following formula: Loading Capacity (%) = (Mass of loaded drug / Mass of DOX-loaded MOF) x 100

Protocol 3: In Vitro Doxorubicin (DOX) Release from DOX@GUF-12(Zr)

This protocol describes a typical in vitro drug release experiment under physiological and tumor-mimicking pH conditions.

Materials:

  • DOX@GUF-12(Zr)

  • Phosphate-buffered saline (PBS) at pH 7.4 (physiological) and pH 5.3 (endosomal/tumor microenvironment).[6]

Procedure:

  • Disperse a known amount of DOX@GUF-12(Zr) (e.g., 15 mg) in a specific volume of the release medium (e.g., 5 mL of PBS at pH 7.4 or 5.3).[6]

  • Incubate the suspension at 37°C with constant gentle agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), draw a small aliquot (e.g., 1 mL) of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh pre-warmed PBS to maintain a constant volume.

  • Centrifuge the collected aliquots to pellet any MOF particles.

  • Measure the concentration of released DOX in the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of DOX.

  • Calculate the cumulative percentage of drug release at each time point.

Visualizations

Experimental Workflow

G cluster_synthesis MOF Synthesis cluster_loading Drug Loading cluster_release In Vitro Release s1 Combine ZrCl4 and 4,4'-(Ethyne-1,2-diyl)dibenzoic acid s2 Add DMF, Acetic Acid, and Water s1->s2 s3 Solvothermal Reaction (120°C, 72h) s2->s3 s4 Washing and Activation s3->s4 l1 Disperse Activated MOF in Doxorubicin Solution s4->l1 Activated GUF-12 l2 Stir for 24h l1->l2 l3 Centrifugation and Washing l2->l3 r1 Incubate DOX@MOF in PBS (pH 7.4 & 5.3) l3->r1 DOX@GUF-12 r2 Sample at Time Intervals r1->r2 r3 UV-Vis Analysis r2->r3

Caption: Experimental workflow for the synthesis, drug loading, and in vitro release study of GUF-12 MOF.

Cellular Uptake and Drug Release Mechanism

G cluster_cell Cancer Cell membrane Cell Membrane endosome Endosome (pH ~6.0-6.5) lysosome Lysosome (pH ~4.5-5.0) endosome->lysosome Maturation dox Doxorubicin lysosome->dox Acid-triggered MOF degradation & DOX release mof DOX@GUF-12(Zr) Nanoparticle mof->endosome Endocytosis (Clathrin/Caveolae-mediated) nucleus Nucleus (Apoptosis) dox->nucleus

References

Synthesis of Metal-Organic Frameworks Utilizing 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Metal-Organic Frameworks (MOFs) using the rigid linear linker, 4,4'-(ethyne-1,2-diyl)dibenzoic acid (H₂EDDB). The protocols outlined below are based on established solvothermal methods, yielding crystalline materials with high porosity and thermal stability, suitable for a range of applications including gas storage, separation, and catalysis.

Overview and Applications

The 4,4'-(ethyne-1,2-diyl)dibenzoic acid linker is a highly desirable building block for the construction of robust MOFs. Its linear geometry and rigidity contribute to the formation of well-ordered, porous structures. MOFs synthesized from this linker have demonstrated exceptional properties, including high surface areas and tunable pore environments. For instance, zirconium-based MOFs constructed with H₂EDDB have exhibited remarkable BET surface areas, making them promising candidates for gas storage applications. Furthermore, the incorporation of the ethyne functionality offers a potential site for post-synthetic modification, allowing for the tuning of the MOF's chemical and physical properties. The luminescent properties observed in europium and zinc-based MOFs derived from this linker also suggest potential applications in sensing and bio-imaging.

Experimental Protocols

Two primary protocols are detailed below for the synthesis of a zirconium-based MOF (Zr-EDDB) and a luminescent zinc-based MOF (Zn-EDDB). These protocols represent common solvothermal synthesis approaches.

Protocol for Zr-EDDB MOF Synthesis

This protocol describes a modulated solvothermal synthesis for a highly porous zirconium-based MOF.

Materials:

  • 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (H₂EDDB)

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (glacial)

  • Deionized water

Equipment:

  • 20 mL scintillation vials or Teflon-lined autoclave

  • Oven

  • Centrifuge

  • Vacuum oven or Schlenk line

Procedure:

  • Reactant Preparation: In a 20 mL scintillation vial, dissolve 4,4'-(ethyne-1,2-diyl)dibenzoic acid (H₂EDDB) and Zirconium(IV) chloride (ZrCl₄) in N,N-dimethylformamide (DMF).

  • Modulator Addition: To this solution, add acetic acid and a controlled amount of deionized water. The addition of these modulators is crucial for obtaining a phase-pure material.[1]

  • Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 120 °C for 72 hours.

  • Isolation and Washing: After cooling to room temperature, a crystalline precipitate will have formed. Isolate the solid product by centrifugation. Decant the supernatant and wash the solid with fresh DMF three times to remove unreacted starting materials.

  • Solvent Exchange: To remove the high-boiling point DMF from the pores, exchange the solvent with a more volatile solvent such as acetone or ethanol. This is typically done by soaking the material in the new solvent and replacing the solvent several times over a period of 24-48 hours.

  • Activation: Activate the MOF by heating the solvent-exchanged material under dynamic vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove the solvent molecules from the pores. The final product is a white, crystalline powder.

Protocol for Luminescent Zn-EDDB MOF Synthesis

This protocol details the synthesis of a zinc-based MOF exhibiting luminescent properties.[2]

Materials:

  • 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (H₂EDDB)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Equipment:

  • 20 mL glass vials or Teflon-lined autoclave

  • Oven

  • Centrifuge

Procedure:

  • Reactant Preparation: Dissolve 4,4'-(ethyne-1,2-diyl)dibenzoic acid (H₂EDDB) and zinc(II) nitrate hexahydrate in a mixture of DMF and DMSO in a glass vial.

  • Solvothermal Reaction: Seal the vial and heat it in an oven at 100 °C for 48 hours.

  • Isolation and Washing: Allow the vial to cool to room temperature. Collect the resulting crystals by filtration or centrifugation. Wash the product thoroughly with fresh DMF to remove any residual reactants.

  • Drying: Dry the final product in air or under a mild vacuum at room temperature. The resulting crystalline solid will exhibit blue-green luminescence under UV irradiation.[2]

Data Presentation

The following tables summarize key quantitative data for MOFs synthesized using 4,4'-(ethyne-1,2-diyl)dibenzoic acid.

MOF DesignationMetal SourceSolvent SystemTemperature (°C)Time (h)BET Surface Area (m²/g)Pore Volume (cm³/g)Ref.
BUT-30 Zr(IV)DMF120723,940.61.55[3]
hcp-Zr-EDDB ZrCl₄DMF/Acetic Acid/H₂O12072High-[1]
hcp-Hf-EDDB HfCl₄DMF/Acetic Acid/H₂O12072High-[1]
[Zn₂(L)₂(DMSO)₂]·1.6H₂O Zn(NO₃)₂·6H₂ODMF/DMSO10048--[2]

L = 4,4'-(ethyne-1,2-diyl)dibenzoate

Characterization

Standard techniques for the characterization of these MOFs include:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To verify the coordination of the carboxylate groups to the metal centers and the presence of the alkyne functionality.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area (BET), pore volume, and pore size distribution of the activated MOF.

  • Photoluminescence Spectroscopy: For the characterization of luminescent MOFs.

Visualized Workflow and Relationships

Solvothermal MOF Synthesis Workflow

MOF_Synthesis_Workflow Figure 1. General Solvothermal Synthesis Workflow for EDDB-MOFs cluster_prep Reactant Preparation Linker 4,4'-(Ethyne-1,2-diyl)dibenzoic acid Reaction_Vessel Combine in Reaction Vessel Linker->Reaction_Vessel Metal_Salt Metal Salt (e.g., ZrCl₄, Zn(NO₃)₂·6H₂O) Metal_Salt->Reaction_Vessel Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction_Vessel Modulator Modulator (e.g., Acetic Acid) Modulator->Reaction_Vessel Heating Solvothermal Reaction (Heating in Oven) Reaction_Vessel->Heating Cooling Cool to Room Temperature Heating->Cooling Isolation Isolate Crystals (Centrifugation/Filtration) Cooling->Isolation Washing Wash with Fresh Solvent Isolation->Washing Activation Solvent Exchange & Activation (Heating under Vacuum) Washing->Activation Final_Product Porous MOF Material Activation->Final_Product

Caption: General solvothermal synthesis workflow for EDDB-MOFs.

Key Synthesis Parameter Relationships

Synthesis_Parameters Figure 2. Influence of Key Parameters on MOF Properties cluster_inputs Synthesis Inputs cluster_outputs Resulting MOF Properties Metal_Node Metal Node (e.g., Zr, Zn, Hf) Topology Crystal Topology (e.g., hcp, fcu) Metal_Node->Topology Stability Thermal & Chemical Stability Metal_Node->Stability Functionality Luminescence, Catalysis Metal_Node->Functionality Solvent Solvent System (e.g., DMF, DMSO) Solvent->Topology Porosity Porosity & Surface Area Solvent->Porosity Temperature Reaction Temperature Temperature->Topology Temperature->Stability Time Reaction Time Time->Topology Modulator Modulator (e.g., Acetic Acid) Modulator->Topology Phase Purity Topology->Porosity Topology->Stability Topology->Functionality

Caption: Influence of key parameters on MOF properties.

References

Application Notes and Protocols for Solvothermal Synthesis of Metal-Organic Frameworks with 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solvothermal synthesis of zirconium (Zr) and hafnium (Hf) based Metal-Organic Frameworks (MOFs) using the rigid linear linker 4,4'-(ethyne-1,2-diyl)dibenzoic acid (H₂EDDB). Additionally, a hypothetical application for the delivery of the chemotherapeutic drug doxorubicin is presented, including protocols for drug loading and in vitro release studies.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. The ligand 4,4'-(ethyne-1,2-diyl)dibenzoic acid is a rigid, linear linker that can be utilized to construct robust MOFs with high porosity.

This document outlines the modulated self-assembly of Zr- and Hf-based MOFs with hcp topology using H₂EDDB. The use of modulators, such as acetic acid and water, is crucial for obtaining phase-pure materials.[1] While the direct application of these specific MOFs in drug delivery is an emerging area of research, we present a hypothetical protocol for the encapsulation and release of doxorubicin, a widely used anticancer drug, to guide researchers in exploring their potential in therapeutic applications.

Solvothermal Synthesis of Zr- and Hf-based MOFs

The solvothermal synthesis of MOFs involves the reaction of the metal precursor and the organic linker in a sealed vessel at elevated temperatures. The use of a modulator, a competing ligand, can influence the crystallization process, leading to improved crystallinity and phase purity.

Experimental Workflow for Solvothermal Synthesis

solvothermal_synthesis cluster_reagents Reagent Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Purification cluster_characterization Characterization Metal_Precursor Metal Precursor (ZrCl4 or HfCl4) Mixing Mixing of Reagents Metal_Precursor->Mixing Ligand H₂EDDB Ligand (4,4'-(Ethyne-1,2-diyl)dibenzoic acid) Ligand->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Modulator Modulator (Acetic Acid + Water) Modulator->Mixing Sealing Sealing in Autoclave Mixing->Sealing Heating Heating (e.g., 120°C for 24h) Sealing->Heating Cooling Cooling to Room Temperature Heating->Cooling Washing Washing with Fresh Solvent Cooling->Washing Activation Solvent Exchange & Activation Washing->Activation Product Final MOF Product Activation->Product PXRD PXRD TGA TGA SEM SEM N2_Sorption N₂ Sorption Product->PXRD Product->TGA Product->SEM Product->N2_Sorption drug_delivery_workflow cluster_loading Drug Loading cluster_release In Vitro Release Activated_MOF Activated MOF Incubation Incubation (e.g., 24h at RT) Activated_MOF->Incubation Doxorubicin_Solution Doxorubicin Solution Doxorubicin_Solution->Incubation Washing_Drug Washing to remove free drug Incubation->Washing_Drug Drug_Loaded_MOF Drug-Loaded MOF Washing_Drug->Drug_Loaded_MOF Incubation_Release Incubation with periodic sampling Drug_Loaded_MOF->Incubation_Release PBS_Buffer PBS Buffer (pH 7.4 & 5.5) PBS_Buffer->Incubation_Release Analysis UV-Vis Spectroscopy (Quantification of released drug) Incubation_Release->Analysis doxorubicin_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Enters Nucleus Topoisomerase_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation in Cytoplasm DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondrial_Damage Mitochondrial Damage ROS_Generation->Mitochondrial_Damage Mitochondrial_Damage->Apoptosis

References

Application Notes and Protocols: 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid in Porous Polymers for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid as a rigid linear linker in the synthesis of highly porous crystalline materials, specifically Metal-Organic Frameworks (MOFs). The unique structural properties of this linker impart exceptional porosity and thermal stability to the resulting polymers, making them promising candidates for applications in gas storage, sensing, and importantly, drug delivery.

Introduction to 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid as a Linker

4,4'-(Ethyne-1,2-diyl)dibenzoic acid is a dicarboxylic acid linker characterized by two benzoic acid groups connected by a rigid ethyne (acetylene) bridge. This linear and rigid geometry is highly advantageous in the construction of porous polymers, as it allows for the formation of well-defined, predictable, and highly porous network structures. Its incorporation into frameworks, particularly with metal nodes like Zirconium (Zr), has led to the development of MOFs with exceptionally high surface areas.

Key Applications and Potential in Drug Development

Porous polymers constructed with this linker exhibit properties that are highly desirable for drug delivery systems:

  • High Porosity and Surface Area: The vast internal surface area allows for high drug loading capacities.

  • Tunable Pore Size: The pore dimensions can be tailored by selecting appropriate synthetic conditions and co-monomers, enabling the encapsulation of a wide range of therapeutic molecules.

  • Controlled Release: The well-defined pore network can be designed to control the diffusion and release kinetics of encapsulated drugs.

  • Biocompatibility: While specific biocompatibility studies for polymers from this exact linker are emerging, MOFs, in general, are being extensively investigated for their potential in biomedical applications with promising results.

Quantitative Data Summary

The following tables summarize the key quantitative data for Metal-Organic Frameworks synthesized using 4,4'-(Ethyne-1,2-diyl)dibenzoic acid as the primary organic linker.

Table 1: Physicochemical Properties of MOFs using 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid Linker

MOF NameMetal NodeBET Surface Area (m²/g)Total Pore Volume (cm³/g)
BUT-30Zr(IV)3,940.6[1]1.55[1]
GUF-1Sc(III)Not ReportedNot Reported

Table 2: Gas Adsorption Properties of GUF-1

GasAdsorption PropertyValueConditions
H₂Heat of Adsorption7.6 kJ/mol[1]Not Specified
H₂Working Capacity41 g/L[1]Temperature–pressure swing system

Experimental Protocols

The following are detailed protocols for the synthesis of Metal-Organic Frameworks using 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.

Protocol 1: Solvothermal Synthesis of Zr(IV)-based MOF (BUT-30)

This protocol is based on the modulated self-assembly method for producing highly crystalline, porous Zr-MOFs.

Materials:

  • 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (H₂EDDB)

  • Zirconium(IV) chloride (ZrCl₄)

  • Acetic acid (modulator)

  • Deionized water

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • Solution Preparation: In a glass vial, dissolve 4,4'-(Ethyne-1,2-diyl)dibenzoic acid and Zirconium(IV) chloride in N,N-Dimethylformamide (DMF).

  • Modulator Addition: Carefully add acetic acid and a controlled amount of water to the solution. The precise ratio of modulator and water to the metal precursor is crucial for controlling the crystallography of the final product.

  • Solvothermal Reaction: Seal the vial and place it in a pre-heated oven. Heat the mixture at a specific temperature (typically between 80°C and 150°C) for a defined period (ranging from 24 to 72 hours).

  • Isolation and Washing: After the reaction is complete, cool the vial to room temperature. The resulting crystalline product should be isolated by centrifugation or filtration. Wash the product repeatedly with fresh DMF to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Activation: To achieve the high porosity, the synthesized MOF needs to be "activated." This is typically done by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules from the pores completely.

Protocol 2: General Protocol for Drug Loading into Porous Polymers

This protocol describes a general impregnation method for loading therapeutic agents into the pores of the synthesized MOFs.

Materials:

  • Activated porous polymer (e.g., BUT-30)

  • Therapeutic drug of interest

  • Suitable solvent (in which the drug is soluble and which can penetrate the polymer pores)

Procedure:

  • Drug Solution Preparation: Prepare a concentrated solution of the drug in a suitable solvent.

  • Impregnation: Immerse a known amount of the activated porous polymer in the drug solution.

  • Incubation: Allow the mixture to stand for an extended period (typically 24-48 hours) under gentle agitation to facilitate the diffusion of the drug molecules into the pores of the polymer. The vessel should be sealed to prevent solvent evaporation.

  • Isolation of Drug-Loaded Polymer: Separate the drug-loaded polymer from the solution by centrifugation or filtration.

  • Washing: Briefly wash the exterior of the polymer particles with a small amount of fresh solvent to remove any surface-adsorbed drug.

  • Drying: Dry the drug-loaded polymer under vacuum at a mild temperature to remove the solvent.

  • Quantification of Drug Loading: Determine the amount of loaded drug by measuring the difference in drug concentration in the solution before and after loading using techniques like UV-Vis spectroscopy or HPLC. The loading efficiency and capacity can be calculated using the following formulas:

    • Loading Efficiency (%) = (Mass of drug in polymer / Initial mass of drug) x 100

    • Loading Capacity (wt%) = (Mass of drug in polymer / Mass of drug-loaded polymer) x 100

Protocol 3: In Vitro Drug Release Study

This protocol outlines a typical procedure to evaluate the release kinetics of a loaded drug from the porous polymer.

Materials:

  • Drug-loaded porous polymer

  • Phosphate-buffered saline (PBS) or other relevant physiological buffer

  • A dialysis membrane with a molecular weight cut-off (MWCO) that allows the passage of the drug but retains the polymer particles.

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the drug-loaded polymer and place it inside a dialysis bag.

  • Release Medium: Place the dialysis bag in a known volume of the release medium (e.g., PBS at pH 7.4) maintained at a constant temperature (typically 37°C) with continuous stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.

  • Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile. This data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Visualizations

Experimental Workflow for Porous Polymer Synthesis and Drug Loading

G cluster_synthesis Polymer Synthesis cluster_drug_loading Drug Loading & Release Linker 4,4'-(Ethyne-1,2-diyl)dibenzoic acid Reaction Solvothermal Reaction (80-150°C, 24-72h) Linker->Reaction Metal Metal Salt (e.g., ZrCl4) Metal->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Modulator Modulator (e.g., Acetic Acid) Modulator->Reaction Washing Washing & Activation Reaction->Washing POP Porous Organic Polymer Washing->POP Impregnation Impregnation (24-48h) POP->Impregnation Drug Therapeutic Drug Drug->Impregnation Solvent2 Solvent Solvent2->Impregnation DrugLoadedPOP Drug-Loaded Polymer Impregnation->DrugLoadedPOP ReleaseStudy In Vitro Release Study DrugLoadedPOP->ReleaseStudy

Caption: Workflow for synthesis and drug loading of porous polymers.

Logical Relationship of Porous Polymer Properties to Drug Delivery

G cluster_properties Polymer Properties cluster_applications Drug Delivery Application HighSurfaceArea High Surface Area HighDrugLoading High Drug Loading Capacity HighSurfaceArea->HighDrugLoading TunablePoreSize Tunable Pore Size MoleculeEncapsulation Versatile Molecule Encapsulation TunablePoreSize->MoleculeEncapsulation DefinedPoreNetwork Defined Pore Network ControlledRelease Controlled Drug Release DefinedPoreNetwork->ControlledRelease

Caption: Relationship between polymer properties and drug delivery outcomes.

Signaling Pathways in Drug Delivery

The direct interaction of porous polymers synthesized from 4,4'-(ethyne-1,2-diyl)dibenzoic acid with specific cellular signaling pathways is an active area of research. However, the general mechanism by which nanoparticle-based drug delivery systems, including MOFs, influence cellular processes often involves endocytosis. The targeted delivery of therapeutic agents to specific cellular compartments can modulate various signaling pathways implicated in diseases like cancer. For instance, delivering a kinase inhibitor to a cancer cell could block signaling cascades responsible for cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways. The ability to achieve sustained intracellular release of drugs from these porous polymers could lead to more effective and prolonged disruption of these pathological signaling networks. Further research is needed to elucidate the specific interactions of these novel polymers with cellular machinery.

Conclusion

4,4'-(Ethyne-1,2-diyl)dibenzoic acid is a highly promising linker for the construction of robust, porous polymers with significant potential in advanced applications, including drug development. The protocols and data presented here provide a foundation for researchers to explore the synthesis, characterization, and application of these novel materials. The exceptional porosity and tunability of the resulting frameworks open up new avenues for designing sophisticated drug delivery systems with high loading capacities and controlled release profiles. Future work should focus on comprehensive biocompatibility and in vivo studies to translate the potential of these materials into clinical applications.

References

Application of H2EDDB-Based Metal-Organic Frameworks in Gas Storage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The quest for efficient and safe storage of gases like hydrogen (H₂), carbon dioxide (CO₂), and methane (CH₄) is a critical component of developing clean energy technologies and mitigating climate change. Metal-Organic Frameworks (MOFs), a class of porous crystalline materials, have emerged as promising candidates for gas storage applications due to their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures. This document focuses on the application of MOFs constructed using the rigid linker 4,4'-(ethyne-1,2-diyl)dibenzoic acid, commonly known as H2EDDB, for gas storage. H2EDDB's linear and rigid nature makes it an excellent building block for creating robust frameworks with tailored porosities for capturing and storing various gases.

Two notable examples of H2EDDB-based MOFs are BUT-30 and GUF-1. These materials have demonstrated potential in gas storage, and this document will provide an overview of their synthesis, activation, and gas adsorption properties.

H2EDDB Ligand Synthesis

The organic linker, 4,4'-(ethyne-1,2-diyl)dibenzoic acid (H2EDDB), is the fundamental building block for the MOFs discussed herein. A general synthetic approach involves a Sonogashira cross-coupling reaction.

Diagram of H2EDDB Synthesis Workflow:

H2EDDB_Synthesis Reactants 4-iodobenzoic acid + Ethyne Coupling Sonogashira Coupling Reactants->Coupling Catalyst Pd/Cu catalyst Catalyst->Coupling Product H2EDDB Coupling->Product

Caption: A simplified workflow for the synthesis of the H2EDDB linker.

Experimental Protocol: Synthesis of 4,4'-(ethyne-1,2-diyl)dibenzoic acid (H2EDDB)

This protocol is a general representation and may require optimization based on specific laboratory conditions.

Materials:

  • 4-iodobenzoic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • A suitable solvent (e.g., triethylamine or a mixture of DMF and triethylamine)

  • Ethyne gas or a suitable acetylene source

Procedure:

  • In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodobenzoic acid, palladium(II) acetate, copper(I) iodide, and triphenylphosphine in the chosen solvent.

  • Purge the solution with the inert gas for a period to remove any dissolved oxygen.

  • Bubble ethyne gas through the reaction mixture at a controlled rate, or introduce the acetylene source.

  • Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and stir for several hours until the reaction is complete (monitored by techniques like TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is typically acidified to precipitate the crude product.

  • The crude H2EDDB is collected by filtration, washed with appropriate solvents to remove impurities, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Synthesis and Activation of H2EDDB-Based MOFs

The H2EDDB linker is then used to construct MOFs, typically through solvothermal synthesis. This method involves heating the linker and a metal salt in a high-boiling point solvent in a sealed container.

BUT-30

BUT-30 is a zirconium-based MOF known for its high porosity.

Diagram of BUT-30 Synthesis and Activation Workflow:

BUT30_Workflow cluster_synthesis Synthesis cluster_activation Activation Reactants H2EDDB + Zirconium Salt Heating Solvothermal Reaction Reactants->Heating Solvent DMF Solvent->Heating Crude_MOF As-synthesized BUT-30 Heating->Crude_MOF Washing Solvent Exchange Crude_MOF->Washing Drying Vacuum Drying Washing->Drying Activated_MOF Activated BUT-30 Drying->Activated_MOF

Caption: General workflow for the synthesis and activation of BUT-30.

Experimental Protocol: Solvothermal Synthesis of BUT-30

Materials:

  • H2EDDB linker

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., benzoic acid or acetic acid)

Procedure:

  • In a Teflon-lined autoclave, dissolve the H2EDDB linker and the modulator in DMF.

  • In a separate vial, dissolve ZrCl₄ in DMF.

  • Carefully add the ZrCl₄ solution to the linker solution and stir for a short period to ensure homogeneity.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-150 °C) for a defined period (e.g., 24-72 hours).

  • After cooling the autoclave to room temperature, the resulting crystalline product (as-synthesized BUT-30) is collected by filtration or centrifugation.

Experimental Protocol: Activation of BUT-30

Procedure:

  • Wash the as-synthesized BUT-30 with fresh DMF several times to remove unreacted starting materials.

  • Perform a solvent exchange by immersing the material in a low-boiling point solvent (e.g., ethanol or acetone) for several days, with periodic replacement of the solvent. This step is crucial to remove the high-boiling DMF from the pores.

  • After solvent exchange, the material is filtered and dried under a dynamic vacuum at an elevated temperature (e.g., 120-180 °C) for several hours to completely remove the solvent and activate the framework for gas adsorption.

GUF-1

GUF-1 is a scandium-based MOF that has shown promise for hydrogen storage.

Diagram of GUF-1 Synthesis and Activation Workflow:

GUF1_Workflow cluster_synthesis Synthesis cluster_activation Activation Reactants H2EDDB + Scandium Salt Heating Solvothermal Reaction Reactants->Heating Solvent DMF/Water Solvent->Heating Crude_MOF As-synthesized GUF-1 Heating->Crude_MOF Washing Solvent Exchange Crude_MOF->Washing Drying Vacuum Drying Washing->Drying Activated_MOF Activated GUF-1 Drying->Activated_MOF Gas_Adsorption_Workflow Sample Activated MOF Sample Degassing In-situ Degassing Sample->Degassing Measurement Isothermal Gas Adsorption Measurement (Volumetric or Gravimetric) Degassing->Measurement Data Adsorption Isotherm Data Measurement->Data

Application Notes and Protocols: 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid for Carbon Dioxide Capture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4'-(Ethyne-1,2-diyl)dibenzoic acid (EDDA) is a rigid, linear organic linker that has garnered significant interest in the field of materials science, particularly for the synthesis of porous materials for gas capture and separation. Its unique structure, featuring a central acetylene unit flanked by two carboxylic acid-functionalized phenyl rings, makes it an ideal building block for creating highly porous and stable materials such as Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs).[1] These materials are promising candidates for CO2 capture applications due to their high surface areas, tunable pore sizes, and the potential for introducing specific functionalities to enhance CO2 affinity.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of a Zr-based MOF using EDDA and the subsequent evaluation of its CO2 capture performance.

Data Presentation

The following table summarizes the CO2 capture performance of various porous materials, including those synthesized with 4,4'-(Ethyne-1,2-diyl)dibenzoic acid or similar linkers, to provide a comparative overview.

Material NameLinkerMetal/Polymer BackboneCO2 Uptake (mmol/g)CO2 Uptake (wt%)Temperature (K)Pressure (bar)CO2/N2 SelectivityReference
BUT-30 4,4'-(Ethyne-1,2-diyl)dibenzoic acidZirconium4.4319.52731-[4]
GUF-1 4,4'-(Ethyne-1,2-diyl)dibenzoic acidScandium-----[4]
Amino-MIL-101(Fe) 2-Aminoterephthalic acidIron13.057.229840-[5]
Mg-MOF-74 2,5-Dihydroxyterephthalic acidMagnesium~8.6~37.82981High
HUST-1-Co TetraphenylporphyrinCobalt (in POP)4.8621.392731-[6]
Fluorinated CTF Fluorinated monomersCovalent Triazine Framework4.3319.02981-[3]

Experimental Protocols

I. Synthesis of a Zirconium-based MOF with 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid (EDDA)

This protocol describes the solvothermal synthesis of a zirconium-based Metal-Organic Framework (MOF) using EDDA as the organic linker. The procedure is adapted from methodologies reported for the synthesis of Zr-based MOFs.[7][8]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (EDDA)

  • Benzoic acid (as a modulator)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Autoclave with Teflon liner

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of the Precursor Solution:

    • In a glass vial, dissolve ZrCl₄ (e.g., 60 mg, 0.26 mmol) and benzoic acid (e.g., 240 mg, 1.97 mmol) in DMF (e.g., 20 mL).

    • In a separate vial, dissolve 4,4'-(ethyne-1,2-diyl)dibenzoic acid (EDDA) (e.g., 70 mg, 0.26 mmol) in DMF (e.g., 20 mL).

    • Mix the two solutions together and sonicate for 10-15 minutes to ensure homogeneity.

  • Solvothermal Synthesis:

    • Transfer the final solution into a 50 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at 120 °C for 72 hours.

  • Product Isolation and Purification:

    • After 72 hours, remove the autoclave from the oven and allow it to cool down to room temperature.

    • Collect the white crystalline product by centrifugation (e.g., 8000 rpm for 10 minutes).

    • Discard the supernatant and wash the solid product with fresh DMF three times to remove any unreacted starting materials.

    • Subsequently, wash the product with methanol three times to exchange the DMF within the pores.

  • Activation:

    • Dry the purified MOF under vacuum at 150 °C for 12 hours. This step is crucial to remove the solvent molecules from the pores, making the internal surface area accessible for gas adsorption.

    • The activated MOF powder is now ready for characterization and CO2 capture experiments.

II. CO2 Adsorption Measurement Protocol using a Gravimetric Analyzer

This protocol outlines the procedure for measuring CO2 adsorption isotherms using a thermogravimetric analyzer (TGA) or a dedicated gravimetric sorption analyzer.

Materials and Equipment:

  • Activated MOF sample

  • Thermogravimetric Analyzer (TGA) or a gravimetric sorption analyzer

  • High-purity CO2 and N2 gas cylinders with pressure regulators

  • Mass flow controllers

Procedure:

  • Sample Preparation and Activation:

    • Place a known mass (typically 5-10 mg) of the activated MOF sample into the TGA pan.

    • Activate the sample in-situ by heating it to 150 °C under a high-purity inert gas flow (e.g., N₂ or He) at a flow rate of 50-100 mL/min for at least 4 hours to remove any adsorbed impurities.

  • Isotherm Measurement:

    • After activation, cool the sample to the desired adsorption temperature (e.g., 273 K or 298 K).

    • Once the temperature is stable, evacuate the analysis chamber.

    • Introduce CO2 gas into the chamber in a stepwise manner, increasing the pressure at each step.

    • At each pressure point, allow the system to equilibrate until the sample weight stabilizes, indicating that adsorption is complete. Record the final weight.

    • Continue this process until the desired final pressure (e.g., 1 bar) is reached.

  • Data Analysis:

    • The amount of CO2 adsorbed at each pressure point is calculated from the weight gain of the sample.

    • The CO2 uptake is typically expressed in millimoles per gram (mmol/g) or weight percent (wt%).

    • Plot the amount of CO2 adsorbed versus pressure to generate the adsorption isotherm.

  • Desorption and Cyclability (Optional):

    • To assess the reversibility of CO2 capture and the material's stability, a desorption isotherm can be measured by reducing the pressure in a stepwise manner.

    • Cyclability can be tested by performing multiple adsorption-desorption cycles.

Visualizations

Synthesis Workflow for EDDA-based Zr-MOF

G start Start prep Prepare Precursor Solution (ZrCl4, EDDA, Benzoic Acid in DMF) start->prep end_node Activated MOF solvo Solvothermal Synthesis (120 °C, 72 h) prep->solvo isolate Isolate and Purify Product (Centrifugation, DMF & Methanol Washes) solvo->isolate activate Activate MOF (Vacuum, 150 °C, 12 h) isolate->activate activate->end_node

Caption: Solvothermal synthesis workflow for a Zr-MOF using EDDA.

Experimental Workflow for CO2 Adsorption Measurement

G start Start sample_prep Place Activated MOF in Gravimetric Analyzer start->sample_prep end_node Adsorption Isotherm in_situ_act In-situ Activation (Heat under N2 flow) sample_prep->in_situ_act temp_set Set Adsorption Temperature in_situ_act->temp_set co2_intro Introduce CO2 in Incremental Pressure Steps temp_set->co2_intro equil Equilibrate and Record Weight at Each Step co2_intro->equil Repeat until max pressure equil->end_node

Caption: Workflow for gravimetric CO2 adsorption measurement.

References

Application Notes and Protocols for Hydrogen Storage in Metal-Organic Frameworks Utilizing 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Metal-Organic Frameworks (MOFs) incorporating the rigid linker 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (H₂EDDB) for hydrogen storage applications. The information is curated for researchers in materials science, chemistry, and related fields.

Introduction to MOFs with 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid for Hydrogen Storage

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and adjustable functionality make them promising candidates for gas storage, including hydrogen. The linker, 4,4'-(Ethyne-1,2-diyl)dibenzoic acid, is a rigid and linear dicarboxylate ligand that can be used to construct robust MOFs with high porosity, which is advantageous for hydrogen storage.

This document focuses on two exemplary MOFs synthesized with this linker:

  • BUT-30: A zirconium-based MOF, [Zr₆O₄(OH)₄(EDDB)₆], known for its high porosity and stability.

  • GUF-1: A scandium-based MOF, which exhibits a notable working capacity for hydrogen in a temperature-pressure swing system.

Quantitative Data Summary

The following table summarizes the key quantitative data for MOFs synthesized using 4,4'-(Ethyne-1,2-diyl)dibenzoic acid, providing a comparative overview of their properties relevant to hydrogen storage.

MOF NameMetal CenterBET Surface Area (m²/g)Langmuir Surface Area (m²/g)Pore Volume (cm³/g)H₂ Heat of Adsorption (kJ/mol)Hydrogen Storage CapacityConditions (Temperature, Pressure)
BUT-30 Zirconium (Zr)3940.6[1]-1.55[1]---
GUF-1 Scandium (Sc)---7.6[1]41 g/L (working capacity)[1]Temperature-pressure swing system[1]

Note: Further research is required to fill the data gaps in the table.

Experimental Protocols

Synthesis of MOFs with 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid

The solvothermal method is a common and effective technique for the synthesis of these MOFs. This process involves heating the reactants in a sealed vessel with a solvent at a temperature above its boiling point.

Protocol for Solvothermal Synthesis of a Zirconium-based MOF (e.g., BUT-30)

This protocol is a general guideline based on the synthesis of similar Zr-based MOFs.[2][3]

Materials and Reagents:

  • Zirconium(IV) chloride (ZrCl₄)

  • 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (H₂EDDB)

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., Benzoic acid or Acetic acid)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a typical synthesis, dissolve Zirconium(IV) chloride and 4,4'-(Ethyne-1,2-diyl)dibenzoic acid in N,N-Dimethylformamide (DMF) in a glass vial.

  • Add a modulator, such as benzoic acid or acetic acid, to the solution. The modulator can help to control the crystal size and morphology of the resulting MOF.

  • Seal the vial and place it in a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 120-150 °C) for a designated period (e.g., 24-72 hours).

  • After the reaction is complete, allow the autoclave to cool down to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product thoroughly with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove any unreacted starting materials and residual solvent.

  • Dry the final product under vacuum.

Activation of the MOF

Activation is a crucial step to remove the solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption.

Protocol for MOF Activation:

  • Solvent Exchange: Immerse the as-synthesized MOF in a volatile solvent (e.g., ethanol or acetone) for several days, with periodic replacement of the fresh solvent.[4] This step is designed to exchange the high-boiling point synthesis solvent (like DMF) with a lower-boiling point solvent.

  • Thermal Activation: Place the solvent-exchanged MOF in a vacuum oven or a Schlenk line. Heat the sample under a dynamic vacuum at an elevated temperature (e.g., 120-200 °C) for several hours to remove the solvent molecules completely.[4][5] The specific temperature and duration will depend on the thermal stability of the MOF.

Hydrogen Storage Measurement

Hydrogen adsorption/desorption isotherms are measured to evaluate the hydrogen storage capacity of the MOF. This is typically performed using a volumetric or gravimetric gas sorption analyzer.

Protocol for Hydrogen Adsorption Measurement:

  • Sample Preparation: Accurately weigh a sample of the activated MOF (typically 50-150 mg) and place it in the sample tube of the gas sorption analyzer.

  • Degassing: Degas the sample in situ under high vacuum and at an elevated temperature (similar to the activation temperature) for several hours to ensure the removal of any adsorbed moisture or gases from the atmosphere.

  • Isotherm Measurement:

    • Cool the sample to the desired temperature, typically 77 K (liquid nitrogen) for hydrogen physisorption measurements.

    • Introduce hydrogen gas into the sample tube in controlled doses.

    • Allow the system to equilibrate after each dose and record the amount of gas adsorbed at each pressure point.

    • Continue this process up to the desired final pressure (e.g., 1 bar or higher).

    • To measure the desorption isotherm, the pressure is reduced in a stepwise manner, and the amount of desorbed gas is measured at each step.

  • Data Analysis: The collected data is used to plot the hydrogen adsorption/desorption isotherm (amount of H₂ adsorbed vs. pressure). From this data, the BET surface area, pore volume, and total hydrogen uptake can be calculated.

Visualizations

The following diagrams illustrate the key processes and relationships in the study of hydrogen storage in MOFs with 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.

MOF_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_processing Post-Synthesis Processing cluster_product Final Product Metal_Salt Metal Salt (e.g., ZrCl4, Sc-salt) Solvothermal Solvothermal Reaction (Heating in Autoclave) Metal_Salt->Solvothermal Linker H2EDDB Linker (4,4'-(Ethyne-1,2-diyl)dibenzoic acid) Linker->Solvothermal Solvent Solvent (e.g., DMF) Solvent->Solvothermal Washing Washing (DMF, Ethanol) Solvothermal->Washing Drying Drying (Vacuum) Washing->Drying MOF_Crystal MOF Crystals (e.g., BUT-30, GUF-1) Drying->MOF_Crystal

Caption: Workflow for the solvothermal synthesis of MOFs.

Hydrogen_Storage_Measurement_Workflow start Start activate MOF Activation (Solvent Exchange & Thermal Treatment) start->activate degas In-situ Degassing (High Vacuum, Elevated Temp.) activate->degas measure Isotherm Measurement (77 K, H2 Dosing) degas->measure analyze Data Analysis (BET, Pore Volume, H2 Uptake) measure->analyze end End analyze->end

Caption: Experimental workflow for hydrogen storage measurement.

Logical_Relationship cluster_components Components cluster_structure Resulting MOF Structure cluster_properties Key Properties for H2 Storage cluster_performance Performance Linker 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (Rigid, Linear) MOF Porous Crystalline Framework (e.g., BUT-30, GUF-1) Linker->MOF Metal Metal Node (e.g., Zr, Sc) Metal->MOF Properties High Surface Area + Tunable Pore Size + Framework Stability MOF->Properties Performance Enhanced Hydrogen Storage Capacity Properties->Performance

Caption: Relationship between linker, MOF structure, and H₂ storage.

References

Application Notes and Protocols for 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4,4'-(ethyne-1,2-diyl)dibenzoic acid as a fundamental building block in the design and synthesis of fluorescent sensors. Primarily employed as an organic linker in Metal-Organic Frameworks (MOFs), this molecule facilitates the creation of robust and highly sensitive platforms for the detection of various analytes, including metal ions and nitroaromatic compounds. The inherent fluorescence of the linker, originating from its conjugated π-system, is often modulated upon interaction with target molecules, leading to observable changes in emission intensity.

Principle of Operation

The fluorescent sensing capabilities of materials derived from 4,4'-(ethyne-1,2-diyl)dibenzoic acid are predominantly realized through their incorporation into MOFs. The general principle involves the synthesis of a luminescent MOF where the organic linker, 4,4'-(ethyne-1,2-diyl)dibenzoic acid, acts as a fluorophore. The porous and tunable nature of MOFs allows for the selective interaction of analytes with the framework. This interaction can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the MOF's intrinsic fluorescence, which serves as the analytical signal. The sensing mechanism is often attributed to processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or competitive absorption of excitation energy between the analyte and the fluorescent framework.

Applications in Fluorescent Sensing

MOFs synthesized with the 4,4'-(ethyne-1,2-diyl)dibenzoic acid linker have demonstrated significant potential in the detection of environmentally and biologically important analytes.

Detection of Metal Ions

These MOF-based sensors have shown high selectivity and sensitivity towards specific metal ions. The interaction between the metal ion and the MOF can occur at open metal sites on the inorganic nodes or through coordination with the organic linker, leading to a change in the fluorescent properties of the material.

  • Ferric Ions (Fe³⁺): The detection of Fe³⁺ is often achieved through a "turn-off" fluorescence mechanism. The presence of Fe³⁺ quenches the fluorescence of the MOF, likely due to the efficient electron transfer from the excited state of the linker to the partially filled d-orbitals of Fe³⁺. This competitive absorption of energy by Fe³⁺ is another contributing factor to the quenching effect.

  • Aluminum Ions (Al³⁺): In contrast to Fe³⁺, the detection of Al³⁺ by some MOFs based on this linker can proceed via a "turn-on" mechanism. The coordination of Al³⁺ with the framework can restrict intramolecular rotations within the linker, leading to an enhancement of the fluorescence emission.

Detection of Nitroaromatic Compounds

Nitroaromatic compounds, which are common components of explosives and industrial pollutants, can be detected with high sensitivity using these fluorescent MOFs. The electron-deficient nature of nitroaromatics facilitates their interaction with the electron-rich aromatic rings of the 4,4'-(ethyne-1,2-diyl)dibenzoic acid linker. This interaction often leads to fluorescence quenching through a photoinduced electron transfer mechanism from the excited state of the MOF to the nitroaromatic analyte. 2,4,6-trinitrophenol (TNP) is a notable example of a nitroaromatic compound detected by these sensors.

Quantitative Sensor Performance

The analytical performance of fluorescent sensors based on 4,4'-(ethyne-1,2-diyl)dibenzoic acid is summarized in the following tables, providing key metrics for comparison.

Table 1: Performance Data for Metal Ion Detection

Metal IonMOF SystemDetection MechanismLimit of Detection (LOD)Selectivity
Fe³⁺ Zn-MOFTurn-off1.94 x 10⁻⁴ mM[1]High selectivity over other common metal ions[1]
Al³⁺ Co(II)-MOFTurn-on0.7 μM[2]High selectivity over other metal ions[2]

Table 2: Performance Data for Nitroaromatic Compound Detection

AnalyteMOF SystemDetection MechanismLimit of Detection (LOD)Quenching Constant (Ksv)
4-Nitrophenol Zn-MOFTurn-off4.32 x 10⁻⁴ mM[1]7.46 x 10⁴ M⁻¹[1]
2,4,6-Trinitrophenol (TNP) Cd-MOFTurn-off1.21 x 10⁻⁷ M[3]-
TNP Zr-MOFTurn-off0.011 μM (2.5 ppb)[4]1.8 x 10⁴ M⁻¹[5]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of a representative MOF using the 4,4'-(ethyne-1,2-diyl)dibenzoic acid linker and its application in fluorescent sensing.

Synthesis of a Representative Zn-MOF Sensor

This protocol describes a typical solvothermal synthesis of a Zinc-based MOF incorporating the 4,4'-(ethyne-1,2-diyl)dibenzoic acid linker.

Materials:

  • 4,4'-(ethyne-1,2-diyl)dibenzoic acid (H₂L)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4,4'-dipyridylamine (dpa)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of 4,4'-(ethyne-1,2-diyl)dibenzoic acid (H₂L) and 0.1 mmol of 4,4'-dipyridylamine (dpa) in 10 mL of DMF.

  • To this solution, add 0.1 mmol of Zn(NO₃)₂·6H₂O.

  • Seal the vial and heat it in an oven at 100°C for 72 hours.

  • After cooling to room temperature, colorless block-shaped crystals of the MOF will have formed.

  • Collect the crystals by filtration, wash them thoroughly with fresh DMF and then with ethanol.

  • Dry the synthesized MOF in a vacuum oven at 60°C overnight.

Diagram 1: Synthesis Workflow of the Zn-MOF

G cluster_0 Reactant Preparation cluster_1 Solvothermal Synthesis cluster_2 Product Isolation and Purification H2L 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (H₂L) Mixing Mix Reactants in DMF H2L->Mixing dpa 4,4'-dipyridylamine (dpa) dpa->Mixing Zn_salt Zn(NO₃)₂·6H₂O Zn_salt->Mixing DMF DMF Solvent DMF->Mixing Heating Heat at 100°C for 72h Mixing->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter to Collect Crystals Cooling->Filtration Washing Wash with DMF and Ethanol Filtration->Washing Drying Dry under Vacuum at 60°C Washing->Drying Product Zn-MOF Crystals Drying->Product

Caption: Workflow for the solvothermal synthesis of a Zn-MOF.

Protocol for Fluorescent Detection of Fe³⁺ Ions

This protocol outlines the procedure for using the synthesized Zn-MOF as a fluorescent sensor for the detection of Fe³⁺ ions in an aqueous solution.

Materials:

  • Synthesized and activated Zn-MOF

  • Deionized water

  • Stock solution of Fe(NO₃)₃ (1 mM) in deionized water

  • Solutions of other metal nitrates for selectivity studies (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺, Al³⁺)

  • Fluorometer

Procedure:

  • Preparation of MOF Suspension: Disperse 5 mg of the finely ground Zn-MOF in 10 mL of deionized water. Sonicate the mixture for 30 minutes to obtain a stable and homogeneous suspension.

  • Fluorescence Measurement: a. Transfer 2 mL of the MOF suspension into a quartz cuvette. b. Record the initial fluorescence emission spectrum (e.g., with an excitation wavelength of 350 nm). c. Incrementally add small aliquots of the Fe³⁺ stock solution to the cuvette. d. After each addition, gently mix the solution and record the fluorescence emission spectrum.

  • Selectivity Test: Repeat the fluorescence measurement procedure using solutions of other metal ions at the same concentration as the highest concentration of Fe³⁺ used, to assess the selectivity of the sensor.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺. The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve at low concentrations.

Diagram 2: Fe³⁺ Detection Workflow

G cluster_0 Sensor Preparation cluster_1 Fluorescence Titration cluster_2 Data Analysis MOF Zn-MOF Powder Dispersion Disperse MOF in Water & Sonicate MOF->Dispersion H2O Deionized Water H2O->Dispersion Measurement_initial Measure Initial Fluorescence Dispersion->Measurement_initial Analyte_addition Add Aliquots of Fe³⁺ Solution Measurement_initial->Analyte_addition Measurement_final Measure Fluorescence after each addition Analyte_addition->Measurement_final Repeat Plotting Plot Intensity vs. [Fe³⁺] Measurement_final->Plotting LOD_calc Calculate Limit of Detection Plotting->LOD_calc Result Quantitative Detection of Fe³⁺ LOD_calc->Result

Caption: Experimental workflow for Fe³⁺ detection.

Signaling Pathway

The fluorescence quenching of the Zn-MOF by Fe³⁺ ions is a representative signaling pathway for sensors based on 4,4'-(ethyne-1,2-diyl)dibenzoic acid.

Diagram 3: Signaling Pathway for Fe³⁺ Detection

G MOF Zn-MOF (Fluorophore) Excited_MOF Excited Zn-MOF* MOF->Excited_MOF Absorption Excitation Excitation Light (e.g., 350 nm) Excitation->MOF Fe3_ion Fe³⁺ Ion (Quencher) Excited_MOF->Fe3_ion Photoinduced Electron Transfer (PET) & Competitive Absorption Fluorescence Fluorescence Emission Excited_MOF->Fluorescence Radiative Decay (No Quencher) Quenched_State Non-fluorescent Ground State Fe3_ion->Quenched_State Non-radiative Decay

Caption: Turn-off fluorescence signaling pathway.

References

Application Notes and Protocols for 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid Metal-Organic Frameworks in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes and protocols provide a comprehensive overview of the potential catalytic applications of Metal-Organic Frameworks (MOFs) synthesized from the linker 4,4'-(ethyne-1,2-diyl)dibenzoic acid. While direct experimental evidence for the catalytic activity of MOFs based on this specific linker is emerging, this document outlines prospective applications based on the well-established catalytic capabilities of structurally similar MOFs, particularly those based on zirconium clusters.

Introduction to 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The specific linker, 4,4'-(ethyne-1,2-diyl)dibenzoic acid, offers a rigid, linear geometry with an alkyne functionality. This unique structural feature can influence the electronic properties and pore environment of the resulting MOF, making it a candidate for various catalytic applications. Zirconium-based MOFs, known for their high thermal and chemical stability, are a primary focus for this linker.

A known example is a zirconium-based MOF with hcp topology, synthesized using 4,4'-(ethyne-1,2-diyl)dibenzoate. The synthesis of this MOF is achieved through modulated self-assembly, where the addition of acetic acid and water is crucial for obtaining a phase-pure material[1]. While the catalytic applications of this specific MOF are still under exploration, its structural similarity to well-known catalytic Zr-MOFs, such as the UiO-66 series, suggests potential for Lewis acid catalysis. The Zr-oxo clusters within the framework can act as Lewis acid sites, and the alkyne bond of the linker could potentially participate in or influence catalytic reactions.

Prospective Catalytic Application: Lewis Acid Catalysis

Zirconium-based MOFs are widely recognized for their Lewis acidic properties, which arise from the coordinatively unsaturated Zr(IV) sites in their metal-oxo clusters. These sites can effectively catalyze a variety of organic transformations.

2.1. Representative Reaction: Ring-Opening of Epoxides

The ring-opening of epoxides is a fundamental reaction in organic synthesis, leading to the formation of valuable intermediates. Lewis acids are effective catalysts for this transformation. A Zr-based MOF constructed from 4,4'-(ethyne-1,2-diyl)dibenzoic acid is a promising candidate for catalyzing this reaction due to the anticipated presence of Lewis acidic Zr sites.

Table 1: Prospective Catalytic Performance in the Ring-Opening of Styrene Oxide with Methanol

CatalystTemperature (°C)Time (h)Conversion (%)Selectivity to 2-methoxy-2-phenylethanol (%)
Zr-EDB-MOF¹606>95>99
UiO-6660692>99
Homogeneous ZrCl₄6068595
No Catalyst6024<5-

¹ Zr-EDB-MOF is a hypothetical designation for a zirconium-based MOF with 4,4'-(ethyne-1,2-diyl)dibenzoic acid as the linker. The data presented is a prospective estimation based on the performance of similar Zr-based MOFs.

Experimental Protocols

3.1. Synthesis of Zr-based 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid MOF (Zr-EDB-MOF)

This protocol is adapted from the modulated self-assembly synthesis of Zr/Hf MOFs with the specified linker[1].

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (H₂EDB)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, dissolve ZrCl₄ (60 mg, 0.26 mmol) and 4,4'-(ethyne-1,2-diyl)dibenzoic acid (70 mg, 0.26 mmol) in 10 mL of DMF.

  • To this solution, add acetic acid (1.5 mL, 26 mmol) and deionized water (0.1 mL, 5.5 mmol) as modulators.

  • Cap the vial tightly and sonicate for 10 minutes to ensure complete dissolution.

  • Place the vial in a preheated oven at 120 °C for 72 hours.

  • After cooling to room temperature, a crystalline solid should be present.

  • Collect the solid by centrifugation and wash with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove residual solvent from the pores.

3.2. Protocol for Catalytic Ring-Opening of Styrene Oxide

Materials:

  • Zr-EDB-MOF (activated)

  • Styrene oxide

  • Methanol (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph equipped with a flame ionization detector (GC-FID)

Procedure:

  • In a 10 mL round-bottom flask equipped with a magnetic stir bar, add the activated Zr-EDB-MOF catalyst (10 mg).

  • Add methanol (5 mL) to the flask.

  • Add the internal standard (dodecane, 50 µL).

  • Heat the mixture to 60 °C with stirring.

  • Add styrene oxide (0.5 mmol) to initiate the reaction.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-FID.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by centrifugation for reuse.

  • Analyze the product mixture to determine conversion and selectivity.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of the Zr-EDB-MOF and its application in the catalytic ring-opening of an epoxide.

G cluster_synthesis MOF Synthesis cluster_catalysis Catalytic Reaction s1 Dissolve Precursors (ZrCl₄, H₂EDB, DMF) s2 Add Modulators (Acetic Acid, Water) s1->s2 s3 Solvothermal Reaction (120°C, 72h) s2->s3 s4 Washing & Activation (DMF, Ethanol, Vacuum) s3->s4 c1 Catalyst Preparation (Zr-EDB-MOF in Methanol) s4->c1 Activated MOF c2 Reaction Initiation (Add Styrene Oxide at 60°C) c1->c2 c3 Reaction Monitoring (GC-FID Analysis) c2->c3 c4 Product Isolation & Catalyst Recovery c3->c4 c4->c1 Catalyst Reuse

Caption: Workflow for Zr-EDB-MOF synthesis and catalytic testing.

4.2. Proposed Catalytic Mechanism

The diagram below outlines a plausible mechanism for the Lewis acid-catalyzed ring-opening of styrene oxide by the Zr-EDB-MOF.

G cluster_mof Zr-EDB-MOF Active Site cluster_reactants Reactants Zr Zr⁴⁺ Lewis Acid Site Intermediate Activated Epoxide-Zr Complex Zr->Intermediate Epoxide Styrene Oxide Epoxide->Zr Coordination Methanol Methanol Methanol->Intermediate Nucleophilic Attack Product Ring-Opened Product Intermediate->Product Proton Transfer & Release

Caption: Proposed mechanism for epoxide ring-opening by Zr-EDB-MOF.

Conclusion

While the catalytic applications of MOFs based on 4,4'-(ethyne-1,2-diyl)dibenzoic acid are a developing area of research, their structural characteristics, particularly when incorporated into robust frameworks like those of Zr-MOFs, point towards significant potential in heterogeneous catalysis. The protocols and prospective data presented here provide a foundation for researchers to explore the catalytic capabilities of these promising materials in various organic transformations relevant to the pharmaceutical and chemical industries. Further experimental validation is anticipated to confirm and expand upon these proposed applications.

References

Application Notes and Protocols: Post-Synthetic Modification of MOFs with 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs) constructed with the alkyne-functionalized linker, 4,4'-(ethyne-1,2-diyl)dibenzoic acid. The presence of the ethyne (alkyne) group on this linker allows for covalent modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and versatile "click" reaction. This methodology enables the precise installation of a wide range of functionalities within the MOF's porous structure, opening avenues for advanced applications in targeted drug delivery, catalysis, and sensing.

Core Concepts and Applications

Post-synthetic modification is a powerful strategy to functionalize MOFs after their initial synthesis, allowing for the introduction of chemical groups that might not be stable under the conditions of MOF formation.[1][2] MOFs built with 4,4'-(ethyne-1,2-diyl)dibenzoic acid are ideal candidates for PSM, as the alkyne handle is readily accessible for "click" chemistry. This reaction forms a stable triazole linkage between the MOF and an azide-functionalized molecule.[3][4]

Key Applications:

  • Targeted Drug Delivery: Therapeutic agents functionalized with an azide group can be covalently attached to the MOF framework. This approach can enhance drug loading capacity, improve stability, and enable controlled release.[5] The porous nature of MOFs allows them to act as carriers for a variety of active drug molecules.[6]

  • Heterogeneous Catalysis: Catalytically active sites can be "clicked" onto the MOF linker, creating a stable, recyclable, and highly active heterogeneous catalyst.[7]

  • Chemical Sensing: The introduction of specific recognition motifs or fluorescent reporters can transform the MOF into a highly sensitive and selective sensor for various analytes.

Quantitative Data Summary

The following table summarizes representative quantitative data for a hypothetical MOF, designated "Alkyne-MOF-1," constructed using 4,4'-(ethyne-1,2-diyl)dibenzoic acid before and after post-synthetic modification with an azide-functionalized molecule (e.g., Azido-PEG-Drug). The decrease in surface area and pore volume upon functionalization is expected as the attached molecules occupy space within the pores.

PropertyAlkyne-MOF-1 (Parent)Alkyne-MOF-1-PEG-Drug (Functionalized)
BET Surface Area (m²/g) 1500 - 1800900 - 1200
Pore Volume (cm³/g) 0.75 - 0.900.45 - 0.60
Pore Diameter (Å) ~15~15 (partially filled)
PSM Reaction Yield (%) N/A> 90%
Drug Loading Capacity (wt%) N/A10 - 20%

Note: These values are illustrative and will vary depending on the specific MOF topology, the size of the molecule attached, and the efficiency of the post-synthetic modification.

Experimental Protocols

Protocol 1: Synthesis of Alkyne-Functionalized MOF (Alkyne-MOF-1)

This protocol describes a general solvothermal synthesis for a MOF using 4,4'-(ethyne-1,2-diyl)dibenzoic acid. The choice of metal source (e.g., ZrCl₄, Zn(NO₃)₂, Cu(NO₃)₂) will determine the final topology and properties of the MOF. This example uses a zirconium-based synthesis, analogous to the UiO series of MOFs.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 4,4'-(ethyne-1,2-diyl)dibenzoic acid

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., Acetic Acid or Benzoic Acid)

  • Ethanol

  • Dichloromethane (DCM)

Procedure:

  • Solution Preparation: In a glass vial, dissolve ZrCl₄ (1 eq) and 4,4'-(ethyne-1,2-diyl)dibenzoic acid (1 eq) in DMF.

  • Modulator Addition: Add the modulator (e.g., 20-50 eq of acetic acid) to the solution. The modulator helps control the crystallinity and size of the MOF crystals.

  • Solvothermal Reaction: Seal the vial tightly and place it in a preheated oven at 120°C for 24-48 hours.

  • Isolation: After cooling to room temperature, a crystalline powder should be visible. Isolate the solid product by centrifugation or filtration.

  • Washing: Wash the product sequentially with fresh DMF (3 times) and then ethanol (3 times) to remove unreacted starting materials and solvent molecules trapped within the pores.

  • Activation: To activate the MOF (i.e., remove guest molecules from the pores), suspend the washed product in a solvent like DCM for 24 hours, then filter and heat the solid under vacuum at 120-150°C for 12 hours. The activated "Alkyne-MOF-1" is now ready for post-synthetic modification.

Protocol 2: Post-Synthetic Modification via CuAAC ("Click" Chemistry)

This protocol details the covalent attachment of an azide-functionalized molecule to the activated Alkyne-MOF-1.

Materials:

  • Activated Alkyne-MOF-1

  • Azide-functionalized molecule (e.g., Azido-PEG-Fluorophore, Azido-Drug)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA, for aqueous media, or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine - TBTA for organic media)

  • Anhydrous solvent (e.g., DMF, THF, or an appropriate buffer)

Procedure:

  • MOF Suspension: In a reaction vial under an inert atmosphere (e.g., nitrogen or argon), suspend 50 mg of activated Alkyne-MOF-1 in 10 mL of the chosen solvent.

  • Reagent Addition: Add the azide-functionalized molecule (1.5 - 3 equivalents relative to the alkyne sites in the MOF).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. Dissolve CuSO₄ (0.1 eq) and the ligand (e.g., THPTA, 0.5 eq) in a small amount of solvent.

  • Reaction Initiation: Add the catalyst solution to the MOF suspension. Then, add a freshly prepared solution of sodium ascorbate (0.3 eq) to the mixture. The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Protect the reaction from light if using light-sensitive molecules.

  • Isolation and Washing: Isolate the functionalized MOF by centrifugation. Wash the product thoroughly with the reaction solvent (3 times) to remove the catalyst and unreacted azide molecule. Follow with washes using a lower-boiling-point solvent like ethanol or DCM (3 times).

  • Final Activation: Dry the functionalized MOF under vacuum at a moderate temperature (e.g., 60-80°C) for 12 hours to remove residual solvent.

Protocol 3: Characterization of Parent and Functionalized MOFs

To confirm the success of the post-synthetic modification, a series of characterization techniques should be employed.

  • Powder X-Ray Diffraction (PXRD):

    • Purpose: To verify that the crystalline structure of the MOF is maintained after the PSM reaction.

    • Procedure: Acquire PXRD patterns for both the parent Alkyne-MOF-1 and the functionalized product. The peak positions should remain largely unchanged, indicating preservation of the framework integrity.[8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Purpose: To monitor the disappearance of the alkyne and azide stretches and the appearance of new functional group signals.

    • Procedure: Collect FT-IR spectra of the parent MOF, the azide molecule, and the final product. A successful reaction is indicated by the significant reduction or complete disappearance of the characteristic alkyne C≡C stretch (~2100-2260 cm⁻¹) from the MOF and the azide N₃ stretch (~2100 cm⁻¹) from the reactant molecule.[8] The appearance of new peaks corresponding to the attached molecule (e.g., amide or ester carbonyls) will also be observed.

  • Nitrogen Physisorption (BET Analysis):

    • Purpose: To quantify the changes in surface area and pore volume.

    • Procedure: Perform N₂ sorption measurements at 77 K on both the parent and functionalized MOFs after proper activation. A decrease in the BET surface area and pore volume is expected after modification, confirming that the functional groups have been incorporated into the pores.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To assess the thermal stability and quantify the degree of functionalization.

    • Procedure: Heat the samples under an inert atmosphere and monitor weight loss. The functionalized MOF will show a different decomposition profile compared to the parent MOF, and the mass loss corresponding to the attached molecule can be used to estimate the modification efficiency.

Visualized Workflows and Relationships

Experimental_Workflow Overall Experimental Workflow cluster_synthesis Protocol 1: MOF Synthesis cluster_psm Protocol 2: Post-Synthetic Modification (PSM) cluster_char Protocol 3: Characterization s1 Mix Metal Source & 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid s2 Add Modulator in DMF s1->s2 s3 Solvothermal Reaction (120°C, 24-48h) s2->s3 s4 Isolate & Wash Product s3->s4 s5 Activate MOF (Vacuum, 120-150°C) s4->s5 p1 Suspend Activated MOF in Solvent s5->p1 Activated Alkyne-MOF-1 c1 PXRD (Check Crystallinity) s5->c1 Parent MOF for comparison p2 Add Azide-Functionalized Molecule p1->p2 p3 Add Cu(II) Catalyst & Ligand p2->p3 p4 Initiate with Sodium Ascorbate p3->p4 p5 React at RT (24-48h) p4->p5 p6 Isolate, Wash & Dry Functionalized MOF p5->p6 p6->c1 Modified MOF c2 FT-IR (Confirm Reaction) c3 BET Analysis (Measure Porosity) c4 TGA (Assess Loading) Click_Chemistry_Mechanism CuAAC 'Click' Reaction on MOF Linker cluster_catalyst Catalytic Cycle MOF_Linker MOF Linker (...-C≡CH) Reaction_Node Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition MOF_Linker->Reaction_Node Azide_Molecule Azide-Molecule (N₃-R) Azide_Molecule->Reaction_Node Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_II Reduction Cu_I->Reaction_Node Catalyst Product Functionalized MOF Linker (...-Triazole-R) Reaction_Node->Product

References

Application Notes and Protocols: Single-Crystal X-ray Diffraction of 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and single-crystal X-ray diffraction (SCXRD) analysis of Metal-Organic Frameworks (MOFs) based on the 4,4'-(ethyne-1,2-diyl)dibenzoic acid linker.

Introduction to 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The use of the rigid and linear linker, 4,4'-(ethyne-1,2-diyl)dibenzoic acid, allows for the construction of highly porous and robust MOFs with potential applications in gas storage, separation, and catalysis.[1] For drug development professionals, these MOFs offer a versatile platform for drug delivery due to their high porosity, tunable pore size, and the potential for functionalization of the organic linker.[2][3] The crystalline nature of MOFs allows for precise structural characterization at the atomic level using single-crystal X-ray diffraction, which is crucial for understanding structure-property relationships.[4][5]

Applications in Drug Development

The unique properties of MOFs, such as high drug loading capacity and controlled release, make them promising candidates for advanced drug delivery systems.[6][7] MOFs based on 4,4'-(ethyne-1,2-diyl)dibenzoic acid, with their well-defined pore structures, can encapsulate therapeutic molecules, protecting them from degradation and enabling targeted delivery.[2]

Potential applications include:

  • Targeted Cancer Therapy: The porous framework can be loaded with anticancer drugs, and the surface of the MOF can be functionalized with targeting moieties to direct the drug to cancer cells, minimizing side effects.[7]

  • Controlled Release of Therapeutics: The release of the encapsulated drug can be triggered by specific stimuli in the target environment, such as pH, temperature, or the presence of specific biomolecules.[6]

  • Delivery of Biologics: The tunable pore size could allow for the encapsulation and delivery of larger biomolecules like proteins and nucleic acids.[3]

  • Bio-imaging: The incorporation of imaging agents into the MOF structure can enable simultaneous therapy and diagnosis (theranostics).

Experimental Protocols

Synthesis of a Zr-based MOF with 4,4'-(Ethyne-1,2-diyl)dibenzoate Linker

This protocol is adapted from the modulated self-assembly method described for the synthesis of Zr- and Hf-based MOFs with hcp topology.[8] Careful control of synthetic conditions is crucial for obtaining high-quality single crystals.[8]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (H₂edda)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

  • Deionized water

Procedure:

  • In a typical synthesis, dissolve ZrCl₄ and 4,4'-(ethyne-1,2-diyl)dibenzoic acid in DMF in a reaction vessel.

  • Add a controlled amount of acetic acid and water to the solution. The addition of these modulators is essential for the formation of the desired hcp topology.[8]

  • Seal the reaction vessel and heat it in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24-72 hours).

  • After the reaction is complete, allow the vessel to cool down slowly to room temperature to promote the formation of well-defined single crystals.

  • Collect the crystalline product by filtration, wash with fresh DMF and then with a volatile solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.

  • Dry the crystals under vacuum.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the three-dimensional atomic structure of MOFs.[5]

Procedure:

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal of suitable size (typically 10-250 μm) and quality (transparent, well-defined faces, no visible cracks or defects).[9][10]

    • Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.[9]

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Set up a data collection strategy to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal and collecting diffraction data over a wide angular range.[10]

    • Modern diffractometers with sensitive area detectors can collect a complete dataset within a few hours.[5]

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

    • Apply corrections for various experimental factors (e.g., Lorentz factor, polarization, absorption).

    • Determine the space group of the crystal.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters.[11]

Data Presentation

The crystallographic data obtained from SCXRD analysis provides precise information about the MOF's structure. The following tables summarize the kind of quantitative data that is typically reported. For the specific Zr/Hf MOFs using the 4,4'-(ethyne-1,2-diyl)dibenzoate linker, detailed crystallographic information is available in the supplementary information of the cited publication in the form of a Crystallographic Information File (CIF).[8]

Table 1: Crystal Data and Structure Refinement Parameters (Example)

ParameterValue (Example)Description
FormulaC₄₈H₂₆O₁₆Zr₃The chemical formula of the asymmetric unit of the MOF.
Formula Weight1234.3 g/mol The molar mass of the formula unit.
Crystal SystemHexagonalThe crystal system to which the MOF belongs.
Space GroupP6₃/mmcThe symmetry of the crystal lattice.
a, b (Å)35.00The lengths of the a and b axes of the unit cell.
c (Å)15.00The length of the c axis of the unit cell.
α, β (°)90The angles between the b and c, and a and c axes, respectively.
γ (°)120The angle between the a and b axes.
Volume (ų)15155The volume of the unit cell.
Z6The number of formula units per unit cell.
Calculated Density (g/cm³)0.81The theoretical density of the crystal.
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GOF)~1.0An indicator of the quality of the structural refinement.

Table 2: Selected Bond Lengths and Angles (Example)

Bond/AngleLength (Å) / Angle (°)Description
Zr-O2.1 - 2.3The coordination bond length between the zirconium metal center and oxygen atoms of the carboxylate groups.
C-C (ethyne)~1.20The length of the triple bond in the ethyne linker.
C-O (carboxylate)~1.25The average length of the carbon-oxygen bonds in the carboxylate group.
O-Zr-O90 - 180The angles around the zirconium metal center, defining its coordination geometry.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a 4,4'-(ethyne-1,2-diyl)dibenzoic acid-based MOF.

MOF_Workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_application Application start Starting Materials (Linker, Metal Salt, Solvent, Modulator) reaction Solvothermal Reaction (Heating in a sealed vessel) start->reaction Mixing crystallization Slow Cooling for Single Crystal Growth reaction->crystallization product MOF Crystals crystallization->product scxrd Single-Crystal X-ray Diffraction (SCXRD) product->scxrd Crystal Selection data_collection Data Collection scxrd->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure (CIF file) structure_solution->final_structure drug_loading Drug Loading final_structure->drug_loading Structure-Property Correlation drug_delivery In vitro / In vivo Drug Delivery Studies drug_loading->drug_delivery

Caption: Workflow for MOF synthesis, characterization, and application.

References

Application Notes and Protocols for the Characterization of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metal-Organic Frameworks (MOFs) synthesized using the rigid, linear linker 4,4'-(ethyne-1,2-diyl)dibenzoic acid (H₂EDDB) have garnered significant interest for applications in gas storage, sensing, and catalysis.[1] The alkyne functionality within the linker provides a unique electronic and structural element that can be exploited for selective guest interactions or post-synthetic modification.[2][3][4] A thorough and systematic characterization is crucial to confirm the successful synthesis of the desired topology, assess the material's properties, and ensure its suitability for the intended application. This document provides detailed application notes and experimental protocols for the essential characterization techniques for H₂EDDB-based MOFs.

Structural and Morphological Characterization

Application Note: Crystallinity and Phase Purity

Verifying the crystalline structure and phase purity is the most critical first step after MOF synthesis. Powder X-ray Diffraction (PXRD) is the primary technique used to confirm that the synthesized bulk material matches the expected crystal structure and is free from unreacted starting materials or undesired crystalline phases.[5][6] Single-Crystal X-ray Diffraction (SCXRD), when suitable crystals can be obtained, provides the definitive atomic-level structure, including bond lengths, bond angles, and the precise arrangement of the H₂EDDB linker and metal nodes.[7][8] Scanning Electron Microscopy (SEM) complements these techniques by providing information on the crystal morphology, size, and size distribution of the bulk powder.[9][10]

Experimental Protocols

A. Powder X-ray Diffraction (PXRD)

  • Sample Preparation:

    • Ensure the MOF sample is properly "activated" or solvent-exchanged to remove guest molecules from the pores, which might interfere with the diffraction pattern.

    • Finely grind a small amount (approx. 10-20 mg) of the MOF powder using an agate mortar and pestle to ensure random crystal orientation.

    • Pack the fine powder into a sample holder, ensuring a flat, level surface. For air-sensitive samples, prepare the sample in a glovebox and use a sealed, airtight sample holder or a glass capillary.[6]

  • Data Collection:

    • Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

    • Set the scanning range typically from 2θ = 3° to 50° to capture the characteristic low-angle peaks of MOFs.

    • Use a step size of 0.02° and a scan speed appropriate to obtain a good signal-to-noise ratio (e.g., 1-2°/minute).

  • Data Analysis:

    • Compare the experimental diffractogram with the simulated pattern from single-crystal data or with patterns from the literature for the target MOF.

    • The presence of sharp, well-defined peaks indicates high crystallinity. The absence of peaks from starting materials confirms the purity of the product.

B. Scanning Electron Microscopy (SEM)

  • Sample Preparation:

    • Disperse a very small amount of the MOF powder onto a carbon tape mounted on an aluminum SEM stub.

    • Gently blow off excess powder with compressed air to create a monolayer of crystals.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

  • Imaging:

    • Load the stub into the SEM chamber.

    • Use an accelerating voltage in the range of 5-15 kV.

    • Acquire images at various magnifications to observe the overall morphology, surface features, and size distribution of the MOF crystals.

Spectroscopic Characterization

Application Note: Linker Integrity and Coordination

Spectroscopic techniques are essential for confirming the incorporation of the H₂EDDB linker into the framework and verifying its coordination to the metal centers. Fourier-Transform Infrared (FTIR) spectroscopy is used to track the vibrational modes of the carboxylate groups and the characteristic alkyne (C≡C) bond.[2][11] The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of asymmetric and symmetric carboxylate stretching bands confirm coordination. Digestion of the MOF in a deuterated acid followed by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method to confirm the presence and purity of the organic linker within the final product.[5][6] For applications in sensing, Luminescence Spectroscopy is critical to characterize the photophysical properties of the MOF, as the alkyne group can influence its emission behavior and interaction with analytes.[2][12][13]

Experimental Protocols

A. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Mix ~1 mg of the dried MOF sample with ~100 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture thoroughly in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the powder directly on the ATR crystal.

  • Data Collection:

    • Collect a background spectrum of the pure KBr pellet or the empty ATR crystal.

    • Collect the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Compare the spectrum of the MOF with that of the free H₂EDDB linker.

    • Look for the disappearance of the broad O-H band (~3000 cm⁻¹) of the carboxylic acid.

    • Identify the appearance of strong asymmetric (νₐₛ, ~1550-1610 cm⁻¹) and symmetric (νₛ, ~1380-1440 cm⁻¹) stretching bands of the coordinated carboxylate group.

    • Confirm the presence of the alkyne C≡C stretching vibration (typically weak, around 2200 cm⁻¹).

B. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation (MOF Digestion):

    • Place 5-10 mg of the activated MOF sample into a glass vial.

    • Add ~0.7 mL of a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Add 2-3 drops of a strong deuterated acid (e.g., D₂SO₄ or DCl) to digest the framework and release the H₂EDDB linker.[6]

    • Sonicate the vial until a clear, homogeneous solution is obtained.[6]

  • Data Collection:

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum. A higher number of scans (e.g., 64 or 128) may be needed due to the dilute nature of the sample.[6]

  • Data Analysis:

    • Integrate the peaks and compare the chemical shifts and splitting patterns to a reference spectrum of the pure H₂EDDB linker to confirm its identity and purity within the MOF structure.

Porosity and Surface Area Analysis

Application Note: Textural Properties

The defining feature of MOFs is their high porosity, which is critical for applications like gas storage and catalysis.[14][15] Gas sorption analysis is the standard method to determine key textural properties.[16] Nitrogen (N₂) adsorption-desorption isotherms measured at 77 K are commonly used to calculate the specific surface area (via the Brunauer-Emmett-Teller (BET) model), total pore volume, and pore size distribution.[1][17] For ultramicroporous MOFs, argon (Ar) at 87 K or carbon dioxide (CO₂) at 273 K may be used for a more accurate assessment of the pore structure.[17]

Experimental Protocol: N₂ Adsorption-Desorption
  • Sample Activation (Degassing):

    • Place 50-100 mg of the MOF sample into a pre-weighed analysis tube.

    • Heat the sample under a high vacuum (e.g., <10⁻⁵ mbar) on the degassing port of the instrument. The temperature and duration must be optimized to remove all guest solvents without causing framework collapse (e.g., 120-200 °C for 12-24 hours). A Zr-based MOF like BUT-30 is stable up to 400 °C.[1]

    • After degassing, weigh the tube again to determine the exact mass of the activated sample.

  • Isotherm Measurement:

    • Transfer the analysis tube to the analysis port of the instrument.

    • Immerse the tube in a liquid nitrogen bath (77 K).

    • Perform the N₂ adsorption-desorption measurement over a range of relative pressures (P/P₀), typically from 10⁻⁶ to 0.99.

  • Data Analysis:

    • BET Surface Area: Apply the BET equation to the adsorption data in the linear P/P₀ range (typically 0.05-0.30) to calculate the specific surface area.

    • Pore Volume: Calculate the total pore volume from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99).

    • Pore Size Distribution: Use models like Density Functional Theory (DFT) or Non-Local Density Functional Theory (NLDFT) to calculate the pore size distribution from the isotherm data.

Thermal Stability Analysis

Application Note: Framework Stability

Understanding the thermal stability of an H₂EDDB MOF is crucial for determining its operational limits, activation conditions, and potential for high-temperature applications.[18] Thermogravimetric Analysis (TGA) is used to measure changes in mass as a function of temperature.[17][19] A typical TGA curve for a MOF shows an initial mass loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable, desolvated framework, and finally, a sharp mass loss at the decomposition temperature.

Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation:

    • Place a small amount (5-10 mg) of the as-synthesized or activated MOF sample into a TGA pan (typically alumina or platinum).

  • Data Collection:

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (e.g., inert N₂ or Ar, or oxidative air).

    • Continue heating to a temperature well above the expected decomposition point (e.g., up to 800 °C).

  • Data Analysis:

    • Analyze the resulting mass vs. temperature curve.

    • The temperature at the onset of the final, sharp mass loss is taken as the decomposition temperature of the MOF framework. For instance, the Zr(IV)-based BUT-30 is reported to be stable up to 400 °C.[1]

    • The initial mass loss can be quantified to determine the amount of solvent present in the as-synthesized material.

Quantitative Data Summary

The following table summarizes key quantitative data reported for MOFs based on the 4,4'-(ethyne-1,2-diyl)dibenzoic acid linker.

MOF NameMetal CenterBET Surface Area (m²/g)Total Pore Volume (cm³/g)Thermal Stability (°C)Key Application/PropertyReference
BUT-30 Zr(IV)3940.61.55~400Oxygen Sensing, Negative Thermal Expansion[1]
GUF-1 Sc(III)Not ReportedNot ReportedNot ReportedH₂ Storage (Working Capacity: 41 g/L)[1]
Zn-MOF 1 Zn(II)Not ReportedNot ReportedNot ReportedUltrasensitive detection of Cu⁺ (53 nM) & Pd²⁺ (71 nM)[2][12]

Visualizations: Workflows and Relationships

Characterization_Workflow cluster_synthesis Synthesis cluster_primary Primary Characterization cluster_secondary In-Depth Analysis cluster_functional Functional Properties Synthesis Solvothermal Synthesis of H2EDDB-MOF PXRD PXRD (Phase & Purity) Synthesis->PXRD FTIR FTIR (Linker Coordination) Synthesis->FTIR Porosity Gas Sorption (BET) (Surface Area, Porosity) PXRD->Porosity TGA TGA (Thermal Stability) PXRD->TGA SEM SEM (Morphology) PXRD->SEM NMR Digestion + NMR (Linker Identity) PXRD->NMR Luminescence Luminescence (Sensing, Optical) Porosity->Luminescence Catalysis Catalytic Testing Porosity->Catalysis

Porosity_Analysis_Workflow cluster_results Calculated Properties A 1. Sample Loading (50-100 mg MOF in tube) B 2. Activation (Degassing) (Heating under vacuum) A->B C 3. Isotherm Measurement (e.g., N2 at 77 K) B->C D 4. Data Analysis C->D BET BET Surface Area D->BET PoreVol Pore Volume D->PoreVol PSD Pore Size Distribution D->PSD

References

Troubleshooting & Optimization

improving crystallinity of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and crystallization of Metal-Organic Frameworks (MOFs) based on the 4,4'-(Ethyne-1,2-diyl)dibenzoic acid linker.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid MOFs, focusing on improving the crystallinity of the final product.

Problem Potential Cause Suggested Solution
Low Crystallinity or Amorphous Product Suboptimal reaction conditions- Temperature: Vary the solvothermal reaction temperature. A typical range to explore is between 80°C and 180°C.[1] - Reaction Time: Extend the reaction time to allow for better crystal growth. Monitor crystallinity at different time points (e.g., 24h, 48h, 72h).
Inappropriate solvent system- Solvent Polarity: The choice of solvent is crucial. N,N-Dimethylformamide (DMF) is commonly used.[2] Experiment with solvent mixtures, for instance, DMF/dioxane/H₂O, which has been used for similar aromatic carboxylate linkers.[3] - Solvent Ratio: If using a mixed solvent system, systematically vary the ratio of the solvents.
Linker and metal salt solubility issues- pH Adjustment: The addition of a base can help to deprotonate the carboxylic acid groups of the linker, improving its solubility.[1] - High-Quality Reagents: Ensure the purity of the 4,4'-(Ethyne-1,2-diyl)dibenzoic acid linker and the metal salt. Impurities can inhibit crystal growth.
Poor Crystal Morphology or Small Crystal Size Rapid nucleation and crystal growth- Modulator Addition: Introduce a modulator, such as a monocarboxylic acid (e.g., acetic acid, benzoic acid), into the reaction mixture.[2][4] Modulators compete with the linker for coordination to the metal centers, slowing down the nucleation process and promoting the growth of larger, more well-defined crystals.[2][4] - Modulator Concentration: The ratio of the modulator to the linker is a critical parameter. It is advisable to screen a range of modulator concentrations to find the optimal balance for improving crystallinity without introducing excessive defects.[4][5]
- Chelating Modulators: For certain metal systems like Aluminum-based MOFs, chelating modulators such as oxalic acid have been shown to be highly effective in increasing crystal size and crystallinity.[6]
Phase Impurity Formation of competing crystalline phases- Controlled Addition of Reagents: The controlled addition of water and acetic acid has been demonstrated to be essential for generating phase-pure materials in Zr(IV) and Hf(IV) MOFs with the 4,4'-(ethyne-1,2-diyl)dibenzoate linker.[7]
Inconsistent Results Sensitivity to reaction parameters- Precise Control: Carefully control all synthesis parameters, including reactant concentrations, temperature, and reaction time. Minor variations can lead to different outcomes. - Seeding: To improve reproducibility and potentially enhance crystallinity, consider adding a small quantity of well-crystalline MOF material from a previous successful synthesis as seeds.

Frequently Asked Questions (FAQs)

Q1: What is the role of a modulator in the synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid MOFs?

A1: A modulator is a compound, typically a monocarboxylic acid, that is added to the synthesis mixture to control the nucleation and growth of the MOF crystals.[2][4] It competes with the 4,4'-(Ethyne-1,2-diyl)dibenzoic acid linker for coordination to the metal ions. This competition slows down the formation of the framework, allowing for the correction of defects and promoting the growth of larger, more ordered, and highly crystalline particles.[2]

Q2: How do I choose the right modulator and its concentration?

A2: The choice of modulator and its concentration depends on the specific metal-linker system. Common modulators include acetic acid, benzoic acid, and other aromatic acids.[2] The optimal concentration often needs to be determined empirically by screening a range of modulator-to-linker molar ratios. A higher modulator concentration can lead to larger crystals, but an excess may inhibit MOF formation altogether or lead to the formation of undesirable phases.[2]

Q3: What characterization techniques are essential to confirm improved crystallinity?

A3: The primary technique for assessing the crystallinity of MOFs is Powder X-ray Diffraction (PXRD).[8] An increase in crystallinity is indicated by sharper and more intense diffraction peaks. Scanning Electron Microscopy (SEM) is also crucial for visualizing the crystal morphology and size distribution.[8] For porous MOFs, nitrogen adsorption-desorption isotherms can provide information about the surface area and pore volume, which are often higher for more crystalline materials.[9][10]

Q4: Can post-synthetic methods be used to improve the crystallinity of my 4,4'-(Ethyne-1,2-diyl)dibenzoic acid MOF?

A4: Yes, in some cases, post-synthetic treatments can improve crystallinity. One approach is solvent-assisted linker exchange, where the as-synthesized MOF is exposed to a solution containing the same linker, which can help to heal defects. Another strategy is the induced growth of a poorly crystalline MOF on a well-crystalline MOF template, creating a core-shell structure with improved overall crystallinity.[9][10]

Q5: My PXRD pattern shows broad peaks. What does this indicate and how can I fix it?

A5: Broad peaks in a PXRD pattern typically indicate small crystallite size or a poorly crystalline, partially amorphous material. To address this, you can try the troubleshooting steps outlined above, such as optimizing the reaction temperature and time, using a modulator to control crystal growth, or changing the solvent system to improve reactant solubility and reaction kinetics.

Experimental Protocols

General Synthesis Protocol for a Zr-based 4,4'-(Ethyne-1,2-diyl)dibenzoic acid MOF

This protocol is a representative example based on the modulated synthesis of Zr-based MOFs.[7]

  • In a glass vial, dissolve 4,4'-(Ethyne-1,2-diyl)dibenzoic acid and the metal salt (e.g., ZrCl₄) in a 1:1 molar ratio in N,N-dimethylformamide (DMF).

  • Add a controlled amount of water (e.g., 3 equivalents relative to the metal salt) to facilitate the formation of the metal clusters.[2]

  • Introduce a modulator, such as acetic acid, to the solution. The amount of modulator can be varied to optimize crystallinity.

  • Seal the vial and heat it in an oven at a constant temperature (e.g., 120°C) for a specified period (e.g., 72 hours).[2]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF and then with a solvent like ethanol to remove any unreacted starting materials and solvent molecules from the pores.

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Characterization Protocols
  • Powder X-ray Diffraction (PXRD):

    • A small amount of the dried MOF powder is placed on a sample holder.

    • The sample is analyzed using a diffractometer with a Cu Kα radiation source.

    • Data is typically collected over a 2θ range of 5° to 50°.

    • The resulting diffraction pattern is compared with simulated patterns from single-crystal X-ray diffraction data or with patterns from previous successful syntheses to confirm the phase and assess crystallinity.

  • Scanning Electron Microscopy (SEM):

    • A small amount of the MOF powder is dispersed on a carbon tape adhered to an SEM stub.

    • The sample is sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

    • The sample is then imaged in the SEM to observe the morphology and size of the crystals.

Visualizations

experimental_workflow Experimental Workflow for Improving MOF Crystallinity cluster_synthesis Synthesis cluster_workup Work-up and Activation cluster_characterization Characterization cluster_analysis Analysis and Optimization synthesis Combine Linker, Metal Salt, Solvent, and Modulator reaction Solvothermal Reaction (Controlled Temperature and Time) synthesis->reaction collection Collect Product (Centrifugation/Filtration) reaction->collection washing Wash with Solvents (e.g., DMF, Ethanol) collection->washing activation Activate under Vacuum washing->activation pxrd PXRD (Phase and Crystallinity) activation->pxrd sem SEM (Morphology and Size) activation->sem gas_sorption Gas Sorption (Porosity) activation->gas_sorption analysis Analyze Crystallinity and Morphology pxrd->analysis sem->analysis optimization Optimize Synthesis Parameters (Modulator, Temp, Time) analysis->optimization optimization->synthesis Iterate

Caption: A flowchart of the experimental workflow for synthesizing and optimizing the crystallinity of MOFs.

troubleshooting_logic Troubleshooting Logic for Low Crystallinity start Low Crystallinity (Broad PXRD Peaks) modulator Have you used a modulator? start->modulator add_modulator Add a modulator (e.g., acetic acid) modulator->add_modulator No optimize_modulator Optimize modulator concentration modulator->optimize_modulator Yes conditions Are reaction conditions (T, t) optimized? add_modulator->conditions optimize_modulator->conditions optimize_conditions Vary temperature and reaction time conditions->optimize_conditions No solvent Is the solvent system appropriate? conditions->solvent Yes optimize_conditions->solvent change_solvent Try alternative solvents or solvent mixtures solvent->change_solvent No success High Crystallinity Achieved solvent->success Yes change_solvent->success

Caption: A decision tree for troubleshooting low crystallinity in MOF synthesis.

References

Technical Support Center: Controlling MOF Topology with 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized from the linker 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are trying to synthesize a specific MOF topology (e.g., hcp) but are getting a different phase (e.g., fcu) or a mixture of phases. What are the critical parameters to control?

A1: Achieving a specific, phase-pure topology with 4,4'-(Ethyne-1,2-diyl)dibenzoic acid, particularly with Zr(IV) and Hf(IV) metal nodes, is highly dependent on the careful control of synthetic conditions.[1] The use of modulators is essential.

  • Modulators: The controlled addition of both acetic acid and water is crucial for generating phase-pure hcp topology materials.[1] Modulators compete with the linker for coordination to the metal clusters, influencing the kinetics of framework assembly and directing the formation of a specific topology.

  • Solvent System: The choice of solvent (e.g., DMF) and the presence of water can significantly impact the final structure.

  • Temperature and Reaction Time: Solvothermal reaction temperature and duration are key factors. Phase transformations can occur over time, where an initial kinetic product might be replaced by a more thermodynamically stable phase.[2]

Q2: Our synthesis resulted in a poorly crystalline or amorphous powder. What could be the cause and how can we improve crystallinity?

A2: Poor crystallinity is a common issue in MOF synthesis. Several factors can contribute to this:

  • Reaction Kinetics: Rapid precipitation can lead to amorphous materials. Try lowering the reaction temperature, reducing reactant concentrations, or increasing the amount of modulator to slow down the framework formation.

  • pH of the Solution: The acidity of the reaction mixture can influence the deprotonation of the carboxylic acid groups and the formation of metal-oxo clusters. Using modulators like formic acid or acetic acid can help control the pH.[3]

  • Purity of Reagents: Ensure the 4,4'-(Ethyne-1,2-diyl)dibenzoic acid linker, metal salt, and solvent are of high purity. Impurities can inhibit crystal growth.

  • Water Content: Uncontrolled amounts of water in the solvent can lead to the formation of undesirable metal oxide phases. While controlled addition of water can be beneficial for certain topologies, excess or absence of it can be detrimental.[1]

Q3: We are observing lower than expected porosity in our material. Could this be due to framework interpenetration?

A3: Yes, interpenetration of multiple independent frameworks is a common phenomenon in MOFs that can significantly reduce the accessible pore volume and surface area.[4] With linear ditopic linkers like 4,4'-(Ethyne-1,2-diyl)dibenzoic acid, interpenetration can be favored.

  • Control Strategies:

    • High Dilution: Running syntheses under very low reactant concentrations can sometimes disfavor catenation.[5]

    • Bulky Linkers/Modulators: While not directly applicable to the primary linker, using bulky co-ligands or modulators can sterically hinder the interpenetration of frameworks.

    • Temperature Control: Synthesis temperature can influence the formation of interpenetrated vs. non-interpenetrated frameworks.[5]

Q4: We attempted a post-synthetic modification on the alkyne group of the linker, but it resulted in a loss of crystallinity. Is this expected?

A4: Yes, this is a potential outcome. While the central alkyne unit is an attractive site for functionalization, the framework's stability can be compromised during the reaction. For example, quantitative bromination of the alkyne in an hcp topology MOF has been shown to cause partial degradation of the framework, in contrast to the more stable fcu topology analogues.[1] It is critical to use mild reaction conditions and thoroughly characterize the material's crystallinity (e.g., via PXRD) after any post-synthetic modification attempt.

Data Presentation: Synthesis Parameters and Properties

The tables below summarize quantitative data for Zr-based MOFs synthesized with 4,4'-(Ethyne-1,2-diyl)dibenzoic acid, highlighting the influence of synthesis conditions on the final topology and properties.

Table 1: Influence of Synthesis Conditions on MOF Topology

Metal Source Ligand Modulator(s) Solvent Temperature (°C) Time (h) Resulting Topology Reference
ZrCl₄ 4,4'-(Ethyne-1,2-diyl)dibenzoic acid Acetic Acid, Water DMF 120 72 hcp [1]

| HfCl₄ | 4,4'-(Ethyne-1,2-diyl)dibenzoic acid | Acetic Acid, Water | DMF | 120 | 72 | hcp |[1] |

Table 2: Crystallographic and Porosity Data for hcp-Zr-MOF

Parameter Value
Formula Zr₆O₄(OH)₄(C₁₆H₈O₄)₆
Space Group P6₃/mmc
a, b (Å) 21.08
c (Å) 17.26
BET Surface Area (m²/g) ~2600
Pore Volume (cm³/g) ~1.05

Data derived from studies on hcp topology MOFs with the specified linker.[1]

Experimental Protocols

Protocol 1: Synthesis of hcp-Topology Zr-MOF

This protocol is adapted from methodologies reported for the modulated self-assembly of Zr-MOFs.[1]

  • Reactant Preparation: In a 20 mL glass vial, combine:

    • Zirconium(IV) chloride (ZrCl₄) (e.g., 25 mg).

    • 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (e.g., 28 mg).

  • Solvent and Modulator Addition:

    • Add N,N-Dimethylformamide (DMF) (e.g., 10 mL).

    • Add acetic acid (e.g., 0.75 mL).

    • Add deionized water (e.g., 0.1 mL).

  • Solubilization: Sonicate the mixture for approximately 10-15 minutes until all solids are fully dissolved.

  • Solvothermal Reaction:

    • Seal the vial tightly.

    • Place the vial in a preheated oven at 120 °C.

    • Maintain the temperature for 72 hours.

  • Product Isolation and Washing:

    • After cooling to room temperature, a crystalline powder should be visible.

    • Decant the supernatant.

    • Wash the solid by immersing it in fresh DMF (3 x 10 mL), exchanging the solvent every 12 hours.

    • Subsequently, wash with ethanol (3 x 10 mL) using the same procedure.

  • Activation (Solvent Removal):

    • After the final wash, decant the ethanol.

    • Heat the sample under vacuum at a suitable temperature (e.g., 120-150 °C) for 12-24 hours to remove residual solvent from the pores. The activated material should be stored in an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of atmospheric moisture.

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to the synthesis and troubleshooting of these MOFs.

G start Start Synthesis check_precipitate Precipitate Formed? start->check_precipitate no_precipitate Troubleshoot: - Check reagent solubility - Increase concentration - Extend reaction time check_precipitate->no_precipitate No check_crystallinity Analyze with PXRD: Crystalline? check_precipitate->check_crystallinity Yes amorphous Troubleshoot: - Lower temperature - Add/increase modulator - Decrease concentration check_crystallinity->amorphous No check_phase Phase Pure? check_crystallinity->check_phase Yes mixed_phase Troubleshoot: - Adjust modulator ratio (e.g., acetic acid/water) - Vary reaction time/temp check_phase->mixed_phase No success Phase-Pure Crystalline MOF check_phase->success Yes

Caption: Troubleshooting workflow for MOF synthesis.

G cluster_synthesis Synthesis cluster_activation Isolation & Activation reactants 1. Dissolve Metal Salt, Linker, and Modulators in Solvent (e.g., DMF) sonicate 2. Sonicate to Ensure Complete Dissolution reactants->sonicate heat 3. Solvothermal Reaction (e.g., 120°C, 72h) sonicate->heat wash_dmf 4. Wash with Fresh DMF (Solvent Exchange) heat->wash_dmf wash_etoh 5. Wash with Ethanol (Solvent Exchange) wash_dmf->wash_etoh activate 6. Heat Under Vacuum to Remove Solvent wash_etoh->activate product Activated, Porous MOF activate->product

Caption: General workflow for MOF synthesis and activation.

References

Technical Support Center: Synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid. The primary synthetic route addressed is the Sonogashira cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4,4'-(Ethyne-1,2-diyl)dibenzoic acid?

A1: The most prevalent and versatile method for the synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid is the Sonogashira cross-coupling reaction.[1][2] This reaction typically involves the coupling of an aryl halide (commonly 4-iodobenzoic acid) with a source of acetylene in the presence of a palladium catalyst and a copper(I) co-catalyst.

Q2: What are the main challenges encountered during the Sonogashira synthesis of this molecule?

A2: Researchers may face several challenges, including:

  • Homocoupling (Glaser coupling): The formation of diacetylene byproducts from the self-coupling of the alkyne starting material is a common side reaction, especially in the presence of oxygen and a copper catalyst.[1]

  • Low Yields: Incomplete reaction or formation of side products can lead to lower than expected yields. This can be influenced by factors such as catalyst activity, reaction temperature, and the presence of impurities.

  • Purification Difficulties: Separating the desired dicarboxylic acid product from starting materials, homocoupled byproducts, and catalyst residues can be challenging due to similar polarities.

  • Dehalogenation: The aryl halide starting material can undergo reduction, leading to the formation of benzoic acid.

Q3: How do the carboxylic acid functional groups affect the Sonogashira reaction?

A3: The carboxylic acid groups are electron-withdrawing, which can influence the reactivity of the aryl halide. While Sonogashira couplings are generally tolerant of a wide range of functional groups, the acidic protons of the carboxylic acids can potentially react with the basic components of the reaction mixture. It is often necessary to use a sufficient amount of base to neutralize the carboxylic acid protons and facilitate the reaction.

Q4: Can I perform this synthesis without a copper co-catalyst?

A4: Yes, copper-free Sonogashira protocols have been developed to mitigate the issue of alkyne homocoupling. These methods often employ specific palladium catalysts and ligands that can facilitate the reaction without the need for a copper(I) co-catalyst.[1]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may arise during the synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.

Problem 1: Low or No Product Formation

Q: My reaction is not proceeding, and I am recovering my starting materials. What could be the issue?

A: Several factors could be contributing to a stalled reaction. Consider the following troubleshooting steps:

  • Catalyst Inactivity:

    • Palladium Catalyst: Ensure the palladium catalyst is active. Older catalysts or those exposed to air may have reduced activity. It is recommended to use fresh or properly stored catalyst.

    • Copper(I) Co-catalyst: The copper(I) iodide should be of high purity. Discolored (green or brown) CuI may indicate oxidation and should be purified or replaced.

  • Reaction Conditions:

    • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can deactivate the catalyst and promote homocoupling. Ensure the reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.

    • Temperature: While some Sonogashira couplings proceed at room temperature, reactions involving less reactive aryl halides or certain substrates may require heating. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.

    • Solvent: The choice of solvent can significantly impact the reaction. Common solvents for Sonogashira reactions include THF, DMF, and amines like triethylamine. Ensure the solvent is anhydrous.

  • Reagent Stoichiometry:

    • Base: A sufficient excess of a suitable base (e.g., triethylamine, diisopropylamine) is crucial to neutralize the HI generated during the reaction and the carboxylic acid protons. Typically, 2-3 equivalents of base per mole of aryl halide are used.

Troubleshooting Workflow for Low/No Product Formation

Start Low or No Product Check_Catalyst Check Catalyst Activity (Pd and Cu) Start->Check_Catalyst Check_Conditions Verify Reaction Conditions (Inert atmosphere, Temp, Solvent) Start->Check_Conditions Check_Reagents Review Reagent Stoichiometry (Base) Start->Check_Reagents Optimize Systematically Optimize Conditions Check_Catalyst->Optimize Check_Conditions->Optimize Check_Reagents->Optimize

Caption: A logical workflow for troubleshooting low or no product yield.

Problem 2: Significant Formation of Homocoupled Byproduct

Q: I am observing a significant amount of a byproduct that I suspect is the diacetylene from homocoupling. How can I minimize this?

A: The formation of the homocoupled product (Glaser coupling) is a common side reaction. Here are strategies to suppress it:

  • Rigorous Exclusion of Oxygen: As mentioned previously, oxygen promotes homocoupling. Use freeze-pump-thaw cycles for degassing solvents and ensure a positive pressure of inert gas throughout the reaction.

  • Copper-Free Conditions: The most direct way to avoid copper-catalyzed homocoupling is to switch to a copper-free Sonogashira protocol. This often involves using specific palladium catalysts and ligands that are efficient in the absence of a copper co-catalyst.

  • Controlled Addition of Alkyne: Adding the alkyne source slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thus disfavoring the bimolecular homocoupling reaction.

  • Use of a Co-solvent: In some cases, the choice of solvent or the use of a co-solvent can influence the rate of homocoupling versus the desired cross-coupling.

Decision Pathway for Minimizing Homocoupling

Start High Homocoupling Observed Inert_Atmosphere Improve Inert Atmosphere Technique (e.g., Freeze-Pump-Thaw) Start->Inert_Atmosphere Copper_Free Switch to a Copper-Free Protocol Start->Copper_Free Slow_Addition Slow Addition of Alkyne Start->Slow_Addition Solvent_System Optimize Solvent System Start->Solvent_System Evaluate Evaluate Improvement Inert_Atmosphere->Evaluate Copper_Free->Evaluate Slow_Addition->Evaluate Solvent_System->Evaluate

Caption: Decision-making process for reducing homocoupling byproducts.

Problem 3: Difficulty in Product Purification

Q: I have successfully formed the product, but I am struggling to purify it from the reaction mixture. What purification strategies can I use?

A: The purification of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid can be challenging due to its low solubility in many organic solvents and the presence of polar impurities.

  • Acid-Base Extraction:

    • After the reaction, quench the mixture with an aqueous acid solution (e.g., 1 M HCl) to protonate the carboxylate groups and any remaining amine base.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities. The product should remain in the aqueous layer as a precipitate or be poorly soluble.

    • Filter the aqueous layer to collect the crude product.

    • Alternatively, make the aqueous layer basic with a solution like sodium bicarbonate to deprotonate the carboxylic acid, making the product water-soluble. Wash with an organic solvent to remove non-polar impurities. Then, re-acidify the aqueous layer to precipitate the pure product.

  • Recrystallization/Washing:

    • The crude product can often be purified by washing with appropriate solvents to remove specific impurities. A patent for a related dianhydride suggests washing the crude product with glacial acetic acid, followed by toluene. This could be an effective strategy for removing catalyst residues and other impurities.

    • Recrystallization from a suitable solvent system (e.g., DMF/water, DMSO/water) can also be attempted, although the low solubility of the product might make this challenging.

  • Chromatography:

    • Column chromatography on silica gel can be used, but the polarity of the dicarboxylic acid may lead to tailing and poor separation. A polar eluent system, possibly with the addition of a small amount of acetic or formic acid, may be required.

Purification Strategy Flowchart

Start Crude Product Mixture AcidBase_Extraction Acid-Base Extraction Start->AcidBase_Extraction Filtration Filter to Collect Crude Solid AcidBase_Extraction->Filtration Washing Wash with Acetic Acid, then Toluene Filtration->Washing Recrystallization Recrystallization (e.g., DMF/Water) Filtration->Recrystallization Chromatography Column Chromatography (Polar Eluent) Filtration->Chromatography Pure_Product Pure Product Washing->Pure_Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: A flowchart outlining various purification strategies.

Experimental Protocols

General Sonogashira Coupling Protocol

Materials:

  • 4-Iodobenzoic acid

  • Acetylene source (e.g., calcium carbide with a proton source, or trimethylsilylacetylene followed by deprotection)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodobenzoic acid, the palladium catalyst (e.g., 1-5 mol%), and CuI (e.g., 2-10 mol%).

  • Add the anhydrous and degassed solvent, followed by the base (2-3 equivalents).

  • If using an acetylene gas source, bubble the gas through the stirred reaction mixture. If using a protected alkyne like trimethylsilylacetylene, add it to the mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.

  • Upon completion, proceed with one of the purification strategies outlined in the troubleshooting section.

ParameterTypical RangeNotes
Palladium Catalyst Loading 1 - 5 mol%Higher loading may be needed for less reactive substrates.
Copper(I) Iodide Loading 2 - 10 mol%Essential for the catalytic cycle in the standard protocol.
Base 2 - 3 equivalentsMust be in excess to neutralize generated acid.
Temperature Room Temp. to 80 °COptimization is often required.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS for completion.

Table 1. Typical Reaction Parameters for Sonogashira Coupling.

Data Presentation

Quantitative data for the synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid is not consistently reported across the literature found. The table below provides a general overview of expected outcomes based on typical Sonogashira reactions.

Synthesis MethodKey ReagentsTypical YieldCommon Side Products
Standard Sonogashira 4-Iodobenzoic acid, Acetylene source, Pd catalyst, CuI, BaseModerate to HighDiacetylene (homocoupling), Benzoic acid (dehalogenation)
Copper-Free Sonogashira 4-Iodobenzoic acid, Acetylene source, Pd catalyst, Ligand, BaseModerate to HighBenzoic acid (dehalogenation)

Table 2. Comparison of Synthetic Methods.

References

Technical Support Center: 4,4'-(Ethyne-1,2-diyl)dibenzoic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.

Issue 1: Low Recovery After Recrystallization

Potential Cause Recommended Solution
Incorrect Solvent Choice: The compound is too soluble in the chosen solvent even at low temperatures.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at room temperature or below. - Consider using a solvent system (a mixture of a good solvent and a poor solvent).
Excessive Solvent Used: Using too much solvent will keep the compound dissolved even after cooling.- Use the minimum amount of hot solvent required to fully dissolve the compound. - If too much solvent has been added, carefully evaporate some of it to reach the saturation point.
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Insulate the flask to encourage slow crystal growth.
Premature Crystallization: The compound crystallizes in the funnel during hot filtration.- Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. - Add a small amount of hot solvent to the funnel to dissolve any crystals that have formed.

Issue 2: Product is Oiling Out Instead of Crystallizing

Potential Cause Recommended Solution
Solution is Supersaturated: The concentration of the compound is too high.- Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly.
Melting Point is Below Solvent's Boiling Point: The compound is melting in the hot solvent.- Choose a solvent with a lower boiling point.
Presence of Impurities: Impurities can interfere with crystal lattice formation.- Attempt to remove impurities by pre-treating the crude material (e.g., washing with a solvent in which the product is insoluble).

Issue 3: Purified Product Fails to Meet Purity Requirements (e.g., by HPLC or NMR)

Potential Cause Recommended Solution
Incomplete Removal of Soluble Impurities: The chosen recrystallization solvent dissolves the impurities as well as the product.- Perform a second recrystallization using a different solvent or solvent system. - Consider an alternative purification method such as sublimation or column chromatography.
Co-precipitation of Impurities: Impurities with similar solubility profiles are crystallizing with the product.- Ensure slow cooling during recrystallization to allow for selective crystallization.
Residual Solvent: Solvent is trapped within the crystals.- Dry the purified crystals thoroughly under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying 4,4'-(Ethyne-1,2-diyl)dibenzoic acid?

A1: Recrystallization is a widely used and effective method for purifying solid organic compounds like 4,4'-(Ethyne-1,2-diyl)dibenzoic acid. Sublimation can also be a highly effective technique, particularly for achieving very high purity.

Q2: What are some suitable solvents for the recrystallization of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid?

A2: Due to its low solubility, high-boiling point polar aprotic solvents are often a good starting point. Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are potential candidates, likely as part of a solvent system. For example, dissolving the compound in a minimal amount of hot DMF and then adding a less polar solvent like water or a short-chain alcohol until the solution becomes turbid, followed by gentle reheating to clarify and slow cooling, can be an effective strategy. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific batch of crude material.

Q3: My compound is a pale yellow or off-white powder. Is this normal?

A3: Pure 4,4'-(Ethyne-1,2-diyl)dibenzoic acid is typically a white to off-white solid. A yellow or brownish tint may indicate the presence of impurities. Effective purification should yield a lighter-colored product.

Q4: Can I use sublimation to purify this compound?

A4: Yes, sublimation is a viable and often excellent method for purifying 4,4'-(Ethyne-1,2-diyl)dibenzoic acid, especially for removing non-volatile impurities. A structurally related compound, 4,4'-(Ethyne-1,2-diyl)diphthalic anhydride, has been successfully purified by sublimation to achieve high purity (≥99.0%).

Q5: How can I assess the purity of my final product?

A5: The purity of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid can be assessed using several analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Quantitative Data Summary

The following table summarizes the expected purity levels for 4,4'-(Ethyne-1,2-diyl)dibenzoic acid after different purification methods. These values are targets for well-executed procedures.

Purification Method Expected Purity (by HPLC) Notes
Single Recrystallization95 - 98%Purity can be improved with a second recrystallization.
Multiple Recrystallizations> 98%Dependent on the choice of solvent and technique.
Sublimation≥ 99.0%Effective for removing non-volatile impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude 4,4'-(Ethyne-1,2-diyl)dibenzoic acid. Add a few drops of a potential solvent (e.g., DMF, DMSO) and heat gently. Observe the solubility. If it dissolves readily, it may be a good solvent for the "hot" step. Add a second, "poor" solvent (e.g., water, methanol) dropwise to the hot solution to find a combination that causes precipitation upon cooling.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4,4'-(Ethyne-1,2-diyl)dibenzoic acid. Add the minimum amount of the hot "good" solvent required to just dissolve the compound. Use a hot plate and a magnetic stirrer for efficient dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature. If using a solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly turbid, then add a few more drops of the "good" solvent to redissolve the precipitate. Allow the solution to cool slowly.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Purification by Sublimation

  • Apparatus Setup: Assemble a sublimation apparatus. This typically consists of a vessel to hold the crude material (e.g., a side-arm flask or a specialized sublimation tube), a cold finger or a cooled surface for the sublimate to condense on, and a connection to a vacuum source.

  • Sample Loading: Place the crude 4,4'-(Ethyne-1,2-diyl)dibenzoic acid into the bottom of the sublimation vessel.

  • Vacuum Application: Carefully evacuate the apparatus to a high vacuum.

  • Heating: Gently heat the bottom of the vessel containing the crude material. The temperature should be high enough to cause the compound to sublime but not so high that it decomposes. A sand bath or a heating mantle can be used for controlled heating.

  • Condensation: The vapor of the pure compound will travel to the cold surface and condense as a solid.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification Sublimation Sublimation Crude->Sublimation Alternative/High Purity Analysis Purity Analysis (HPLC, NMR, MP) Recrystallization->Analysis Sublimation->Analysis Pure_Product Purified Product (>99% Purity) Analysis->Recrystallization Re-purify Analysis->Pure_Product Meets Specs

Caption: General purification workflow for 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Low Recovery? Start->Problem Oiling_Out Oiling Out? Problem->Oiling_Out No Solvent_Check Check Solvent Choice Problem->Solvent_Check Yes Solvent_Amount Reduce Solvent Volume Problem->Solvent_Amount Yes Cooling_Rate Slow Down Cooling Problem->Cooling_Rate Yes Impure Still Impure? Oiling_Out->Impure No Add_Solvent Add More Hot Solvent Oiling_Out->Add_Solvent Yes Change_Solvent Change Solvent Oiling_Out->Change_Solvent Yes Re_Recrystallize Re-Recrystallize Impure->Re_Recrystallize Yes Try_Sublimation Try Sublimation Impure->Try_Sublimation Yes Success Successful Purification Impure->Success No

Technical Support Center: Stability of MOFs Using 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metal-organic frameworks (MOFs) synthesized from the linker 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.

Troubleshooting Guide

This section addresses common stability issues encountered during the synthesis, activation, and application of MOFs based on 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.

Issue 1: Poor Crystallinity or Amorphous Product After Synthesis

  • Question: My MOF synthesis resulted in a powder with poor crystallinity or an amorphous solid. What could be the cause and how can I fix it?

  • Answer: Poor crystallinity can stem from several factors, including reaction kinetics, modulator concentration, and solvent choice. Here are some troubleshooting steps:

    • Modulator Concentration: The addition of modulators like benzoic acid or acetic acid is often crucial for directing the formation of highly crystalline phases.[1] Try varying the concentration of the modulator. A systematic screening of modulator equivalents can help identify the optimal conditions for your specific metal node.

    • Reaction Temperature and Time: Solvothermal synthesis conditions are critical. If the temperature is too low or the reaction time is too short, the framework may not have sufficient time to order. Conversely, excessively high temperatures can lead to the formation of dense, non-porous phases. We recommend a systematic variation of both temperature and time.

    • Solvent System: The choice of solvent, typically a high-boiling point solvent like N,N-Dimethylformamide (DMF), is important. Ensure the solvent is anhydrous, as water content can influence the coordination chemistry and lead to different phases.[1]

    • Purity of Reagents: Ensure the 4,4'-(Ethyne-1,2-diyl)dibenzoic acid linker and the metal salt are of high purity. Impurities can interfere with the self-assembly process.

Issue 2: Loss of Porosity or Framework Collapse During Solvent Exchange/Activation

  • Question: My MOF shows a significant loss of surface area after solvent exchange and activation. How can I prevent framework collapse?

  • Answer: This is a common issue related to the removal of guest molecules from the pores.

    • Gentle Solvent Exchange: Before thermal activation, perform a solvent exchange with a low-boiling-point solvent (e.g., acetone or chloroform) to replace the high-boiling-point synthesis solvent (e.g., DMF). This should be done gradually over several days to minimize stress on the framework.

    • Supercritical CO2 Drying: For delicate frameworks, supercritical CO2 drying is the most effective method to remove solvent without causing pore collapse due to the absence of a liquid-gas interface and associated capillary forces.

    • Thermal Activation Protocol: Optimize the activation temperature and ramp rate. A slow heating rate under high vacuum is recommended. The optimal temperature should be high enough to remove the solvent but below the thermal decomposition temperature of the MOF. For some Zr-based MOFs with this linker, stability up to 400 °C has been reported.[2]

Issue 3: MOF Degradation in Aqueous or Basic Environments

  • Question: My MOF, which is stable in acidic conditions, degrades when exposed to water or basic solutions. How can I improve its chemical stability?

  • Answer: MOFs synthesized with carboxylate linkers and high-valent metals like Zr(IV) are generally more stable in acidic conditions due to the strong metal-ligand bonds.[3][4] However, they can be susceptible to hydrolysis, especially under basic conditions where hydroxide ions can compete with the carboxylate linkers for coordination to the metal centers.[3][4]

    • Hydrophobic Functionalization: One strategy to improve stability in aqueous environments is to introduce hydrophobic functional groups. This can be achieved through post-synthetic modification (PSM) of the linker, if it contains suitable functional handles, or by using a co-linker with hydrophobic moieties during the initial synthesis.[4]

    • Defect Engineering: Carefully controlling the number of defects in the MOF structure can sometimes enhance stability. However, this is a complex area and requires careful characterization.[3]

    • Choice of Metal Node: While your primary linker is defined, for future experiments, remember that the choice of the metal node significantly impacts chemical stability. Group 4 metals like Zr(IV) and Hf(IV) are known to form highly stable MOFs with carboxylate linkers.[3]

Issue 4: Partial Degradation During Post-Synthetic Modification (PSM)

  • Question: I am trying to perform a post-synthetic modification on the alkyne group of the linker, but I am observing a loss of crystallinity. What's happening?

  • Answer: While the ethyne group in the linker is an attractive target for PSM, the reaction conditions must be carefully chosen to avoid framework degradation. For example, bromination of the central alkyne unit has been shown to cause partial degradation of some MOF topologies.[1]

    • Mild Reaction Conditions: Use the mildest possible reaction conditions (temperature, pressure, and reagents) for your desired transformation.

    • Protecting Groups: If possible, consider if a protecting group strategy could be employed, though this adds synthetic complexity.

    • Alternative Topologies: The stability of the framework to PSM can be topology-dependent. More robust topologies, like the fcu topology, may be more resistant to degradation during certain PSM reactions compared to others like the hcp phase.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability of MOFs synthesized with 4,4'-(Ethyne-1,2-diyl)dibenzoic acid?

A1: The thermal stability depends heavily on the metal node. For Zr(IV)-based MOFs using this linker, such as BUT-30, a thermal stability of up to 400 °C has been reported.[2] It is always recommended to perform thermogravimetric analysis (TGA) on your specific MOF to determine its decomposition temperature.

Q2: Are MOFs based on this linker stable to acids and bases?

A2: Generally, MOFs constructed from high-valent metal ions like Zr(IV) and carboxylate-based linkers exhibit good stability in acidic solutions.[3][4] However, they are often less stable in basic environments, as hydroxide ions can displace the carboxylate linkers from the metal nodes, leading to framework decomposition.[3][4] For instance, some Zr-MOFs can withstand concentrated HCl but decompose in dilute NaOH solutions.[3]

Q3: Can I functionalize the alkyne bond of the 4,4'-(Ethyne-1,2-diyl)dibenzoic acid linker after MOF synthesis?

A3: Yes, post-synthetic modification (PSM) of the alkyne group is possible. However, the success and preservation of the framework's integrity depend on the reaction conditions and the MOF's topology.[1][5][6] It is crucial to use mild reaction conditions and to thoroughly characterize the MOF before and after the modification to confirm that the framework has not degraded.

Q4: What are the key parameters to control during the synthesis of MOFs with this linker to ensure high quality?

A4: The key to a successful synthesis lies in the careful control of reaction conditions. Important parameters include:

  • The ratio of metal precursor to linker.

  • The type and concentration of the modulator (e.g., acetic acid, benzoic acid).[1]

  • The reaction temperature and duration.

  • The choice of solvent and the presence of water.[1] A modulated self-assembly approach is often necessary to obtain phase-pure materials with high crystallinity and porosity.[1]

Q5: How can I confirm the stability of my MOF?

A5: A combination of characterization techniques should be used:

  • Powder X-ray Diffraction (PXRD): To check for the retention of crystallinity after exposure to different conditions.

  • Gas Sorption Analysis (e.g., N2 at 77K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume, and to see if porosity is maintained.

  • Thermogravimetric Analysis (TGA): To determine the thermal decomposition temperature.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor changes in the coordination environment of the linker.

Quantitative Data Summary

MOF NameMetal NodeTopologyThermal StabilityBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
BUT-30Zr(IV)fcuUp to 400 °C3,940.61.55[2]
GUF-1Sc(III)-Not specifiedNot specifiedNot specified[2]
hcp-MOFZr(IV)/Hf(IV)hcpNot specifiedHighHigh[1]

Experimental Protocols

Protocol 1: General Synthesis of a Zr-based MOF using 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid (Modulated Synthesis)

This protocol is a general guideline and may require optimization.

  • Reagent Preparation: In a glass vial, dissolve 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (H2EDDA) and Zirconium(IV) chloride (ZrCl4) in N,N-Dimethylformamide (DMF).

  • Modulator Addition: Add a modulator, such as benzoic acid or acetic acid, to the solution. The molar ratio of linker:metal:modulator is crucial and should be systematically varied for optimization (e.g., 1:1:20).

  • Solvothermal Reaction: Seal the vial and place it in a preheated oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24-72 hours).

  • Cooling and Washing: After the reaction, allow the oven to cool down to room temperature. Collect the crystalline product by centrifugation or filtration. Wash the product multiple times with fresh DMF to remove unreacted starting materials.

  • Solvent Exchange: Exchange the DMF with a lower boiling point solvent (e.g., acetone) over 2-3 days, replacing the solvent several times.

  • Activation: Activate the MOF by heating under a dynamic vacuum at a temperature below its decomposition point (e.g., 150-200 °C) for several hours to obtain a porous material.

Protocol 2: Testing Chemical Stability in Acidic/Basic Solutions

  • Sample Preparation: Suspend a known amount of activated MOF in a specific volume of the acidic or basic solution of interest (e.g., 1M HCl, 0.1M NaOH).

  • Exposure: Stir the suspension at room temperature for a defined period (e.g., 24 hours).

  • Recovery: Collect the MOF powder by centrifugation, wash thoroughly with deionized water until the pH is neutral, and then wash with a low-boiling-point solvent like acetone.

  • Drying: Dry the sample under vacuum.

  • Characterization: Analyze the treated MOF using PXRD to check for crystallinity and compare the pattern to that of the as-synthesized material. Gas sorption analysis can be used to quantify any changes in surface area and porosity.

Visualizations

TroubleshootingWorkflow cluster_synthesis Synthesis Stage cluster_activation Activation Stage cluster_application Application Stage cluster_psm PSM Stage A Poor Crystallinity / Amorphous Product B Vary Modulator Concentration A->B C Optimize Temperature & Time A->C D Ensure Anhydrous Solvent A->D E Loss of Porosity / Framework Collapse F Gentle Solvent Exchange E->F G Supercritical CO2 Drying E->G H Optimize Thermal Activation Protocol E->H I Degradation in Aqueous/Basic Media J Hydrophobic Functionalization (PSM) I->J K Consider Alternative Metal Nodes I->K L Degradation during PSM M Use Milder Reaction Conditions L->M N Consider More Robust Topologies L->N

Caption: Troubleshooting workflow for common stability issues.

DegradationPathway MOF Stable Zr-MOF Zr-(OOCR)n Intermediate Partially Hydrolyzed MOF Zr-(OOCR)n-x(OH)x MOF->Intermediate OH- attack Degraded Degraded Framework Zr(OH)4 + H2OOCR Intermediate->Degraded Linker Displacement

Caption: Simplified pathway of MOF degradation in a basic solution.

References

Technical Support Center: Activation of 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the activation of Metal-Organic Frameworks (MOFs) based on the 4,4'-(ethyne-1,2-diyl)dibenzoic acid (H₂EDDB) linker. Proper activation is a critical step to ensure the accessibility of the porous network, which is essential for applications in gas storage, catalysis, and drug delivery.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the activation of H₂EDDB-based MOFs.

Issue Potential Cause Recommended Solution
Low Brunauer-Emmett-Teller (BET) Surface Area Incomplete solvent removal: Residual solvent molecules from the synthesis (e.g., DMF, DEF) block the pores.1. Solvent Exchange: Before thermal activation, immerse the as-synthesized MOF in a volatile solvent with a low surface tension (e.g., acetone, chloroform, or ethanol) for 2-3 days, replacing the solvent several times.[1] This facilitates the removal of high-boiling point synthesis solvents. 2. Optimize Thermal Activation: Increase the activation temperature or extend the duration under vacuum. For Zr-based MOFs, temperatures are typically in the range of 120-200°C. However, be cautious of potential framework collapse at excessively high temperatures.
Framework Collapse: The porous structure is not sufficiently robust to withstand the removal of guest molecules, leading to a loss of crystallinity and porosity.1. Supercritical CO₂ (scCO₂) Drying: This technique minimizes capillary forces that can cause pore collapse during solvent evaporation.[1] It is a milder activation method suitable for delicate frameworks. 2. Gentle Thermal Activation: Use a stepwise heating program with a slow ramp rate under a high vacuum to gradually remove the solvent.
Poor Crystallinity After Activation (Broadened PXRD Peaks) Framework Decomposition: The activation temperature might be too high, causing the breakdown of the MOF structure.1. Thermogravimetric Analysis (TGA): Perform TGA on the as-synthesized MOF to determine its thermal stability and identify the optimal activation temperature before decomposition begins. 2. Lower Activation Temperature: Reduce the activation temperature and extend the activation time to ensure complete solvent removal without compromising the framework's integrity.
Partial Amorphization: Even without complete collapse, some degree of structural disorder can be introduced during activation.1. Solvent Selection for Exchange: The choice of solvent for exchange can influence the stability of the framework. Experiment with different solvents to find one that best preserves crystallinity. 2. Re-solvation and Re-activation: In some cases, re-solvating the partially amorphous material and performing a gentler re-activation can help restore some crystallinity.
Inconsistent Batch-to-Batch Activation Results Variability in Synthesis: Minor variations in the synthesis protocol (e.g., modulator concentration, reaction time, temperature) can affect the defect density and stability of the resulting MOF, leading to different activation behaviors.1. Standardize Synthesis Protocol: Strictly control all synthesis parameters to ensure the production of consistent MOF batches. 2. Characterize As-Synthesized Material: Before activation, characterize each batch using techniques like PXRD and TGA to ensure consistency.
Atmospheric Contamination: Activated MOFs can be sensitive to air and moisture, which can re-occupy the pores and reduce the surface area.1. Inert Atmosphere Handling: Handle the activated MOF in a glovebox under an inert atmosphere (e.g., nitrogen or argon). 2. Proper Storage: Store activated samples in sealed containers under vacuum or in a desiccator.

Section 2: Frequently Asked Questions (FAQs)

A list of common questions regarding the activation of H₂EDDB-based MOFs.

Q1: What is the first step I should take after synthesizing a 4,4'-(ethyne-1,2-diyl)dibenzoic acid based MOF?

A1: Before any activation procedure, it is crucial to wash the as-synthesized MOF to remove unreacted starting materials. This is typically done with the synthesis solvent (e.g., DMF) followed by a solvent exchange with a more volatile solvent like ethanol or acetone.

Q2: How do I choose the right activation temperature?

A2: The optimal activation temperature is a balance between ensuring complete removal of guest molecules and preserving the structural integrity of the MOF. Thermogravimetric analysis (TGA) is the recommended method to determine the thermal stability of your specific MOF and to identify a suitable temperature window for activation before thermal decomposition occurs.

Q3: My PXRD pattern shows a loss of peak intensity and broadening after activation. What does this mean?

A3: This indicates a loss of long-range crystalline order, which could be due to partial or complete framework collapse. This will likely correlate with a lower-than-expected surface area. Refer to the troubleshooting guide for solutions to framework collapse.

Q4: Can I reuse an activated MOF?

A4: Yes, in many cases, MOFs can be regenerated and reused. The regeneration process typically involves washing with an appropriate solvent to remove any adsorbed species and then repeating the activation procedure. The stability of the MOF to multiple activation/deactivation cycles should be verified for your specific material and application.

Q5: How does the choice of metal in the MOF affect the activation process?

A5: The metal node plays a significant role in the overall stability of the MOF. For instance, Zr-based MOFs are known for their high thermal and chemical stability, which can allow for more aggressive activation conditions compared to more sensitive frameworks like those based on Cu or Zn.[2] Always consider the specific properties of your metal-linker combination when designing an activation protocol.

Section 3: Data Presentation

The following table summarizes representative quantitative data for the activation of a Zr-based MOF synthesized with 4,4'-(ethyne-1,2-diyl)dibenzoic acid.

MOF NameMetal NodeActivation MethodActivation ConditionsBET Surface Area (m²/g)Pore Volume (cm³/g)
DUT-32 (analogue)ZnSolvent Exchange & ThermalExchange with dichloromethane, then heated at 120°C under vacuum~2800~1.3
Zr-H₂EDDB (hcp topology)ZrModulated self-assembly followed by solvent exchange and heatingAcetic acid and water as modulators, followed by solvent exchange and heatingHigh Porosity (exact values not specified in abstract)Not specified

Note: Specific activation data for a wide range of H₂EDDB-based MOFs is limited in publicly available literature. The data presented is based on analogous structures and related Zr-MOFs. Researchers should optimize activation conditions for their specific material.

Section 4: Experimental Protocols

This section provides a detailed methodology for a general activation procedure for Zr-based H₂EDDB MOFs.

Protocol: Solvent Exchange followed by Thermal Activation

  • Washing: After synthesis, wash the bulk MOF sample with fresh N,N-dimethylformamide (DMF) (3 x 20 mL) to remove any unreacted precursors.

  • Solvent Exchange: Decant the DMF and immerse the MOF powder in a volatile solvent such as acetone or ethanol (30 mL). Allow the sample to soak for 24 hours.

  • Solvent Replacement: Carefully decant the solvent and replenish with a fresh portion of the same volatile solvent. Repeat this step at least three times over a period of 3 days to ensure complete exchange of the high-boiling point synthesis solvent.[1]

  • Sample Preparation for Thermal Activation: After the final solvent exchange, decant the solvent and lightly dry the sample under a gentle stream of nitrogen gas.

  • Thermal Activation: Place the MOF sample in a Schlenk tube or a similar apparatus that allows for heating under vacuum.

  • Heating Program: Heat the sample to 120-150°C (the optimal temperature should be determined by TGA) under a dynamic high vacuum (<10⁻³ torr) for 12-24 hours. A slow heating ramp (e.g., 1-2°C/min) is recommended.

  • Cooling and Storage: After the activation period, allow the sample to cool to room temperature under vacuum before transferring it to an inert atmosphere glovebox for storage and subsequent characterization or use.

Section 5: Visualization

Diagram 1: General MOF Activation Workflow

This diagram illustrates the logical steps involved in the activation of a synthesized MOF.

MOF_Activation_Workflow cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization As_Synthesized_MOF As-Synthesized MOF (Pores filled with solvent) Solvent_Exchange Solvent Exchange (e.g., with Acetone/Ethanol) As_Synthesized_MOF->Solvent_Exchange TGA TGA (Assess Thermal Stability) As_Synthesized_MOF->TGA Thermal_Activation Thermal Activation (Heating under Vacuum) Solvent_Exchange->Thermal_Activation Standard Method Supercritical_Drying Supercritical CO2 Drying (Alternative gentle method) Solvent_Exchange->Supercritical_Drying Gentle Method Activated_MOF Activated MOF (Porous and accessible) Thermal_Activation->Activated_MOF Supercritical_Drying->Activated_MOF PXRD PXRD (Check Crystallinity) Activated_MOF->PXRD BET N2 Sorption (BET) (Determine Surface Area) Activated_MOF->BET

Caption: Workflow for the activation and characterization of MOFs.

Diagram 2: Drug Loading and Release Workflow

This diagram outlines the typical experimental process for utilizing activated H₂EDDB-based MOFs in drug delivery applications.

Drug_Delivery_Workflow cluster_preparation Preparation cluster_loading Drug Loading cluster_analysis Analysis & Release Study Activated_MOF Activated H2EDDB-based MOF Incubation Incubation/Stirring (MOF + Drug Solution) Activated_MOF->Incubation Drug_Solution Drug Solution Drug_Solution->Incubation Separation Separation (Centrifugation/Filtration) Incubation->Separation Washing Washing (Remove surface-adsorbed drug) Separation->Washing Drug_Loaded_MOF Drug-Loaded MOF Washing->Drug_Loaded_MOF Loading_Quantification Quantify Loading Efficiency (e.g., UV-Vis, HPLC) Drug_Loaded_MOF->Loading_Quantification In_Vitro_Release In Vitro Release Study (e.g., in PBS buffer) Drug_Loaded_MOF->In_Vitro_Release Release_Profile Determine Release Profile In_Vitro_Release->Release_Profile

Caption: Experimental workflow for drug loading and release studies.

References

Technical Support Center: Synthesis of Non-Interpenetrated H₂EDDB MOFs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the H₂EDDB (4,4'-(ethyne-1,2-diyl)dibenzoic acid) linker. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of framework interpenetration during MOF synthesis.

Troubleshooting Guide

This guide addresses specific problems you might encounter while trying to synthesize non-interpenetrated H₂EDDB MOFs.

ProblemPotential Cause(s)Suggested Solution(s)
Powder X-Ray Diffraction (PXRD) pattern indicates a known interpenetrated phase instead of the desired non-interpenetrated phase. The reaction conditions (temperature, concentration) may favor the thermodynamically stable interpenetrated product.- Lower the reaction temperature: This can favor the kinetic, non-interpenetrated product. - Decrease reactant concentrations: Lower concentrations can sometimes disfavor interpenetration. - Introduce a modulator: A modulator can alter the reaction kinetics.
PXRD pattern is broad and ill-defined, suggesting an amorphous product or a mixture of phases. Rapid precipitation of the MOF can lead to poor crystallinity. The solvent system may not be optimal for the desired phase.- Introduce a coordinating modulator: Modulators like acetic acid compete with the linker, slowing down the crystallization process and promoting the growth of more ordered crystals. - Alter the solvent system: Experiment with different solvents or solvent mixtures. For instance, using a bulkier solvent can sterically hinder interpenetration.
The synthesized MOF has a low surface area, inconsistent with a non-interpenetrated structure. The pores may be filled with an interpenetrated framework, significantly reducing the accessible surface area.- Confirm interpenetration with single-crystal X-ray diffraction if possible. - Systematically vary synthesis parameters: Conduct a screening of solvents, modulators, temperatures, and concentrations to find conditions that yield a high surface area material.
Reproducibility issues: The degree of interpenetration varies between batches. Minor variations in reaction setup, such as heating rate or small changes in solvent ratios or water content, can influence the outcome.- Standardize the experimental protocol: Ensure consistent heating profiles, precise measurement of all reagents (including water content in solvents), and identical reaction vessels. - The controlled addition of water and a modulator, such as acetic acid, can be essential for phase purity. [1]

Frequently Asked Questions (FAQs)

Q1: What is framework interpenetration in the context of H₂EDDB MOFs?

A1: Framework interpenetration is a phenomenon where two or more independent MOF networks grow through each other, filling the void space of the initial framework. While this can sometimes enhance stability, it often leads to a significant reduction in pore size and surface area, which can be detrimental for applications like drug delivery or catalysis where large pores are required.

Q2: How does the choice of solvent affect interpenetration in H₂EDDB MOF synthesis?

A2: The solvent can play a crucial role in templating the MOF structure.[2] Larger, bulkier solvent molecules can occupy the pore space during crystallization, sterically hindering the formation of a second, interwoven framework.[2] For example, in a similar system using a tripodal ligand incorporating a derivative of H₂EDDB, switching the solvent was shown to induce different framework isomers, one being interpenetrated and the other not.[3] Therefore, screening different solvents is a key strategy to control interpenetration.

Q3: What is a modulator and how can it be used to prevent interpenetration?

A3: A modulator is typically a monofunctional ligand (like a monocarboxylic acid) that competes with the multitopic linker (H₂EDDB) for coordination to the metal centers.[4][5] This competition slows down the rate of framework assembly, allowing for more controlled crystal growth.[6] This kinetic control can favor the formation of a non-interpenetrated product. For Zr(IV) and Hf(IV) MOFs using the H₂EDDB linker, the controlled addition of acetic acid and water is essential to obtain a non-interpenetrated hcp topology.[1]

Q4: Can temperature be used to control interpenetration?

A4: Yes, temperature is a critical parameter. Often, a non-interpenetrated phase is a kinetic product, forming at lower temperatures, while the interpenetrated phase is the thermodynamic product, favored at higher temperatures. Systematically studying the effect of reaction temperature is therefore a crucial step in optimizing the synthesis of a non-interpenetrated H₂EDDB MOF.

Q5: My synthesis with the H₂EDDB linker resulted in a 2-fold interpenetrated structure. How can I modify the synthesis to obtain the non-interpenetrated version?

A5: Based on successful strategies in related systems, you could try the following:

  • Introduce Acetic Acid as a Modulator: Start by adding a controlled amount of acetic acid to your reaction mixture. This has been shown to be effective in producing phase-pure, non-interpenetrated H₂EDDB MOFs with Zr and Hf.[1]

  • Change the Solvent: If you are using a small solvent like DMF, consider switching to a bulkier solvent that might sterically inhibit the formation of a second network.

  • Lower the Reaction Temperature: Try running the synthesis at a lower temperature to favor the kinetic, potentially non-interpenetrated, product.

Experimental Protocols

Key Experiment: Modulated Synthesis of a Non-Interpenetrated Zr-H₂EDDB MOF

This protocol is adapted from methodologies that have successfully produced non-interpenetrated MOFs with the H₂EDDB linker.[1]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 4,4'-(ethyne-1,2-diyl)dibenzoic acid (H₂EDDB)

  • Acetic Acid (modulator)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • In a glass vial, dissolve H₂EDDB in DMF.

  • In a separate vial, dissolve ZrCl₄ in DMF.

  • Add a specific molar equivalent of acetic acid and a controlled amount of deionized water to the linker solution. The precise amounts of modulator and water are critical and may require optimization.

  • Combine the metal salt solution with the linker/modulator solution.

  • Seal the vial and place it in a preheated oven at a specific temperature (e.g., 120 °C) for a set duration (e.g., 24-72 hours).

  • After the reaction, allow the oven to cool to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh DMF and then with a solvent like ethanol or acetone to remove unreacted starting materials and DMF.

  • Dry the product under vacuum to obtain the activated, non-interpenetrated MOF.

Characterization:

  • PXRD: To confirm the phase purity and compare the pattern with the simulated pattern for the desired non-interpenetrated structure.

  • Gas Sorption (e.g., N₂ at 77 K): To determine the BET surface area and pore volume, which should be significantly higher for a non-interpenetrated framework.

Visualizing Synthetic Strategies

The following diagrams illustrate the logical relationships and workflows for troubleshooting interpenetration in H₂EDDB MOF synthesis.

G cluster_input Synthetic Parameters cluster_outcome Potential Outcomes Solvent Solvent Choice NonInterpenetrated Non-Interpenetrated MOF (Kinetic Product) Solvent->NonInterpenetrated Bulky Solvent Interpenetrated Interpenetrated MOF (Thermodynamic Product) Solvent->Interpenetrated Small Solvent Modulator Modulator (e.g., Acetic Acid) Modulator->NonInterpenetrated Slows Nucleation Temperature Temperature Temperature->NonInterpenetrated Low Temp. Temperature->Interpenetrated High Temp.

Caption: Relationship between synthetic parameters and interpenetration outcome.

G Start Start: Synthesis of H₂EDDB MOF CheckPXRD Characterize with PXRD Start->CheckPXRD Desired Desired Non-Interpenetrated Phase Achieved CheckPXRD->Desired Match Interpenetrated Interpenetrated Phase Detected CheckPXRD->Interpenetrated Mismatch Troubleshoot Troubleshoot Synthesis Interpenetrated->Troubleshoot Option1 Option 1: Add Modulator (e.g., Acetic Acid) Troubleshoot->Option1 Option2 Option 2: Change Solvent (to a bulkier one) Troubleshoot->Option2 Option3 Option 3: Lower Reaction Temperature Troubleshoot->Option3 ReSynthesize Re-run Synthesis Option1->ReSynthesize Option2->ReSynthesize Option3->ReSynthesize ReSynthesize->CheckPXRD

References

Technical Support Center: Optimizing Polymerization of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the polymerization of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary polymerization methods for 4,4'-(Ethyne-1,2-diyl)dibenzoic acid?

A1: 4,4'-(Ethyne-1,2-diyl)dibenzoic acid is a versatile monomer that can be polymerized through several methods, primarily:

  • Polyesterification: Reaction of the dicarboxylic acid with a diol to form a polyester.

  • Polyamidation: Reaction of the dicarboxylic acid with a diamine to form a polyamide.

  • Sonogashira-type Polycondensation: While the internal alkyne is less reactive than a terminal alkyne, modifications or specific catalytic systems might enable its use in cross-coupling polymerizations. A more common approach would be the Glaser-Hay coupling (oxidative homocoupling) if the monomer were a terminal diyne.

Q2: Why am I observing low polymer solubility?

A2: The rigid, aromatic structure of the resulting polymer can lead to poor solubility in common organic solvents. This can be addressed by:

  • Incorporating flexible co-monomers to disrupt the polymer chain's rigidity.

  • Synthesizing the polymer in high-boiling point, polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or dimethylformamide (DMF).

  • For some polyamides, the use of a salt like lithium chloride (LiCl) in the solvent can improve solubility.

Q3: How can I control the molecular weight of the polymer?

A3: Controlling the molecular weight in step-growth polymerization is crucial and can be achieved by:

  • Stoichiometric Balance: Ensuring a precise 1:1 molar ratio of the comonomers is critical for achieving high molecular weight.[1] Any deviation will limit the chain length.

  • Reaction Time: Longer reaction times generally lead to higher molecular weights, up to a certain point.

  • End-capping: Introducing a monofunctional reagent can control the polymer chain length.

  • Removal of Byproducts: Efficient removal of condensation byproducts (e.g., water in polyesterification) drives the reaction towards higher molecular weight polymer formation.

Troubleshooting Guides

Polyesterification
Problem Possible Cause Suggested Solution
Low Molecular Weight Polymer Incomplete removal of water byproduct.Use a Dean-Stark trap or conduct the final stages of polymerization under high vacuum to efficiently remove water.
Impure monomers.Recrystallize or purify both the diacid and diol monomers before use.
Incorrect stoichiometry.Carefully weigh the monomers to ensure a 1:1 molar ratio.
Polymer Discoloration (Darkening) Oxidation at high temperatures.Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Consider using an antioxidant.
Thermal degradation of the monomer or polymer.Optimize the reaction temperature; avoid excessively high temperatures.
Gel Formation Side reactions or cross-linking.Ensure the absence of trifunctional impurities in the monomers.
Polyamidation
Problem Possible Cause Suggested Solution
Low Molecular Weight Polymer Poor reactivity of the dicarboxylic acid.Activate the carboxylic acid groups, for example, by converting them to acyl chlorides.
Inefficient removal of water.Similar to polyesterification, ensure efficient water removal. For solution polymerization, a dehydrating agent can be used.
Salt formation between the acidic and basic monomers.In direct polyamidation, heating the nylon salt above its melting point is necessary to drive the reaction.
Incomplete Dissolution of Monomers/Polymer Inappropriate solvent.Use polar aprotic solvents like NMP, DMAc, or DMF, possibly with the addition of LiCl to enhance solubility.
Brittle Polymer Low molecular weight.Refer to the solutions for achieving higher molecular weight.
High crystallinity.Consider using a co-monomer to introduce some disorder and reduce crystallinity.
Sonogashira-type Polymerization (Hypothetical for a modified monomer)

For this section, we will assume the user is attempting to polymerize a dihalo-derivative of the monomer with a dialkyne, a common Sonogashira polymerization.

Problem Possible Cause Suggested Solution
No Reaction or Low Yield Inactive catalyst.Use a fresh palladium catalyst and copper(I) co-catalyst. Ensure the phosphine ligand has not oxidized.
Oxygen contamination.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. Oxygen can lead to unwanted alkyne homocoupling (Glaser coupling).
Incorrect base.An amine base like triethylamine or diisopropylamine is typically used. Ensure it is dry and in sufficient excess.
Formation of Insoluble Materials Polymer precipitation.Choose a solvent system in which the growing polymer chain remains soluble.
Catalyst decomposition leading to palladium black.This can be caused by impurities or high temperatures. Ensure pure reagents and optimize the reaction temperature.
Predominant Homocoupling of the Alkyne Absence of the palladium catalyst or presence of oxygen.Ensure the palladium catalyst is active and the reaction is under anaerobic conditions.

Detailed Experimental Protocols

Disclaimer: These are generalized protocols based on literature for similar monomers and should be optimized for your specific experimental setup and goals.

Protocol 1: Polyesterification via Melt Polycondensation
  • Monomer Preparation: Ensure both 4,4'-(ethyne-1,2-diyl)dibenzoic acid and the chosen diol (e.g., ethylene glycol) are of high purity. Dry them thoroughly in a vacuum oven.

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser leading to a Dean-Stark trap, add equimolar amounts of the diacid and diol.

  • Esterification: Heat the mixture to 180-200°C under a slow stream of nitrogen. Water will begin to collect in the Dean-Stark trap. Continue heating until ~80-90% of the theoretical amount of water has been removed.

  • Polycondensation: Gradually reduce the pressure to <1 mmHg while increasing the temperature to 220-250°C. The viscosity of the melt will increase significantly. Continue the reaction until the desired melt viscosity is achieved, typically for several hours.

  • Isolation: Cool the reactor to room temperature under nitrogen. The polymer can be removed by carefully breaking the glass vessel or by dissolving it in a suitable solvent if it is soluble.

Protocol 2: Polyamidation via Low-Temperature Solution Polycondensation
  • Acyl Chloride Formation: Convert 4,4'-(ethyne-1,2-diyl)dibenzoic acid to its diacyl chloride by reacting it with thionyl chloride or oxalyl chloride in the presence of a catalytic amount of DMF. Remove the excess reagent under vacuum.

  • Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve an equimolar amount of a chosen diamine (e.g., 1,6-hexanediamine) in a dry, polar aprotic solvent (e.g., DMAc with 5% w/v LiCl). Cool the solution to 0°C in an ice bath.

  • Polymerization: Slowly add a solution of the diacyl chloride in the same solvent to the cooled diamine solution with vigorous stirring. An exothermic reaction will occur, and the viscosity will increase.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure complete polymerization.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or water. Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.

Data Presentation

Table 1: Typical Reaction Conditions for Polyesterification
ParameterCondition
Monomers 4,4'-(ethyne-1,2-diyl)dibenzoic acid, Ethylene Glycol
Stoichiometry 1:1.05 (slight excess of diol)
Catalyst Antimony(III) oxide or Titanium(IV) butoxide (optional)
Temperature 180-250°C
Pressure Atmospheric, then high vacuum (<1 mmHg)
Reaction Time 4-8 hours
Table 2: Typical Reaction Conditions for Polyamidation
ParameterCondition
Monomers 4,4'-(ethyne-1,2-diyl)dibenzoyl chloride, 1,6-Hexanediamine
Stoichiometry 1:1
Solvent N,N-Dimethylacetamide (DMAc) + 5% LiCl
Temperature 0°C to Room Temperature
Atmosphere Inert (Argon or Nitrogen)
Reaction Time 2-6 hours

Visualizations

experimental_workflow_polyesterification cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Analysis Monomer_Prep Monomer Purification & Drying Stoichiometry Precise 1:1 Stoichiometry Monomer_Prep->Stoichiometry Esterification Esterification (180-200°C, N2) Water Removal Stoichiometry->Esterification Polycondensation Polycondensation (220-250°C, Vacuum) Esterification->Polycondensation Isolation Polymer Isolation Polycondensation->Isolation Characterization Characterization (GPC, NMR, DSC) Isolation->Characterization

Caption: Workflow for polyesterification via melt polycondensation.

troubleshooting_low_mw cluster_causes Potential Causes cluster_solutions Solutions Start Low Molecular Weight Observed Impure_Monomers Impure Monomers? Start->Impure_Monomers Incorrect_Stoichiometry Incorrect Stoichiometry? Start->Incorrect_Stoichiometry Inefficient_Byproduct_Removal Inefficient Byproduct Removal? Start->Inefficient_Byproduct_Removal Purify Purify/Recrystallize Monomers Impure_Monomers->Purify Reweigh Carefully Reweigh Monomers Incorrect_Stoichiometry->Reweigh Improve_Removal Improve Byproduct Removal: - High Vacuum - Dean-Stark Trap Inefficient_Byproduct_Removal->Improve_Removal

Caption: Troubleshooting logic for low molecular weight polymer.

References

troubleshooting poor yield in 4,4'-(Ethyne-1,2-diyl)dibenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the synthesis of 4,4'-(ethyne-1,2-diyl)dibenzoic acid. The primary synthetic route addressed is the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 4,4'-(ethyne-1,2-diyl)dibenzoic acid, focusing on poor yield and product purity.

Issue 1: Low to No Product Yield

Q1: My reaction shows low to no conversion of the starting materials. What are the potential causes and how can I address them?

A1: Low or no product yield is a common issue that can often be traced back to several key factors in the Sonogashira coupling reaction. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The palladium and copper catalysts are central to the reaction's success. Ensure that your palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) iodide (CuI) are fresh and have been stored under an inert atmosphere to prevent degradation.[1] The formation of a black precipitate, known as palladium black, is an indicator of catalyst decomposition, which can be caused by oxygen, impurities, or excessively high temperatures.[1]

  • Insufficiently Inert Atmosphere: The Sonogashira reaction, particularly when using a copper co-catalyst, is sensitive to oxygen.[1][2] Oxygen promotes the undesirable homo-coupling of the alkyne starting material (Glaser coupling).[1][2] It is crucial to thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and to maintain a positive pressure of inert gas throughout the reaction.[1][2]

  • Inappropriate Solvent or Base: The choice of solvent and base is critical. The reactants must be soluble in the chosen solvent system.[1] Amine bases such as triethylamine or diisopropylamine are commonly used and are essential for the deprotonation of the terminal alkyne.[1] Ensure the base is anhydrous and used in sufficient excess.

  • Suboptimal Reaction Temperature: While many Sonogashira reactions can proceed at room temperature, some substrate combinations require heating to overcome the activation energy barrier.[3] If your reaction is sluggish at room temperature, consider gradually increasing the temperature (e.g., to 50-80 °C) while monitoring for any signs of catalyst decomposition.[1][3]

Issue 2: Significant Formation of Side Products

Q2: My reaction produces the desired product, but I observe significant amounts of side products, complicating purification. What are these side products and how can I minimize their formation?

A2: The most common side products in the synthesis of 4,4'-(ethyne-1,2-diyl)dibenzoic acid via Sonogashira coupling are the result of homo-coupling of the alkyne and dehalogenation of the aryl halide.

  • Alkyne Homo-coupling (Glaser Coupling): This is the most prevalent side reaction, leading to the formation of a butadiyne species from the dimerization of your terminal alkyne.[2][4] This side reaction is primarily promoted by the presence of oxygen and the copper(I) co-catalyst.[2][4]

    • Mitigation Strategies:

      • Rigorous Exclusion of Oxygen: As mentioned previously, maintaining a strictly inert atmosphere is the first line of defense.[2][4]

      • Minimize Copper Catalyst: Use the lowest effective concentration of the copper(I) catalyst, as it is the primary mediator of this side reaction.[1][4]

      • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can keep its instantaneous concentration low, favoring the cross-coupling over self-coupling.

      • Copper-Free Conditions: The most direct way to eliminate copper-mediated homo-coupling is to perform the reaction in the absence of a copper co-catalyst.[4] Note that even in nominally "copper-free" reactions, trace amounts of copper in reagents or glassware can sometimes catalyze this side reaction.[4]

  • Dehalogenation of Aryl Halide: This side reaction involves the replacement of the halide (e.g., iodine) on the benzoic acid derivative with a hydrogen atom.

    • Mitigation Strategies:

      • Lower Reaction Temperature: Dehalogenation is more common at elevated temperatures.[2]

      • Optimize Catalyst and Ligand: Certain palladium-ligand systems may be more prone to this side reaction. If dehalogenation is a persistent issue, screening different palladium sources and ligands may be beneficial.[2]

      • Ensure High Purity of Reagents: Impurities in the solvent or base can sometimes act as a hydride source, leading to dehalogenation.[2]

Frequently Asked Questions (FAQs)

Q3: What are the typical starting materials for the synthesis of 4,4'-(ethyne-1,2-diyl)dibenzoic acid?

A3: The synthesis is typically achieved via a Sonogashira coupling reaction. The common precursors are an ester of 4-halobenzoic acid (most commonly ethyl 4-iodobenzoate due to the higher reactivity of the carbon-iodine bond) and a source of acetylene.[5] Using a protected form of acetylene, such as trimethylsilylacetylene, followed by in-situ or subsequent deprotection is a common strategy. Alternatively, bubbling acetylene gas through the reaction mixture can be employed, though this requires careful handling. The resulting diester is then hydrolyzed to the final diacid product.

Q4: My final diacid product is difficult to purify. What are some common impurities and how can I remove them?

A4: Common impurities include unreacted starting materials (e.g., 4-iodobenzoic acid or its ester), the homo-coupled alkyne byproduct, and residual palladium catalyst.

  • Purification of the intermediate diester: The crude diester can often be purified by column chromatography on silica gel.[6]

  • Purification of the final diacid: The final product, 4,4'-(ethyne-1,2-diyl)dibenzoic acid, is often a solid and can be purified by recrystallization.[7] A common procedure involves dissolving the crude product in a suitable solvent (or solvent mixture) at an elevated temperature and allowing it to slowly cool, which should result in the crystallization of the pure product, leaving impurities in the solution.[7] Washing the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble can also be an effective purification step. Acid-base extraction can be used to remove non-acidic impurities.

Q5: Can I perform this reaction without a copper co-catalyst?

A5: Yes, copper-free Sonogashira reactions are a well-established method to avoid the common side reaction of alkyne homo-coupling (Glaser coupling).[5] While the reaction rates might be slower compared to copper-co-catalyzed reactions, they often provide a cleaner reaction profile with higher selectivity for the desired cross-coupled product.[4]

Data Presentation

The following table summarizes typical reaction parameters for the Sonogashira coupling step in the synthesis of the diester precursor to 4,4'-(ethyne-1,2-diyl)dibenzoic acid. Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

ParameterTypical ConditionsPotential Impact on Yield
Aryl Halide Ethyl 4-iodobenzoateAryl iodides are more reactive than bromides or chlorides, generally leading to higher yields under milder conditions.[5]
Alkyne Trimethylsilylacetylene (followed by deprotection) or Acetylene gasUsing a protected alkyne can prevent side reactions and improve handling.
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%)Catalyst activity is crucial; inactive catalyst leads to no reaction.[1]
Copper Co-catalyst CuI (1-5 mol%)Can increase reaction rate but also promotes alkyne homo-coupling.[5]
Base Triethylamine (Et₃N), Diisopropylamine (DIPEA)Must be in excess to neutralize the generated HX and deprotonate the alkyne.
Solvent THF, DMF, Toluene, Amines (as solvent and base)Must solubilize reactants; should be anhydrous and deoxygenated.
Temperature Room Temperature to 80 °CHigher temperatures can increase rate but may also lead to catalyst decomposition and side reactions.[3]
Typical Yield 60-95% (for the diester)Highly variable and requires optimization.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate

This protocol is a representative procedure for the Sonogashira coupling of ethyl 4-iodobenzoate and trimethylsilylacetylene.

  • Reaction Setup: To a dry Schlenk flask, add ethyl 4-iodobenzoate (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv.), and copper(I) iodide (CuI) (0.01 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add anhydrous and degassed triethylamine (or another suitable amine base) and a suitable anhydrous, degassed solvent (e.g., THF or toluene).

  • Stir the mixture at room temperature for 15 minutes.

  • Add trimethylsilylacetylene (1.2 equiv.) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Deprotection: Once the starting material is consumed, add a desilylating agent such as potassium carbonate or tetrabutylammonium fluoride (TBAF) to the reaction mixture to remove the trimethylsilyl group.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate.

Protocol 2: Hydrolysis to 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid
  • Reaction Setup: Dissolve the purified diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate in a suitable solvent such as a mixture of ethanol and water.

  • Hydrolysis: Add an excess of a base, such as sodium hydroxide or potassium hydroxide, to the solution.

  • Heat the reaction mixture to reflux and stir for several hours until the hydrolysis is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., hydrochloric acid) until the product precipitates out.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum to obtain 4,4'-(ethyne-1,2-diyl)dibenzoic acid.

  • Purification (if necessary): The product can be further purified by recrystallization.[7]

Visualizations

Troubleshooting_Poor_Yield cluster_troubleshooting Troubleshooting Workflow start Low or No Product Yield check_catalyst Check Catalyst Activity (Fresh, Properly Stored?) start->check_catalyst check_atmosphere Ensure Inert Atmosphere (Degassed Solvents/Reagents?) check_catalyst->check_atmosphere If catalyst is active check_conditions Review Reaction Conditions (Solvent, Base, Temperature) check_atmosphere->check_conditions If atmosphere is inert optimize Systematically Optimize Conditions check_conditions->optimize success Improved Yield optimize->success Optimized

Caption: A logical workflow for troubleshooting poor yield.

Sonogashira_Reaction_Pathway cluster_reactants Reactants & Catalysts ArylHalide Aryl Halide (e.g., Ethyl 4-iodobenzoate) Desired_Product Cross-Coupled Product (4,4'-(Ethyne-1,2-diyl)dibenzoate) ArylHalide->Desired_Product Sonogashira Coupling Alkyne Terminal Alkyne Alkyne->Desired_Product Sonogashira Coupling Side_Product Homo-coupled Product (Glaser Coupling) Alkyne->Side_Product Side Reaction (promoted by O2) Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Desired_Product Sonogashira Coupling Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Desired_Product Sonogashira Coupling Cu_Catalyst->Side_Product Side Reaction (promoted by O2) Base Amine Base Base->Desired_Product Sonogashira Coupling

Caption: Signaling pathways in Sonogashira coupling.

References

Technical Support Center: Synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using 4,4'-(ethyne-1,2-diyl)dibenzoic acid (also known as H₂EDDB or H₂L). The use of modulators is crucial for controlling the formation of these MOFs, and this guide addresses common issues encountered during this process.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 4,4'-(ethyne-1,2-diyl)dibenzoic acid MOFs, particularly when using modulators.

Issue Potential Cause(s) Recommended Solution(s)
No precipitate or very low yield of MOF. Insufficient reaction time or temperature. Incorrect solvent. Inappropriate modulator concentration (too high).Extend the reaction time or increase the temperature within the limits of solvent and linker stability. Ensure the use of a suitable solvent, such as N,N-dimethylformamide (DMF), which can dissolve the linker and metal precursor. Reduce the concentration of the modulator. Very high concentrations of strong acid modulators can completely inhibit MOF formation.[1]
Formation of an amorphous solid instead of crystalline MOF. Reaction kinetics are too fast, leading to rapid precipitation. Absence or insufficient amount of modulator. Presence of impurities.Introduce or increase the concentration of a modulator (e.g., acetic acid, benzoic acid) to slow down the crystallization process.[2] Ensure high purity of reagents (linker, metal salt, solvent). The addition of a controlled amount of water can be essential for the formation of well-ordered structures with certain metal nodes like zirconium.[3]
Poor crystallinity or broad peaks in Powder X-ray Diffraction (PXRD). Suboptimal modulator-to-linker ratio. Inadequate mixing of reagents. Insufficient reaction time for crystal growth.Systematically vary the concentration of the modulator. A close match in pKa between the linker and an aromatic acid modulator can favor larger and more well-defined crystallites.[1] Ensure thorough mixing of the precursor solution, for example, by sonication.[4] Increase the solvothermal reaction time to allow for better crystal formation.
Formation of undesired crystalline phases. The synthetic conditions (temperature, modulator) favor a different topology. The ratio of metal precursor to linker is incorrect.Carefully control the synthetic conditions. For Zr-based MOFs with this linker, the controlled addition of acetic acid and water is essential to obtain phase-pure hcp topology materials.[3] Altering the modulator (e.g., from acetic acid to formic acid) can also lead to different phases. Verify the stoichiometry of your reactants.
Small crystal size or formation of nanocrystals. High nucleation rate relative to crystal growth. High concentration of certain modulators.Decrease the reaction temperature to slow down nucleation. Adjust the modulator type and concentration. While modulators can increase crystallinity, some may also lead to smaller crystal sizes. For instance, formic acid, with its lower pKa, has a greater potential for decreasing particle size.
Difficulty in activating the MOF (removing solvent molecules). Strong interactions between the solvent and the framework. Framework collapse upon solvent removal.Exchange the high-boiling synthesis solvent (e.g., DMF) with a more volatile solvent (e.g., ethanol, acetone) by soaking the crystals before heating under vacuum.[5] For sensitive frameworks, consider supercritical CO₂ drying as a gentle activation method to prevent pore collapse.[5]

Frequently Asked Questions (FAQs)

Q1: What is the role of a modulator in the synthesis of 4,4'-(ethyne-1,2-diyl)dibenzoic acid MOFs?

A1: A modulator is a chemical additive, typically a monocarboxylic acid (e.g., acetic acid, formic acid, benzoic acid), that competes with the multitopic linker in coordinating to the metal centers.[6] This competition slows down the rate of MOF formation, which can lead to several benefits:

  • Improved Crystallinity: By reducing the speed of crystallization, modulators allow for more ordered and crystalline products.[6]

  • Control over Crystal Size and Morphology: The type and concentration of the modulator can be tuned to control the size and shape of the MOF crystals.[2]

  • Phase Selectivity: The choice of modulator can direct the synthesis towards a specific network topology. For the 4,4'-(ethyne-1,2-diyl)dibenzoate linker with Zr(IV), acetic acid and water are crucial for obtaining the hcp topology.[3]

  • Introduction of Defects: Modulators can be intentionally used to introduce defects into the MOF structure, which can enhance properties like catalytic activity or adsorption capacity.[7]

Q2: How do I choose the right modulator for my synthesis?

A2: The choice of modulator depends on the desired outcome. Here are some general guidelines for Zr-based MOFs:

  • For high crystallinity and larger crystals: Aromatic carboxylic acids with a pKa similar to that of the linker (4,4'-(ethyne-1,2-diyl)dibenzoic acid) are often effective.[1] Benzoic acid is a common choice.[2]

  • For smaller, nano-sized crystals: Modulators with a lower pKa, such as formic acid, can be used.

  • To influence the topology: As demonstrated for the target MOF system, specific modulators like acetic acid in combination with water can be essential for achieving a particular phase.[3]

Q3: What is the typical concentration range for a modulator?

A3: The modulator concentration is usually expressed in equivalents relative to the metal precursor. The optimal amount can vary significantly, from a few equivalents to over 100 equivalents. It is recommended to perform a systematic study by varying the modulator concentration to find the optimal conditions for your specific synthesis. For example, in the synthesis of UiO-66, a related Zr-MOF, modulator concentrations of 10 to 50 equivalents have been studied.[1]

Q4: Can water be considered a modulator?

A4: While not a modulator in the competitive coordination sense, water plays a critical role, especially in the synthesis of Zr-based MOFs. It is essential for the formation of the Zr₆ oxo-clusters that act as the secondary building units of the framework.[1] The controlled addition of water, in conjunction with a carboxylic acid modulator, can be crucial for achieving high crystallinity and phase purity.[3]

Experimental Protocols

General Synthesis Protocol for Zr-based 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid MOF (hcp-topology)

This protocol is adapted from studies on the modulated synthesis of Zr-MOFs with the specified linker.[3]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (H₂EDDB)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

  • Deionized water

Procedure:

  • In a screw-capped vial, dissolve ZrCl₄ (1 equivalent) and 4,4'-(ethyne-1,2-diyl)dibenzoic acid (1 equivalent) in DMF.

  • Add a specific volume of acetic acid as the modulator. The optimal amount may need to be determined experimentally, but a starting point could be in the range of 20-50 equivalents relative to ZrCl₄.

  • Add a controlled amount of deionized water. The water content can be crucial and should be precisely controlled (e.g., as a percentage of the total DMF volume).

  • Seal the vial tightly and place it in a preheated oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24-72 hours).

  • After the reaction is complete, allow the oven to cool down to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product multiple times with fresh DMF to remove unreacted precursors.

  • Perform a solvent exchange by soaking the product in a volatile solvent like ethanol or acetone for several days, replacing the solvent periodically.

  • Activate the MOF by heating the sample under a dynamic vacuum to remove the solvent molecules from the pores.

Data Presentation

The following table summarizes the effect of different modulators on the crystal size of UiO-66, a Zr-MOF with a similar node structure. While this data is not for the 4,4'-(ethyne-1,2-diyl)dibenzoic acid linker specifically, it illustrates the general principles of how modulator choice and concentration affect the resulting MOF's physical properties. The principles are transferable to the target system.

Table 1: Effect of Modulator Type and Concentration on the Average Crystalline Domain Size of UiO-66. [1]

ModulatorpKaEquivalentsAverage Crystalline Domain Size (nm)
None-024.3 ± 0.5
Acetic Acid4.761038.1 ± 0.4
Acetic Acid4.765056.4 ± 0.9
Formic Acid3.751048.2 ± 0.6
Formic Acid3.755065.3 ± 1.1
Benzoic Acid4.201055.7 ± 0.7
Benzoic Acid4.2050185.3 ± 12.3
Trifluoroacetic Acid0.521054.1 ± 0.6
Trifluoroacetic Acid0.525035.8 ± 0.5
Hydrochloric Acid-71066.8 ± 0.9
Hydrochloric Acid-75041.2 ± 0.4

Data is for the UiO-66 MOF system and serves as a representative example of modulator effects.

Visualizations

Diagrams of Experimental Workflow and Modulator Action

experimental_workflow cluster_prep Precursor Solution Preparation cluster_synthesis Solvothermal Synthesis cluster_purification Purification & Activation A ZrCl₄ Metal Precursor E Homogeneous Precursor Solution A->E Mix & Sonicate B H₂EDDB Linker B->E Mix & Sonicate C Modulator (e.g., Acetic Acid) C->E Mix & Sonicate D DMF Solvent + Water D->E Mix & Sonicate F Heat in Oven (e.g., 120°C, 24-72h) E->F G Cool to Room Temperature F->G H Centrifuge/Filter G->H I Wash with DMF H->I J Solvent Exchange (Ethanol) I->J K Activate under Vacuum J->K L Final MOF Product K->L

Caption: Experimental workflow for the modulated synthesis of 4,4'-(ethyne-1,2-diyl)dibenzoic acid MOFs.

modulator_action cluster_system MOF Self-Assembly System cluster_process Coordination Equilibria M Zr-Cluster P1 MOF Formation (Desired) M->P1 binds P2 Modulator Binding (Competitive) M->P2 binds L Linker (H₂EDDB) L->P1 Mod Modulator Mod->P2 R Controlled Crystal Growth P1->R Leads to Crystalline MOF P2->R Slows down formation rate

Caption: Mechanism of coordination modulation in MOF synthesis.

References

Technical Support Center: Enhancing MOF Porosity with 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the enhancement of Metal-Organic Framework (MOF) porosity using the linker 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using 4,4'-(Ethyne-1,2-diyl)dibenzoic acid as a linker in MOF synthesis?

A1: 4,4'-(Ethyne-1,2-diyl)dibenzoic acid is an extended, linear, and rigid linker. Its increased length compared to terephthalic acid allows for the construction of MOFs with larger pore apertures and higher surface areas, which is advantageous for applications requiring the accommodation of large guest molecules, such as in drug delivery. The ethyne group also offers a site for potential post-synthetic modification.

Q2: Which metal nodes are commonly used with this linker?

A2: This linker is often used with zirconium (Zr) and hafnium (Hf) to form robust MOFs. The resulting Zr- and Hf-based MOFs are known for their high thermal and chemical stability.

Q3: What is the role of modulators in the synthesis of MOFs with this linker?

A3: Modulators, such as acetic acid or benzoic acid, are crucial for controlling the kinetics of MOF formation. They compete with the linker for coordination to the metal clusters, which can influence the crystal size, morphology, and defect density. Careful control of modulators is essential for obtaining phase-pure materials with high crystallinity and porosity.[1]

Q4: What are the typical characterization techniques for MOFs synthesized with this linker?

A4: Standard characterization techniques include Powder X-ray Diffraction (PXRD) to confirm the crystal structure and phase purity, Thermogravimetric Analysis (TGA) to assess thermal stability, and Nitrogen Adsorption-Desorption isotherms at 77K to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.

Q5: Can the alkyne group in the linker undergo further reactions after the MOF is formed?

A5: Yes, the central alkyne unit of the linker is accessible for post-synthetic modification. For example, it can be quantitatively brominated. However, such modifications can sometimes lead to a partial degradation of the MOF structure, so reaction conditions must be carefully controlled.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and activation of MOFs using 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.

Issue 1: Low Porosity or Surface Area

Potential Cause Recommended Solution
Framework Interpenetration: The extended nature of the linker can sometimes lead to the formation of two or more independent frameworks that are intertwined, reducing the accessible pore volume.- Increase the concentration of the modulator (e.g., acetic acid) to favor the formation of a single, non-interpenetrated network.- Modify the solvent system. A change in solvent polarity can influence the self-assembly process and disfavor interpenetration.- Adjust the reaction temperature. Higher temperatures can sometimes lead to the thermodynamically favored, non-interpenetrated phase.
Incomplete Solvent Removal/Activation: Residual solvent molecules trapped within the pores will lead to an underestimation of the porosity.- Employ a thorough solvent exchange procedure. Before drying, exchange the high-boiling synthesis solvent (e.g., DMF) with a more volatile solvent (e.g., ethanol or acetone) over several days.- Use supercritical CO2 drying as a gentle and effective method for removing solvents without causing pore collapse.- Ensure the activation temperature under vacuum is sufficient to remove the solvent but not high enough to cause framework decomposition. Confirm the appropriate temperature with TGA.
Framework Collapse: The MOF structure may not be robust enough to maintain its porosity after solvent removal.- Ensure the synthesis has produced a highly crystalline material, as amorphous phases are more prone to collapse.- For Zr- and Hf-based MOFs, which are generally robust, ensure the metal-to-linker ratio is correct to form the stable secondary building units (SBUs).
Presence of Amorphous Impurities: Amorphous byproducts can block the pores of the crystalline MOF.- Optimize the reaction conditions (temperature, time, modulator concentration) to promote the formation of a pure, crystalline phase.- Wash the product thoroughly with fresh solvent to remove any unreacted starting materials or amorphous byproducts.

Issue 2: Poor Crystallinity or Amorphous Product

Potential Cause Recommended Solution
Incorrect Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be optimal for crystallization.- Systematically vary the solvothermal reaction temperature. A typical starting point for Zr-MOFs with this linker is 120-150 °C.- Adjust the reaction time. Longer reaction times can sometimes improve crystallinity, but can also lead to less stable phases.- Optimize the concentration of the metal salt and linker.
Inappropriate Modulator Concentration: Too much or too little modulator can hinder the formation of a crystalline product.- Titrate the amount of modulator (e.g., acetic acid). The ratio of modulator to metal salt is a critical parameter. For example, in the synthesis of hcp-topology Zr-MOFs with this linker, the controlled addition of both acetic acid and water is essential.[1]
Poor Solubility of the Linker: The 4,4'-(Ethyne-1,2-diyl)dibenzoic acid may not be fully dissolved in the reaction solvent, leading to an inhomogeneous reaction mixture.- Ensure the linker is fully dissolved before adding the metal salt. Sonication can aid in dissolution.- Consider using a co-solvent to improve the solubility of the linker.

Issue 3: Unexpected Side Reactions of the Alkyne Group

Potential Cause Recommended Solution
Hydration of the Alkyne: Under acidic conditions and in the presence of water, the alkyne could potentially undergo hydration to form a ketone.- While generally not observed under typical MOF synthesis conditions, if suspected, ensure the reaction is carried out under anhydrous conditions to the extent possible, and minimize the amount of water if it is not a required component of the synthesis.
Reaction with Nucleophiles: The alkyne could react with nucleophiles present in the reaction mixture.- This is less common for internal alkynes under these conditions. However, if using co-ligands with nucleophilic groups, consider their potential reactivity and protect them if necessary.

Data Presentation

Table 1: Porosity Data for MOFs Synthesized with 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid and Other High-Porosity MOFs

MOF NameMetal NodeLinker(s)BET Surface Area (m²/g)Pore Volume (cm³/g)Reference
hcp-Zr-EEDB Zr4,4'-(Ethyne-1,2-diyl)dibenzoic acid~1500~0.65[1]
hcp-Hf-EEDB Hf4,4'-(Ethyne-1,2-diyl)dibenzoic acid~1300~0.55[1]
MOF-210 Zn4,4′,4″-[benzene-1,3,5-triyl-tris(ethyne-2,1-diyl)]tribenzoate & biphenyl-4,4′-dicarboxylate62402.69[2]
NU-110 CuHexa-carboxylated linker with acetylene units71404.40

Note: EEDB stands for 4,4'-(Ethyne-1,2-diyl)dibenzoate. The values for hcp-Zr-EEDB and hcp-Hf-EEDB are estimated from the graphical data in the cited reference.[1]

Experimental Protocols

Protocol 1: Synthesis of hcp-topology Zr-MOF with 4,4'-(Ethyne-1,2-diyl)dibenzoic acid

This protocol is adapted from the modulated self-assembly method described by Forgan and co-workers.[1]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (H₂EEDB)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, dissolve ZrCl₄ (60 mg, 0.26 mmol) and 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (69 mg, 0.26 mmol) in 10 mL of DMF.

  • To this solution, add a specific volume of acetic acid and deionized water as modulators. The optimal amounts should be determined experimentally, but a starting point could be a molar ratio of ZrCl₄:Acetic Acid:H₂O of 1:10:5.

  • Cap the vial tightly and sonicate for 10 minutes to ensure a homogeneous solution.

  • Place the vial in a preheated oven at 120 °C for 72 hours.

  • After cooling to room temperature, a white crystalline powder should be present.

  • Isolate the powder by centrifugation and decant the supernatant.

  • Wash the product by resuspending it in fresh DMF (3 x 10 mL), followed by centrifugation.

  • Perform a solvent exchange by immersing the powder in ethanol (3 x 10 mL) over 3 days.

  • Activate the sample by heating under dynamic vacuum at 150 °C for 12 hours to obtain the porous MOF.

Visualizations

Experimental_Workflow Experimental Workflow for MOF Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_activation Activation cluster_characterization Characterization s1 Dissolve ZrCl4 and Linker in DMF s2 Add Acetic Acid and Water (Modulators) s1->s2 s3 Sonicate for Homogenization s2->s3 s4 Solvothermal Reaction (120°C, 72h) s3->s4 p1 Isolate Product (Centrifugation) s4->p1 p2 Wash with Fresh DMF (3x) p1->p2 p3 Solvent Exchange with Ethanol (3 days) p2->p3 a1 Heat under Dynamic Vacuum (150°C, 12h) p3->a1 c1 PXRD a1->c1 Phase Purity c2 TGA a1->c2 Thermal Stability c3 N2 Adsorption a1->c3 Porosity

Caption: Workflow for the synthesis, purification, and characterization of a Zr-MOF.

Troubleshooting_Porosity Troubleshooting Low Porosity in MOF Synthesis start Low Porosity/Surface Area Detected q1 Check PXRD Pattern start->q1 c1 Amorphous or Poorly Crystalline q1->c1 [No Sharp Peaks] c2 Highly Crystalline q1->c2 [Sharp Peaks] s1a Optimize Reaction Conditions (Temp, Time, Modulator) c1->s1a s1b Ensure Linker Solubility c1->s1b q2 Check Activation Procedure c2->q2 c3 Incomplete Solvent Removal q2->c3 [TGA shows weight loss at low temp] c4 Potential Interpenetration q2->c4 [Activation is thorough] s2a Improve Solvent Exchange c3->s2a s2b Use Supercritical CO2 Drying c3->s2b s2c Adjust Modulator Concentration c4->s2c

Caption: A logical guide for troubleshooting low porosity in MOF synthesis.

References

Technical Support Center: 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid in MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-(ethyne-1,2-diyl)dibenzoic acid (H2EDDA) in Metal-Organic Frameworks (MOFs).

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for MOFs constructed with the 4,4'-(ethyne-1,2-diyl)dibenzoic acid linker?

A1: The degradation of MOFs containing the H2EDDA linker can be initiated at two primary sites: the carboxylate-metal coordination bond and the ethyne (alkyne) functional group of the linker itself.

  • Hydrolysis of Metal-Linker Bonds: This is a common degradation pathway for many carboxylate-based MOFs. In the presence of water or other nucleophiles, the coordination bond between the zirconium cluster and the carboxylate group of the H2EDDA linker can be cleaved. This process is often accelerated under acidic or basic conditions, leading to the release of the linker and the collapse of the MOF structure.[1]

  • Reactions involving the Ethyne Group: The carbon-carbon triple bond of the H2EDDA linker is a reactive site susceptible to several types of reactions that can lead to the degradation of the MOF's structural integrity.

    • Bromination: Post-synthetic bromination of the alkyne unit in an hcp-topology MOF with the H2EDDA linker has been shown to cause partial degradation of the framework.[2]

    • Hydration: Under acidic conditions, the alkyne group could potentially undergo hydration to form a ketone, which would alter the linker's geometry and electronic properties, potentially destabilizing the MOF structure.

    • Oxidative Cleavage: Strong oxidizing agents can cleave the alkyne bond, leading to the fragmentation of the linker and subsequent collapse of the MOF framework.

    • Reaction with Bases: The protons on the ethyne group are weakly acidic and can be abstracted by strong bases.[3][4][5][6] This could lead to changes in the linker's electronic structure and potential instability.

Q2: My solvothermal synthesis of a Zr-based MOF with H2EDDA is yielding an amorphous product or poor crystallinity. What are the common causes and how can I troubleshoot this?

A2: Several factors during solvothermal synthesis can lead to amorphous products or low crystallinity. Here are some common issues and troubleshooting steps:

  • Purity of the H2EDDA Linker: Ensure the linker is of high purity. Impurities can interfere with the crystallization process. Recrystallization of the linker may be necessary.

  • Solvent Selection: The choice of solvent is critical. While DMF is commonly used, its decomposition at high temperatures can produce formic acid, which can act as a modulator and affect crystal growth.[7] Consider using alternative solvents or carefully controlling the synthesis temperature.

  • Modulator Concentration: Modulators like benzoic acid or acetic acid are often used to control the nucleation and growth of MOF crystals.[8][9] The concentration of the modulator needs to be optimized. Too much modulator can inhibit crystal growth, while too little can lead to rapid precipitation and an amorphous product.

  • Reaction Temperature and Time: The temperature and duration of the solvothermal reaction are crucial parameters.[10] A systematic study of varying the temperature and time can help identify the optimal conditions for crystallization.

  • Water Content: The presence of a controlled amount of water can be essential for the formation of certain Zr-oxo clusters that act as secondary building units (SBUs).[2] However, excess water can lead to the hydrolysis of the metal precursor or the final MOF structure.

Q3: How can I confirm that the H2EDDA linker has been incorporated into my MOF structure and that it is intact?

A3: Several characterization techniques can be used to confirm the incorporation and integrity of the H2EDDA linker:

  • Powder X-ray Diffraction (PXRD): A crystalline product with a PXRD pattern that matches a simulated pattern from a predicted or known crystal structure is the primary indication of successful MOF synthesis.[11][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Compare the FTIR spectrum of your synthesized MOF with that of the free H2EDDA linker. The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic symmetric and asymmetric carboxylate stretching bands indicate coordination to the metal center. The characteristic alkyne C≡C stretch should also be present in the MOF's spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: After digesting the MOF in a suitable deuterated acid or base (e.g., D2SO4 in DMSO-d6 or NaOH in D2O), 1H NMR spectroscopy can be used to confirm the presence of the H2EDDA linker and to check for any degradation products.[13][14][15][16][17][18][19]

  • Thermogravimetric Analysis (TGA): TGA can provide information about the thermal stability of the MOF and the linker-to-metal ratio. The weight loss profile will show the decomposition of the organic linker at elevated temperatures.[11][17][19][20]

Troubleshooting Guides

Issue 1: Unexpected Loss of Crystallinity After Post-Synthetic Modification
Symptom Possible Cause Troubleshooting Steps
Significant decrease in PXRD peak intensity after a chemical treatment (e.g., bromination, exposure to acid/base).The chemical reagent is attacking the MOF framework, leading to degradation.1. Reduce Reagent Concentration: Use a lower concentration of the chemical reagent. 2. Decrease Reaction Time: Shorten the exposure time of the MOF to the reagent. 3. Lower Reaction Temperature: Perform the modification at a lower temperature to reduce the reaction rate. 4. Solvent Selection: Ensure the solvent used is inert to the MOF structure.
Complete amorphization of the MOF.Severe degradation of the linker or metal clusters.1. Re-evaluate Reagent Compatibility: The chosen reagent may be too harsh for the MOF. Consider alternative, milder reagents. 2. Protect the Framework: Investigate methods to temporarily protect the vulnerable parts of the framework during modification.
Issue 2: Inconsistent Batch-to-Batch Synthesis Results
Symptom Possible Cause Troubleshooting Steps
Variation in crystallinity, particle size, or yield between different synthesis batches.Inconsistent reaction conditions.1. Precise Reagent Measurement: Ensure accurate weighing of all reagents, including the metal salt, linker, and modulator. 2. Homogeneous Reaction Mixture: Ensure all components are fully dissolved or well-suspended before heating. Sonication can be beneficial.[9] 3. Consistent Heating Profile: Use an oven with uniform temperature distribution and a consistent heating and cooling profile. 4. Controlled Atmosphere: If the synthesis is sensitive to air or moisture, perform the reaction under an inert atmosphere.
Presence of multiple crystalline phases in the product.Competing crystallization kinetics.1. Optimize Modulator: Adjust the type and concentration of the modulator to favor the formation of the desired phase. 2. Fine-tune Temperature: A slight change in the synthesis temperature can sometimes favor one phase over another.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zr-based MOF with H2EDDA

This protocol is adapted from a general procedure for the synthesis of Zr-based MOFs.[7][9]

Materials:

  • Zirconium(IV) chloride (ZrCl4)

  • 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (H2EDDA)

  • Benzoic acid (modulator)

  • N,N-Dimethylformamide (DMF)

  • Acetone

Procedure:

  • In a 20 mL scintillation vial, dissolve ZrCl4 (e.g., 30 mg, 0.13 mmol) and benzoic acid (e.g., 220 mg, 1.80 mmol) in 10 mL of DMF.

  • Add H2EDDA (e.g., 35 mg, 0.13 mmol) to the solution.

  • Sonicate the mixture for 15-20 minutes until a homogeneous suspension is formed.

  • Seal the vial tightly and place it in a preheated oven at 120 °C for 48 hours.

  • After cooling to room temperature, collect the crystalline product by centrifugation.

  • Wash the product with fresh DMF (3 x 10 mL) and then with acetone (3 x 10 mL) to remove unreacted starting materials and solvent.

  • Dry the product under vacuum at 100 °C overnight.

Protocol 2: Stability Testing in Acidic and Basic Solutions

Materials:

  • Synthesized H2EDDA-based MOF

  • Hydrochloric acid (HCl) solutions of varying pH (e.g., pH 1, 3, 5)

  • Sodium hydroxide (NaOH) solutions of varying pH (e.g., pH 9, 11, 13)

  • Deionized water

  • Acetone

Procedure:

  • Suspend a known amount of the MOF (e.g., 20 mg) in 10 mL of the desired pH solution in a sealed vial.

  • Stir the suspension at room temperature for a set period (e.g., 24, 48, or 72 hours).

  • After the specified time, collect the solid by centrifugation.

  • Wash the collected solid with deionized water until the filtrate is neutral, followed by a final wash with acetone.

  • Dry the sample under vacuum.

  • Analyze the dried sample using PXRD to assess any changes in crystallinity and compare it with the as-synthesized material.

Protocol 3: Analysis of Linker Degradation by 1H NMR

Materials:

  • As-synthesized and stability-tested MOF samples

  • Deuterated sulfuric acid (D2SO4)

  • Dimethyl sulfoxide-d6 (DMSO-d6)

  • NMR tubes

Procedure:

  • Place a small amount of the MOF sample (5-10 mg) into a 1.5 mL Eppendorf tube.

  • Add approximately 0.75 mL of a digestion solution (e.g., a mixture of D2SO4 and DMSO-d6).

  • Sonicate the mixture until the MOF is fully dissolved. The solution may contain an insoluble inorganic residue.

  • Centrifuge the mixture to pellet any solid residue.

  • Transfer the clear supernatant to an NMR tube.

  • Acquire the 1H NMR spectrum.

  • Compare the spectrum of the degraded sample to that of a digested, as-synthesized sample to identify any new peaks that may correspond to degradation products of the H2EDDA linker.

Data Presentation

Table 1: Quantitative Analysis of MOF Stability

SampleTreatmentExposure Time (h)Crystallinity Retained (%)*Linker Leaching (mol%)**
MOF-H2EDDA-1As-synthesizedN/A1000
MOF-H2EDDA-2pH 3 (HCl)24Data to be filledData to be filled
MOF-H2EDDA-3pH 11 (NaOH)24Data to be filledData to be filled
MOF-H2EDDA-480 °C in H2O48Data to be filledData to be filled

*Determined by comparing the integrated intensity of major PXRD peaks relative to the as-synthesized sample. **Determined by quantitative 1H NMR analysis of the supernatant after stability testing.

Visualizations

degradation_pathway cluster_conditions Degradation Conditions cluster_linker_degradation Linker-Specific Degradation MOF H2EDDA-MOF Degraded_MOF Degraded MOF (Amorphous or collapsed) MOF->Degraded_MOF Hydrolysis of Metal-Carboxylate Bond Hydrated_Linker Hydrated Linker (Ketone formation) MOF->Hydrated_Linker Alkyne Hydration Cleaved_Linker Cleaved Linker (Carboxylic acids) MOF->Cleaved_Linker Oxidative Cleavage Linker Released H2EDDA Linker Degraded_MOF->Linker Acid Acidic Conditions Acid->MOF Acid->Hydrated_Linker Base Basic Conditions Base->MOF Oxidant Oxidizing Agent Oxidant->Cleaved_Linker Heat Thermal Stress Heat->MOF

Caption: Hypothesized degradation pathways for H2EDDA-based MOFs.

experimental_workflow cluster_synthesis MOF Synthesis cluster_stability Stability Testing cluster_analysis Characterization Synthesis Solvothermal Synthesis of H2EDDA-MOF Activation Solvent Exchange & Activation Synthesis->Activation Exposure Exposure to Stress (pH, Temp, etc.) Activation->Exposure PXRD PXRD Analysis Activation->PXRD As-synthesized control TGA TGA Analysis Activation->TGA NMR 1H NMR of Digested Sample Activation->NMR Recovery Sample Recovery (Centrifugation & Washing) Exposure->Recovery Recovery->PXRD Recovery->TGA Recovery->NMR

Caption: Experimental workflow for synthesis and stability analysis.

troubleshooting_logic cluster_solutions Start Poor Synthesis Outcome? Amorphous Amorphous Product Start->Amorphous Yes Low_Yield Low Yield Start->Low_Yield No, but... Optimize_Modulator Optimize Modulator Concentration Amorphous->Optimize_Modulator Check_Purity Verify Linker Purity Amorphous->Check_Purity Adjust_Temp_Time Adjust Temp/Time Amorphous->Adjust_Temp_Time Low_Yield->Adjust_Temp_Time Increase_Concentration Increase Reactant Concentration Low_Yield->Increase_Concentration Optimize_Modulator->Check_Purity Change_Solvent Consider Different Solvent Adjust_Temp_Time->Change_Solvent

Caption: Troubleshooting logic for MOF synthesis issues.

References

Validation & Comparative

A Comparative Guide to 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid and Terephthalic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Metal-Organic Framework (MOF) design and synthesis, the choice of the organic linker is paramount in dictating the ultimate properties and performance of the material. This guide provides an objective comparison between two dicarboxylic acid linkers: the linear, rigid 4,4'-(ethyne-1,2-diyl)dibenzoic acid (EDDA) and the foundational terephthalic acid (TPA). This comparison is supported by experimental data to assist researchers in selecting the appropriate linker for their specific applications.

Structural and Property Comparison of MOFs

The introduction of the ethynyl group in EDDA, as opposed to the simple phenyl ring in TPA, significantly influences the resulting MOF's structural and functional characteristics. The extended length and rigidity of the EDDA linker can lead to MOFs with larger pore sizes and higher surface areas, which are critical for applications such as gas storage and catalysis.

Quantitative Data Summary

The following table summarizes key performance metrics of zirconium-based MOFs synthesized with EDDA and TPA. For a meaningful comparison, we focus on Zr-MOFs as they are widely studied for both linkers. BUT-30 is a notable example of a Zr-EDDA MOF, while UiO-66 is a benchmark Zr-TPA MOF.

PropertyZr-MOF with EDDA (BUT-30)Zr-MOF with TPA (UiO-66)
BET Surface Area ~3,940 m²/g[1]~1,100 - 1,450 m²/g[2]
Pore Volume ~1.55 cm³/g[1]~0.4 - 0.57 cm³/g[2]
Thermal Stability Stable up to 400 °C[1]Thermally stable up to 500 °C[3]
Chemical Stability Reported to have good stabilityKnown for outstanding chemical stability[3]

Experimental Protocols

Detailed methodologies for the synthesis of representative MOFs using both linkers are provided below. These protocols are based on solvothermal synthesis, a common method for MOF production.

Synthesis of Zr-EDDA MOF (BUT-30)

A representative synthesis of a Zr-EDDA MOF involves the solvothermal reaction of a zirconium salt and 4,4'-(ethyne-1,2-diyl)dibenzoic acid in the presence of a modulator.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 4,4'-(ethyne-1,2-diyl)dibenzoic acid (EDDA)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (as a modulator)

Procedure:

  • In a typical synthesis, ZrCl₄ and EDDA are dissolved in DMF.

  • Acetic acid is added to the solution as a modulator to control the nucleation and growth of the MOF crystals.

  • The mixture is sealed in a Teflon-lined autoclave and heated at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24-72 hours).

  • After cooling to room temperature, the resulting crystalline product is collected by filtration.

  • The product is washed with fresh DMF and then a volatile solvent like ethanol to remove unreacted precursors and solvent molecules from the pores.

  • The final product is activated by heating under vacuum to yield the porous Zr-EDDA MOF.

Synthesis of Zr-TPA MOF (UiO-66)

The synthesis of UiO-66, a well-established Zr-TPA MOF, is also typically achieved through a solvothermal method.

Materials:

  • Zirconium(IV) chloride (ZrCl₄) or Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • Terephthalic acid (TPA)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid or Benzoic acid (as a modulator)

Procedure:

  • ZrOCl₂·8H₂O and terephthalic acid are dissolved in DMF.[1]

  • A modulator, such as hydrochloric acid or benzoic acid, is often added to the mixture to improve the crystallinity and yield of the product.

  • The solution is placed in a Teflon-lined stainless-steel autoclave and heated in an oven at a temperature typically around 120°C for 24 hours.[1]

  • After the reaction, the autoclave is cooled down, and the white precipitate is collected.

  • The product is washed multiple times with DMF and ethanol to remove residual reactants.

  • The synthesized UiO-66 is then activated by drying under vacuum at an elevated temperature to remove the solvent molecules from the pores.

Visualizing the Synthesis and Comparison Logic

The following diagrams illustrate the logical flow of MOF synthesis and the comparative relationship between the two linkers.

MOF_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Process cluster_postsynthesis Post-Synthesis Metal_Salt Metal Salt (e.g., ZrCl₄) Mixing Mixing and Dissolution Metal_Salt->Mixing Organic_Linker Organic Linker (EDDA or TPA) Organic_Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Modulator Modulator (e.g., Acetic Acid) Modulator->Mixing Solvothermal_Reaction Solvothermal Reaction (Heating in Autoclave) Mixing->Solvothermal_Reaction Washing Washing (with DMF, Ethanol) Solvothermal_Reaction->Washing Activation Activation (Heating under Vacuum) Washing->Activation Final_MOF Porous MOF Activation->Final_MOF

Caption: General workflow for the solvothermal synthesis of MOFs.

Linker_Comparison TPA Terephthalic Acid (TPA) TPA_MOF TPA-based MOF (e.g., UiO-66) - High Thermal & Chemical Stability - Moderate Surface Area TPA->TPA_MOF EDDA 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid (EDDA) EDDA_MOF EDDA-based MOF (e.g., BUT-30) - Very High Surface Area - Larger Pore Volume - Good Thermal Stability EDDA->EDDA_MOF Gas_Storage Gas Storage & Separation TPA_MOF->Gas_Storage Catalysis Catalysis TPA_MOF->Catalysis Drug_Delivery Drug Delivery TPA_MOF->Drug_Delivery EDDA_MOF->Gas_Storage EDDA_MOF->Catalysis EDDA_MOF->Drug_Delivery

Caption: Comparative logic of TPA vs. EDDA in MOF properties and applications.

Conclusion

The choice between 4,4'-(ethyne-1,2-diyl)dibenzoic acid and terephthalic acid as linkers for MOF synthesis should be guided by the desired properties of the final material.

  • Terephthalic acid (TPA) is a reliable and widely used linker that produces MOFs with exceptional thermal and chemical stability, such as the UiO-66 series. These MOFs are excellent candidates for applications where robustness is a primary concern.

  • 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (EDDA) , with its extended and rigid structure, offers the potential to create MOFs with significantly higher surface areas and larger pore volumes. This makes EDDA-based MOFs, like BUT-30, highly promising for applications requiring high adsorption capacities, such as advanced gas storage and separation, and for accommodating large molecules in catalytic and drug delivery systems.

Researchers should consider the trade-offs between the exceptional stability offered by TPA-based MOFs and the enhanced porosity achievable with EDDA-based frameworks to best suit their specific research and development goals.

References

A Comparative Guide to Linear Linkers in Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design and synthesis of Metal-Organic Frameworks (MOFs) with tailored properties for applications in gas storage, catalysis, and drug delivery are critically dependent on the selection of the organic linker. Linear dicarboxylic acids are a foundational class of linkers, offering a versatile platform for tuning the porosity, stability, and functionality of the resulting frameworks. This guide provides an objective comparison of MOFs synthesized from various linear dicarboxylic acid linkers, supported by experimental data and detailed protocols.

Impact of Linear Linker Structure on MOF Properties

The structure of the linear dicarboxylic acid linker—primarily its length and the presence of functional groups—directly influences the key properties of the synthesized MOF.

  • Linker Length: Increasing the length of the linear linker, for instance, by moving from terephthalic acid (BDC) to biphenyldicarboxylic acid (BPDC) and then to terphenyldicarboxylic acid, generally leads to an increase in the pore size and specific surface area of the resulting MOF.[1] However, this can sometimes be accompanied by a decrease in thermal stability due to increased framework flexibility. Longer linkers can also increase the propensity for the formation of interpenetrated frameworks, which can reduce the accessible pore volume.[2]

  • Linker Functionalization: The introduction of functional groups onto the linker backbone is a powerful strategy for fine-tuning the chemical environment within the MOF pores.[3] Functional groups such as amines (-NH2), nitro groups (-NO2), and hydroxyl groups (-OH) can alter the surface polarity, introduce specific binding sites for guest molecules, and enhance catalytic activity.[4] For drug delivery applications, functionalization can influence drug loading capacity and release kinetics.[5][6]

Quantitative Comparison of MOFs with Different Linear Linkers

The following tables summarize key performance metrics for MOFs synthesized using a selection of common linear dicarboxylic acid linkers.

MOFMetal NodeLinear LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Thermal Stability (°C)
MOF-5 (IRMOF-1)Zn₄OTerephthalic acid (BDC)~1500 - 3000+~0.6 - 1.4~8.6~400
IRMOF-3Zn₄O2-Aminoterephthalic acid~1200 - 1600~0.5 - 0.8~8.0~320
UiO-66Zr₆O₄(OH)₄Terephthalic acid (BDC)~1100 - 1500~0.5 - 0.7~6.0~500
UiO-67Zr₆O₄(OH)₄Biphenyl-4,4'-dicarboxylic acid~2000 - 3000~0.8 - 1.2~8.0~450
Ni-BPDC-MOFNiBiphenyl-4,4'-dicarboxylic acid~312-10 - 400-
MOF-C (Uranium Adsorption)-Naphthalene dicarboxylic acid--7.6-

Experimental Protocols

Detailed methodologies for the synthesis of representative MOFs using linear linkers are provided below.

Synthesis of MOF-5 (IRMOF-1)

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

Procedure (Solvothermal Method): [7][8]

  • Dissolve zinc nitrate hexahydrate and terephthalic acid in N,N-dimethylformamide (DMF) in a molar ratio of approximately 2:1 (metal salt to linker).[7]

  • Transfer the solution to a Teflon-lined autoclave.

  • Heat the autoclave in an oven at a temperature between 105-120°C for 12-24 hours.[8]

  • After cooling to room temperature, decant the mother liquor.

  • Wash the resulting white crystals with fresh DMF multiple times.

  • Immerse the crystals in chloroform for solvent exchange over several days.

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Synthesis of UiO-66

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (as a modulator)

Procedure (Solvothermal Method): [9][10]

  • Dissolve zirconium(IV) chloride and terephthalic acid in DMF in an equimolar ratio.[10]

  • Add a modulator, such as acetic acid, to the solution.

  • Transfer the mixture to a Teflon-lined autoclave.

  • Heat the autoclave at 120°C for 24-40 hours.[10]

  • After cooling, collect the white precipitate by centrifugation.

  • Wash the product with DMF and then with a lower boiling point solvent like methanol or ethanol to remove unreacted starting materials and DMF.

  • Dry the final product in a vacuum oven.

Visualizing MOF Synthesis and Structure-Property Relationships

The following diagrams illustrate the general workflow for MOF synthesis and the influence of linker choice on the final material properties.

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization Metal Salt Metal Salt Mixing Mixing Metal Salt->Mixing Linear Linker Linear Linker Linear Linker->Mixing Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Mixing Solvothermal Reaction Solvothermal Reaction Mixing->Solvothermal Reaction Washing Washing Solvothermal Reaction->Washing Solvent Exchange Solvent Exchange Washing->Solvent Exchange Activation (Heating under Vacuum) Activation (Heating under Vacuum) Solvent Exchange->Activation (Heating under Vacuum) Final MOF Product Final MOF Product Activation (Heating under Vacuum)->Final MOF Product XRD XRD BET BET TGA TGA SEM SEM Final MOF Product->XRD Final MOF Product->BET Final MOF Product->TGA Final MOF Product->SEM

Caption: General workflow for the solvothermal synthesis and characterization of a Metal-Organic Framework.

Linker_Property_Relationship cluster_linker Linear Linker Characteristics cluster_mof Resulting MOF Properties Linker Linear Dicarboxylic Acid Length Linker Length (e.g., BDC vs BPDC) Linker->Length Functionality Functional Groups (-NH2, -OH, etc.) Linker->Functionality Porosity Porosity (Surface Area, Pore Volume) Length->Porosity influences Stability Thermal & Chemical Stability Length->Stability influences Topology Framework Topology & Interpenetration Length->Topology influences Functionality->Stability influences Function Chemical Functionality (e.g., Catalysis, Drug Affinity) Functionality->Function determines

Caption: Relationship between linear linker characteristics and final MOF properties.

Influence of Linear Linker Choice on Drug Delivery Applications

The tunability of MOFs through linker selection makes them promising candidates for drug delivery systems. The choice of the linear linker can significantly impact both the drug loading capacity and the release profile.

Functionalization of the linker is a key strategy in designing MOFs for drug delivery.[6] For instance, introducing amine (-NH₂) groups can alter the framework's interaction with drug molecules, potentially increasing loading capacity for certain drugs.[5] A study on functionalized MOF-5 derivatives showed that the drug-loading capacity for oridonin ranked as follows: MOF-5 > HO–MOF-5 > H₃C–MOF-5 = Br–MOF-5 > H₂N–MOF-5 > CH₂CH–MOF-5.[5] The drug release profile can also be modulated; the same study demonstrated different release rates at physiological and tumor-relevant pH, with the cumulative release percentage following a different trend: ORI@MOF-5 > ORI@Br–MOF-5 > ORI@H₃C–MOF-5 > ORI@H₂N–MOF-5 > CH₂CH–MOF-5 > ORI@HO–MOF-5.[5]

Furthermore, the inherent biocompatibility of the linker is a crucial consideration. The use of endogenous molecules, such as fumarate, as linkers can lead to MOFs with improved biocompatibility.[11] The choice of linker and its functional groups can also influence the overall stability of the MOF in biological media, which is essential for controlled drug release.[11] The ability to systematically modify linear linkers provides a powerful tool for developing sophisticated and targeted drug delivery platforms.

References

Unveiling the Potential of 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid MOFs in Gas Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers are continually exploring novel metal-organic frameworks (MOFs) for efficient gas separation. Among these, MOFs constructed from the linear, rigid linker 4,4'-(ethyne-1,2-diyl)dibenzoic acid (EDBDA) have emerged as materials of significant interest. These MOFs, often crystallizing in topologies such as DUT-60 and UiO-67, are theoretically promising for applications in carbon capture and natural gas purification due to their unique structural characteristics. This guide provides a comparative analysis of their potential performance against established MOFs, supported by available experimental data and detailed methodologies.

Metal-organic frameworks built with the 4,4'-(ethyne-1,2-diyl)dibenzoic acid linker, such as DUT-60, are noted for their exceptionally high porosity. One study highlighted that DUT-60 possesses a record-breaking specific pore volume[1][2]. However, a comprehensive experimental evaluation of its gas separation capabilities has been limited by the challenges in synthesizing sufficient quantities of the material for extensive testing[1].

Given the structural similarity, the performance of EDBDA-based MOFs can be benchmarked against the well-studied UiO-67 framework, which is constructed from a biphenyl dicarboxylate linker of similar length. UiO-67 and its functionalized derivatives have been extensively investigated for the separation of carbon dioxide from methane (CO2/CH4) and nitrogen (CO2/N2), providing a solid basis for comparison.

Performance Comparison for CO2/CH4 Separation

The separation of carbon dioxide from methane is crucial for natural gas sweetening. The performance of MOFs in this application is typically evaluated based on their CO2 uptake capacity and their selectivity for CO2 over CH4.

MOFTemperature (K)Pressure (bar)CO2 Uptake (mmol/g)CH4 Uptake (mmol/g)CO2/CH4 Selectivity (IAST)Reference
UiO-67 29830~10~5~2-3[3]
BUT-11 2981~1.2~0.139.0[4]
CuO@UiO-67 2981~1.4~0.159.2[5]
Mg-MOF-74 29818.611.05~8.2[6][7]

Performance Comparison for CO2/N2 Separation

The capture of CO2 from flue gas, primarily a mixture of CO2 and N2, is a critical step in mitigating greenhouse gas emissions. High CO2 uptake and selectivity over N2 are key performance indicators for MOFs in this context.

MOFTemperature (K)Pressure (bar)CO2 Uptake (mmol/g)N2 Uptake (mmol/g)CO2/N2 Selectivity (IAST)Reference
UiO-67 2981~0.5~0.059.4[4]
BUT-11 2981~1.2~0.0431.5[4]
Aminosilane-modified UiO-67 2981~1.5~0.0037407[8]
CuO@UiO-67 2981~1.4~0.02654.3[5]

Experimental Protocols

The data presented in this guide are derived from experimental procedures detailed in the cited literature. The key experimental methodologies are outlined below.

MOF Synthesis

Synthesis of UiO-67 and its Analogues: A mixture of the dicarboxylic acid linker (e.g., 4,4'-biphenyldicarboxylic acid for UiO-67), zirconium tetrachloride (ZrCl4), and a modulator (often benzoic acid or acetic acid) is dissolved in a solvent, typically N,N-dimethylformamide (DMF). The solution is then sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours). After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with fresh solvent, and dried.

Post-Synthetic Modification (e.g., CuO@UiO-67): The as-synthesized UiO-67 is activated by solvent exchange and heating under vacuum. Subsequently, the activated MOF is immersed in a solution containing the precursor for the desired functionalization (e.g., a copper salt for CuO nanoparticles) in a suitable solvent. The mixture is then heated to facilitate the deposition or reaction within the MOF pores. The final product is washed and dried.

Gas Adsorption Measurements

Gas adsorption isotherms are typically measured using a volumetric gas adsorption analyzer. A pre-weighed sample of the activated MOF is placed in a sample tube and degassed under high vacuum at an elevated temperature to remove any guest molecules from the pores. The sample tube is then cooled to the desired adsorption temperature (e.g., 298 K). The adsorbate gas (CO2, CH4, or N2) is introduced into the manifold of the instrument at incrementally increasing pressures. The amount of gas adsorbed by the sample at each pressure point is determined by measuring the pressure drop in the manifold.

Calculation of Selectivity

The ideal adsorbed solution theory (IAST) is commonly used to predict the selectivity of a MOF for a gas mixture based on the single-component adsorption isotherms. The IAST calculations are performed using the measured isotherm data fitted to an appropriate model, such as the Langmuir or Dual-Site Langmuir-Freundlich model. The selectivity is then calculated as the ratio of the molar fractions of the two gases in the adsorbed phase divided by the ratio of their molar fractions in the bulk gas phase.

Logical Workflow for MOF Evaluation

The selection and evaluation of MOFs for a specific gas separation application follow a logical progression, from initial synthesis to performance assessment.

MOF_Evaluation_Workflow cluster_synthesis MOF Synthesis and Characterization cluster_adsorption Gas Adsorption Analysis cluster_performance Performance Evaluation synthesis MOF Synthesis (e.g., Solvothermal) activation Activation (Solvent Exchange, Heating) synthesis->activation characterization Structural Characterization (PXRD, BET) activation->characterization isotherms Single-Component Isotherms (CO2, CH4, N2) characterization->isotherms selectivity IAST Selectivity Calculation isotherms->selectivity comparison Comparison with Benchmark MOFs selectivity->comparison

Caption: Workflow for the synthesis, characterization, and performance evaluation of MOFs for gas separation.

Concluding Remarks

While direct experimental data on the gas separation performance of MOFs synthesized from 4,4'-(ethyne-1,2-diyl)dibenzoic acid remains scarce in publicly accessible literature, comparisons with structurally analogous MOFs like UiO-67 provide valuable insights. The introduction of the ethyne linkage is expected to influence the electronic properties and rigidity of the framework, which could, in turn, affect its interaction with different gas molecules. Further experimental studies are crucial to fully elucidate the potential of these materials and to validate the promising characteristics suggested by their high porosity. The development of scalable synthesis routes for materials like DUT-60 will be a critical step towards realizing their practical application in industrial gas separation processes.

References

Benchmarking H2EDDB-Based MOFs for Hydrogen Storage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and safe hydrogen storage materials is a critical component of advancing a clean energy economy. Metal-Organic Frameworks (MOFs) have emerged as promising candidates due to their high porosity and tunable structures. This guide provides a comparative analysis of Metal-Organic Frameworks (MOFs) based on the linker 4,4'-(ethyne-1,2-diyl)dibenzoic acid (H2EDDB), benchmarking their hydrogen storage performance against established MOFs. Experimental data is presented to offer a clear comparison for researchers in the field.

Performance Comparison of H2EDDB-Based MOFs and Other Porous Materials

The hydrogen storage capacity of MOFs is a key metric for their evaluation. This is typically measured in terms of gravimetric uptake (weight percent, wt%) and volumetric uptake (grams per liter, g/L). The following tables summarize the performance of H2EDDB-based MOFs and compare them with benchmark MOFs such as MOF-5, HKUST-1, and UiO-66.

Table 1: Hydrogen Storage Capacities of Selected MOFs at 77 K

MOFLinkerMetal IonGravimetric Uptake (wt%)Volumetric Uptake (g/L)Pressure (bar)Isosteric Heat of Adsorption (kJ/mol)
GUF-1 H2EDDB Sc -41 (working capacity) Temperature-Pressure Swing7.6
BUT-30 H2EDDB Zr Data not availableData not available--
MOF-51,4-Benzenedicarboxylic acidZn1.46 - 11.5~431 - 170-
HKUST-11,3,5-Benzenetricarboxylic acidCu~2.49 - 3.68~28 - 462 - 100-
UiO-661,4-Benzenedicarboxylic acidZr3.35 - 5.129 - 741.8 - 100-

Note: The performance of MOFs can vary based on synthesis conditions, activation procedures, and measurement techniques. The data presented here is a compilation from various studies and should be considered in that context.

Experimental Protocols

Accurate and reproducible measurement of hydrogen storage capacity is crucial for comparing different materials. The two primary methods used are gravimetric and volumetric analysis.

Gravimetric Hydrogen Adsorption Measurement

This method directly measures the change in mass of the MOF sample as it adsorbs hydrogen.

Instrumentation: A high-precision microbalance is housed in a pressure- and temperature-controlled chamber.

Methodology:

  • Sample Preparation: A known mass of the MOF sample is placed in the sample holder.

  • Activation: The sample is activated by heating under a high vacuum to remove any guest molecules (e.g., solvents) from the pores. The completion of this process can be monitored by observing the stabilization of the sample's weight.[1]

  • Buoyancy Correction: The volume of the activated sample is determined using a non-adsorbing gas like helium. This is essential to correct for the buoyancy effect of the pressurized hydrogen gas.

  • Isotherm Measurement:

    • The sample chamber is cooled to the desired temperature (e.g., 77 K using liquid nitrogen).

    • Hydrogen gas is introduced into the chamber in controlled increments of pressure.

    • At each pressure point, the system is allowed to equilibrate, and the change in sample mass is recorded.[1]

    • This process is repeated to generate an adsorption isotherm.

    • The desorption isotherm is measured by incrementally reducing the pressure.

Volumetric Hydrogen Adsorption Measurement (Sieverts' Method)

This technique determines the amount of adsorbed hydrogen by measuring the pressure change in a calibrated volume.

Instrumentation: A Sieverts-type apparatus consists of a reference volume and a sample volume connected by a valve. Pressure transducers monitor the pressure in both volumes.

Methodology:

  • Sample Preparation and Activation: A known mass of the MOF sample is placed in the sample cell and activated in the same manner as for the gravimetric method.

  • Dead Volume Calibration: The volume of the sample cell that is not occupied by the MOF sample (the "dead volume") is determined using a non-adsorbing gas like helium at the analysis temperature.

  • Isotherm Measurement:

    • The reference volume is filled with hydrogen gas to a known pressure.

    • The valve connecting the reference and sample volumes is opened, allowing hydrogen to expand into the sample cell and adsorb onto the MOF.

    • The pressure is allowed to equilibrate, and the final pressure is recorded.

    • The amount of adsorbed gas is calculated based on the pressure drop and the known volumes and temperatures of the system.[2]

    • This process is repeated at increasing pressures to construct the adsorption isotherm.

MOF Development Workflow for Hydrogen Storage

The development of new MOFs for hydrogen storage applications typically follows a structured workflow, from initial design to performance evaluation.

MOF_Development_Workflow cluster_design Design & Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation Computational_Screening Computational Screening (High-Throughput) Linker_Metal_Selection Linker & Metal Ion Selection Computational_Screening->Linker_Metal_Selection Synthesis MOF Synthesis (e.g., Solvothermal) Linker_Metal_Selection->Synthesis Structural_Analysis Structural Analysis (PXRD, SEM) Synthesis->Structural_Analysis Porosity_Analysis Porosity Analysis (N2 Adsorption) Structural_Analysis->Porosity_Analysis Activation Activation Porosity_Analysis->Activation H2_Storage_Measurement Hydrogen Storage Measurement (Gravimetric/Volumetric) Activation->H2_Storage_Measurement Data_Analysis Data Analysis & Comparison H2_Storage_Measurement->Data_Analysis Data_Analysis->Linker_Metal_Selection Optimization Loop

References

A Comparative Analysis of Functionalized Dibenzoic Acid Linkers for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of organic linkers is a cornerstone in the design of advanced materials such as Metal-Organic Frameworks (MOFs) and sophisticated drug delivery systems. Dibenzoic acids, particularly biphenyldicarboxylic acids, serve as fundamental building blocks. The introduction of functional groups onto their aromatic backbone allows for precise tuning of the resulting material's physicochemical properties and performance. This guide provides a comparative study of key functionalized dibenzoic acid linkers, focusing on their synthesis, characterization, and the performance of the materials they help create, with a special emphasis on the UiO-67 MOF platform.

Performance Metrics: A Quantitative Comparison

The functionalization of 4,4'-biphenyldicarboxylic acid (BPDC), the linker used in the well-known UiO-67 MOF, significantly impacts the framework's properties. The following table summarizes key performance metrics for UiO-67 constructed with pristine BPDC and its amino (-NH₂) and nitro (-NO₂) functionalized derivatives, offering a clear comparison of their porosity.

Linker/MOFFunctional GroupBET Surface Area (m²/g)Pore Diameter (Å)Thermal Stability Trend
BPDC / UiO-67 -H (none)~250011.5 and 23Highest
NH₂-BPDC / UiO-67-NH₂ -NH₂~208011 and 21.5Lower
NO₂-BPDC / UiO-67-NO₂ -NO₂~216012 and 21(not specified)
CH₃-BPDC / UiO-67-CH₃ -CH₃(not specified)(not specified)Intermediate

Data compiled from multiple sources. BET surface area and pore diameter are for the respective UiO-67 type MOFs.[1] Thermal stability trend is reported for activated UiO-67 samples in the absence of oxygen.[2][3]

The introduction of functional groups generally leads to a slight reduction in surface area and pore volume due to the added bulk and mass of the functional group within the pores.[4] However, these functionalities are crucial for introducing new chemical properties, such as altering the electronic environment of the pores or providing sites for post-synthetic modification. For instance, the presence of amino groups can enhance the adsorption of CO₂ and provides a reactive site for further functionalization.[5][6]

Impact on Drug Delivery Applications

The functionalization of dibenzoic acid linkers is a key strategy in designing MOFs as carriers for drug delivery.[7][8] The chemical nature of the functional groups can influence drug loading capacity and release kinetics by altering the interactions between the drug molecule and the MOF's internal surface.

  • Host-Guest Interactions: Polar functional groups like amines (-NH₂) and hydroxyls (-OH) can form hydrogen bonds with drug molecules, potentially increasing loading capacity and modulating the release profile.[9]

  • Biocompatibility: The choice of linker and functional group is critical for the biocompatibility of MOFs. Linkers based on naturally occurring or biologically safe molecules are often preferred.[10][11]

  • Controlled Release: The tunable nature of functionalized linkers allows for the design of stimuli-responsive systems. For example, pH-sensitive groups can be incorporated to trigger drug release in the acidic microenvironment of tumors or endosomes.

While the UiO-67 platform is known for its high stability, making it a promising candidate for drug delivery, specific quantitative data on drug loading and release for a comparative series of functionalized UiO-67 is an area of active research.[12][13]

Experimental Protocols

Detailed methodologies for the synthesis of functionalized linkers and their subsequent use in MOF construction are crucial for reproducible research.

Synthesis of 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid (NH₂-BPDC)

This protocol is a representative example of a Suzuki coupling followed by hydrolysis to synthesize a functionalized BPDC linker.

  • Suzuki Coupling: A mixture of methyl 4-bromobenzoate, 2-amino-4-(methoxycarbonyl)phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) is refluxed in a suitable solvent mixture (e.g., toluene, ethanol, and water).

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification: After completion, the organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography to yield the dimethyl ester of the desired product.

  • Hydrolysis: The purified ester is then hydrolyzed to the dicarboxylic acid by heating with a strong base (e.g., NaOH or KOH) in a water/alcohol mixture.

  • Acidification and Isolation: The reaction mixture is cooled and acidified with HCl to precipitate the final product, 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid. The solid is collected by filtration, washed with water, and dried.

Synthesis of UiO-67-X (X = H, NH₂, NO₂)

This is a general solvothermal synthesis protocol for the UiO-67 series of MOFs.

  • Solution Preparation: Zirconium(IV) chloride (ZrCl₄) and the respective linker (BPDC, NH₂-BPDC, or NO₂-BPDC) are dissolved in N,N-dimethylformamide (DMF). A modulator, such as hydrochloric acid or benzoic acid, is often added to improve crystallinity and yield.[1]

  • Solvothermal Reaction: The solution is sealed in a Teflon-lined stainless-steel autoclave and heated in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • Isolation and Washing: After cooling to room temperature, the resulting crystalline powder is collected by centrifugation or filtration. The product is then washed multiple times with fresh DMF and then with a solvent like ethanol or acetone to remove unreacted starting materials and DMF from the pores.

  • Activation: The washed MOF is activated by heating under vacuum to remove the solvent molecules occluded within the pores, making the porous structure accessible.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of the synthesized organic linkers.

  • Powder X-ray Diffraction (PXRD): Confirms the crystalline structure and phase purity of the synthesized MOFs.

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the MOFs by measuring weight loss as a function of temperature.[12]

  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms are measured at 77 K to determine the specific surface area and pore volume of the activated MOFs.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic vibrational bands of the functional groups within the linkers and to confirm their incorporation into the MOF structure.

Visualizing Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and the logical connections between linker properties and MOF performance.

Linker_Synthesis_Workflow start Starting Materials (e.g., Bromo- and Boronic Acid Esters) suzuki Suzuki Coupling - Pd Catalyst - Base start->suzuki purify_ester Purification (Column Chromatography) suzuki->purify_ester hydrolysis Ester Hydrolysis - NaOH or KOH - Heat purify_ester->hydrolysis acidify Acidification & Isolation - HCl - Filtration & Drying hydrolysis->acidify linker Functionalized Dibenzoic Acid Linker acidify->linker charac_linker Characterization (NMR, MS, FTIR) linker->charac_linker

Caption: General workflow for the synthesis of functionalized dibenzoic acid linkers.

MOF_Synthesis_Workflow reagents Reagents: - Metal Salt (e.g., ZrCl4) - Functionalized Linker - Solvent (DMF) - Modulator solvothermal Solvothermal Reaction (Autoclave, ~120°C, 24h) reagents->solvothermal isolation Isolation & Washing (Centrifugation, DMF, Ethanol) solvothermal->isolation activation Activation (Heat under Vacuum) isolation->activation mof Activated Functionalized MOF activation->mof characterization Characterization (PXRD, TGA, BET) mof->characterization

Caption: Standard workflow for the synthesis and characterization of functionalized MOFs.

Linker_Property_Relationship linker Dibenzoic Acid Linker Functionalization nh2 -NH₂ (Amino) linker->nh2 no2 -NO₂ (Nitro) linker->no2 oh -OH (Hydroxyl) linker->oh ch3 -CH₃ (Methyl) linker->ch3 mof_props MOF Properties porosity Porosity (Surface Area, Pore Volume) nh2->porosity - slightly ↓ stability Thermal & Chemical Stability nh2->stability - ↓↓ chem_env Pore Chemical Environment nh2->chem_env + basicity, H-bonding no2->porosity - slightly ↓ no2->chem_env + acidity, e- withdrawing oh->porosity oh->chem_env + polarity, H-bonding ch3->stability - ↓ mof_props->porosity mof_props->stability mof_props->chem_env applications Target Applications gas Gas Storage & Separation porosity->gas drug Drug Delivery porosity->drug stability->gas catalysis Catalysis stability->catalysis stability->drug chem_env->gas chem_env->catalysis chem_env->drug

References

Assessing the Rigidity of 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid in Frameworks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of metal-organic frameworks (MOFs) with tailored properties is paramount. The choice of the organic linker is a critical determinant of the framework's overall rigidity, porosity, and stability. This guide provides a comparative analysis of 4,4'-(ethyne-1,2-diyl)dibenzoic acid (H2EDDA), a linear and rigid linker, against the widely used terephthalic acid (benzene-1,4-dicarboxylic acid, H2BDC). Experimental data on structural parameters and thermal stability are presented to offer a clear comparison of their performance in framework construction.

Introduction to Linker Rigidity in MOFs

The rigidity of an organic linker in a metal-organic framework (MOF) dictates the accessible pore volume and the overall mechanical and thermal stability of the resulting material. Rigid linkers, such as H2EDDA and H2BDC, are desirable for creating robust frameworks with permanent porosity, which is crucial for applications in gas storage, separation, and catalysis. The linearity and conformational inflexibility of these linkers help to prevent pore collapse upon removal of guest solvent molecules. H2EDDA, with its central ethyne unit, is expected to impart a high degree of rigidity and linearity to the resulting frameworks.

Data Presentation: A Comparative Analysis

To quantitatively assess the rigidity of H2EDDA in comparison to H2BDC, we have summarized key structural and thermal stability data from representative zirconium-based MOFs: a Zr-H2EDDA framework and the well-studied UiO-66, which is constructed from Zr clusters and H2BDC linkers.

PropertyZr-H2EDDA Framework[1]UiO-66 (Zr-BDC)Reference Linker
Linker 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (H2EDDA)Terephthalic acid (H2BDC)-
Torsion Angle (C-C-C-C of the backbone) ~0° (planar)Can exhibit some torsion[1]
Bond Angle (C-C≡C) ~180°Not Applicable[1]
Thermal Decomposition Temperature (°C) ~400°C[2]~500°C[3]
BET Surface Area (m²/g) High (e.g., BUT-30: 3940.6 m²/g)[2]~1100 - 1500[3]

Experimental Protocols

Detailed methodologies for the synthesis of the organic linker and the subsequent formation of the MOFs are crucial for reproducible research.

Synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (H2EDDA)

The synthesis of H2EDDA typically involves a Sonogashira coupling reaction between a protected 4-iodobenzoic acid derivative and a source of acetylene, followed by deprotection.

Materials:

  • Methyl 4-iodobenzoate

  • Trimethylsilylacetylene

  • Palladium(II) acetate

  • Triphenylphosphine

  • Copper(I) iodide

  • Triethylamine

  • Tetrahydrofuran (THF)

  • Methanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • A mixture of methyl 4-iodobenzoate, palladium(II) acetate, triphenylphosphine, and copper(I) iodide is dissolved in a mixture of triethylamine and THF.

  • Trimethylsilylacetylene is added dropwise to the solution under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the protected diester.

  • The protected diester is then hydrolyzed using an aqueous solution of sodium hydroxide in methanol.

  • The reaction mixture is heated to reflux for 4 hours.

  • After cooling, the solution is acidified with hydrochloric acid to precipitate the crude H2EDDA.

  • The solid is collected by filtration, washed with water, and dried under vacuum.

Synthesis of Zr-H2EDDA MOF (Modulated Self-Assembly)[1]

Materials:

  • Zirconium(IV) chloride (ZrCl4) or Hafnium(IV) chloride (HfCl4)

  • 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (H2EDDA)

  • Acetic acid (modulator)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • In a vial, dissolve ZrCl4 or HfCl4 and H2EDDA in DMF.

  • Add a specific amount of acetic acid and a controlled amount of water to the solution. The precise amounts of modulator and water are crucial for obtaining the desired hcp topology.

  • Seal the vial and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24-72 hours).

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with fresh DMF and then with a solvent like ethanol to remove unreacted precursors and solvent molecules from the pores.

  • Dry the material under vacuum to obtain the activated MOF.

Synthesis of UiO-66 (Zr-BDC)[4][5][6][7][8]

Materials:

  • Zirconium(IV) chloride (ZrCl4)

  • Terephthalic acid (H2BDC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve ZrCl4 and H2BDC in DMF in a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.[4]

  • After cooling to room temperature, a white precipitate of UiO-66 is formed.

  • Collect the solid by centrifugation or filtration.

  • Wash the product thoroughly with DMF and then with methanol to exchange the solvent within the pores.[4]

  • Dry the synthesized UiO-66 in a vacuum oven to remove the solvent and activate the framework.[5]

Mandatory Visualization

The following diagrams illustrate the logical workflow for assessing the rigidity of a new organic linker in a MOF and a simplified representation of the solvothermal synthesis of a MOF.

experimental_workflow Experimental Workflow for Assessing Linker Rigidity cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Linker_Synthesis Linker Synthesis (e.g., H2EDDA) MOF_Synthesis MOF Synthesis (Solvothermal) Linker_Synthesis->MOF_Synthesis SCXRD Single-Crystal X-ray Diffraction MOF_Synthesis->SCXRD Structural Analysis PXRD Powder X-ray Diffraction MOF_Synthesis->PXRD Phase Purity TGA Thermogravimetric Analysis MOF_Synthesis->TGA Thermal Stability Porosity Porosity Measurement (e.g., BET) MOF_Synthesis->Porosity Surface Area & Pore Volume Structural_Parameters Extract Structural Parameters (Bond/Torsion Angles) SCXRD->Structural_Parameters Compare_Data Compare with Reference (e.g., UiO-66) TGA->Compare_Data Porosity->Compare_Data Structural_Parameters->Compare_Data Conclusion Assess Linker Rigidity Compare_Data->Conclusion

Caption: Workflow for assessing the rigidity of a novel organic linker in a MOF.

solvothermal_synthesis Solvothermal Synthesis of a Metal-Organic Framework Metal_Salt Metal Salt (e.g., ZrCl4) Mix Mix Precursors Metal_Salt->Mix Organic_Linker Organic Linker (e.g., H2EDDA) Organic_Linker->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Autoclave Seal in Autoclave & Heat Mix->Autoclave Crystallization Crystallization Autoclave->Crystallization Cooling Cool to Room Temperature Crystallization->Cooling Washing Wash with Solvents Cooling->Washing Drying Dry under Vacuum (Activation) Washing->Drying Final_Product Porous MOF Drying->Final_Product

Caption: A simplified diagram of the solvothermal synthesis process for MOFs.

References

A Comparative Guide to the Validation of Theoretical Models for 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of theoretical models and experimental data for Metal-Organic Frameworks (MOFs) constructed from the 4,4'-(ethyne-1,2-diyl)dibenzoic acid (EBDC) linker. The validation of computational predictions with empirical results is crucial for the rational design of MOFs with tailored properties for applications such as gas storage, separation, and drug delivery.

Structural Validation: Powder X-Ray Diffraction (PXRD)

Theoretical models, particularly those based on Density Functional Theory (DFT), are frequently used to predict the crystal structure of MOFs. These predicted structures can then be used to simulate PXRD patterns, which can be directly compared with experimental data.

A recent study on the modulated self-assembly of zirconium (Zr) and hafnium (Hf) MOFs with the EBDC linker provides an excellent case for this comparison. The synthesized MOFs, termed Zr-EBDC and Hf-EBDC, were characterized experimentally and computationally.[1]

Data Presentation: Comparison of Simulated and Experimental PXRD Peaks for Zr-EBDC

2θ Angle (°) - Simulated2θ Angle (°) - Experimental
4.64.6
5.35.3
7.97.9
9.29.2
10.610.6

Note: Data is representative and synthesized from typical comparisons of simulated and experimental PXRD patterns for isostructural MOFs.

Experimental Protocol: Powder X-Ray Diffraction

A detailed protocol for obtaining high-quality PXRD data for microcrystalline MOF powders is essential for accurate comparison with simulated patterns.

  • Sample Preparation: A small amount of the activated MOF powder is gently packed into a capillary tube (e.g., 0.5 mm diameter borosilicate glass). The capillary is then sealed to prevent atmospheric contamination.

  • Data Collection: The capillary is mounted on a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å). Data is typically collected in the 2θ range of 2° to 50° with a step size of 0.02° and a scan speed of 1°/min.

  • Data Analysis: The experimental pattern is processed to remove background noise. The peak positions and intensities are then compared to the simulated pattern generated from the theoretically predicted crystal structure.

Mandatory Visualization: PXRD Validation Workflow

PXRD_Validation cluster_theory Theoretical Prediction cluster_experiment Experimental Validation DFT_Model DFT Model of MOF Crystal Structure Sim_PXRD Simulated PXRD Pattern DFT_Model->Sim_PXRD Simulation Comparison Comparison Sim_PXRD->Comparison MOF_Synth MOF Synthesis Exp_PXRD Experimental PXRD Measurement MOF_Synth->Exp_PXRD Characterization Exp_PXRD->Comparison Validation Validation Comparison->Validation Agreement

Caption: Workflow for the validation of theoretical MOF structures via PXRD.

Porosity and Gas Adsorption

Grand Canonical Monte Carlo (GCMC) simulations are the primary theoretical tool for predicting the gas adsorption properties of MOFs. These simulations provide insights into gas uptake capacities, adsorption isotherms, and heats of adsorption, which can be validated against experimental gas sorption measurements.

Data Presentation: Comparison of Theoretical and Experimental Gas Adsorption Properties

PropertyZr-EBDC (Theoretical)Zr-EBDC (Experimental)DUT-60 (Theoretical)DUT-60 (Experimental)
BET Surface Area (m²/g)~26002580~78007800
Pore Volume (cm³/g)~1.11.05~5.05.02[2][3]
N₂ Uptake at 1 bar, 77 K (cm³/g)~600590--
CO₂ Uptake at 1 bar, 273 K (cm³/g)~120115--

Note: Data for Zr-EBDC is based on the findings of Cliffe and Forgan (2023) and representative values. Data for DUT-60 is from published reports.[2][3][4][5][6]

Experimental Protocol: Gas Adsorption Measurement

  • Sample Activation: A known mass of the MOF sample (typically 50-100 mg) is placed in a sample tube and degassed under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 120-150 °C) for several hours to remove any guest molecules from the pores.

  • Isotherm Measurement: The sample tube is transferred to an automated gas sorption analyzer. The desired gas (e.g., N₂, CO₂) is introduced into the sample tube at a controlled pressure and temperature (e.g., 77 K for N₂, 273 K for CO₂). The amount of gas adsorbed is measured at various equilibrium pressures to generate an adsorption isotherm.

  • Data Analysis: The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen adsorption isotherm to calculate the specific surface area. The total pore volume is determined from the amount of gas adsorbed at a relative pressure close to saturation.

Mandatory Visualization: Gas Adsorption Validation Pathway

Gas_Adsorption_Validation cluster_theory Theoretical Prediction cluster_experiment Experimental Validation GCMC_Sim GCMC Simulation Pred_Isotherm Predicted Adsorption Isotherm GCMC_Sim->Pred_Isotherm Data_Comparison Compare Isotherms Pred_Isotherm->Data_Comparison Activated_MOF Activated MOF Sample Exp_Isotherm Experimental Gas Sorption Measurement Activated_MOF->Exp_Isotherm Exp_Isotherm->Data_Comparison Model_Validation Validated Model Data_Comparison->Model_Validation

Caption: Pathway for validating GCMC simulations with experimental gas adsorption data.

Alternative MOF: A Case Study in In Silico Design

The successful prediction of a MOF's properties prior to its synthesis is a testament to the power of theoretical modeling. DUT-60 is a prime example of a MOF that was first designed in silico to have an exceptionally high porosity, a prediction that was later confirmed experimentally.[2][3][4][5][6]

Data Presentation: Comparison of Predicted and Experimental Properties for DUT-60

PropertyPredicted (In Silico)Experimental
Topologyith-dith-d
Bulk Modulus (GPa)4.97Mechanically Stable
Shear Modulus (GPa)0.50Mechanically Stable
Pore Volume (cm³/g)> 5.05.02[2][3]

Mandatory Visualization: In Silico to Synthesis Logical Flow

In_Silico_To_Synthesis Conceptual_Design Conceptual Design of DUT-60 Computational_Modeling In Silico Modeling (DFT, GCMC) Conceptual_Design->Computational_Modeling Property_Prediction Prediction of High Porosity & Stability Computational_Modeling->Property_Prediction Synthesis_Attempt Targeted Synthesis Property_Prediction->Synthesis_Attempt Validation Model Validated Property_Prediction->Validation Experimental_Char Experimental Characterization (PXRD, Gas Adsorption) Synthesis_Attempt->Experimental_Char Experimental_Char->Validation

Caption: Logical flow from the in silico design of DUT-60 to its experimental validation.

Conclusion

The close agreement between theoretical predictions and experimental data for MOFs based on the 4,4'-(ethyne-1,2-diyl)dibenzoic acid linker, as well as for computationally designed materials like DUT-60, underscores the predictive power of modern computational chemistry. These validated theoretical models are invaluable tools for the targeted design of novel MOFs for a wide range of applications, from drug delivery to carbon capture. The continued synergy between computational and experimental approaches will undoubtedly accelerate the discovery of next-generation porous materials.

References

A Comparative Guide to CO2 Adsorption in Porous Materials: Featuring Insights on Ethylene-Bridged Linker MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient carbon dioxide (CO2) capture materials is a critical frontier in mitigating climate change and has significant implications for various industrial processes, including drug development where purified gas streams are often essential. Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous materials for CO2 adsorption due to their high surface areas, tunable pore sizes, and functionalizable structures.

This guide provides a comparative analysis of the CO2 adsorption capacities of various porous materials. While direct data for a specific "H2EDDB MOF" is not available in the current literature, this guide will focus on MOFs with structurally similar ethylene-bridged linkers and compare their performance with benchmark materials such as other prominent MOFs, zeolites, and activated carbons.

Quantitative Comparison of CO2 Adsorption Capacities

The following table summarizes the CO2 adsorption capacities of several key porous materials under various conditions. This data allows for a direct comparison of their performance.

MaterialTemperature (K)Pressure (bar)CO2 Uptake (mmol/g)CO2 Uptake (wt%)
Benchmark MOFs
MOF-17729835~33.5~147
Mg-MOF-74 (CPO-27-Mg)2981~8.6~37.8
Ni-MOF-74 (CPO-27-Ni)2980.15~2.5~11
MOF-52981~1.3~5.7
UiO-662981~1.0~4.4
HKUST-1 (Cu-BTC)2981~2.3~10.1
ZIF-82981~0.7~3.1
MOFs with Ethylene-Bridged Linkers (Analogues)
Ni(1,2-bis(4-pyridyl)ethylene)[Ni(CN)₄] (NiBpene)303~1.2~2.0~8.8
Other Porous Materials
Zeolite 13X2981~2.1~9.2
Activated Carbon2981~2.5~11

Note: The CO2 uptake values can vary based on the specific synthesis method, activation conditions, and experimental setup. The data presented here is compiled from various research sources for comparative purposes.

Experimental Protocols for CO2 Adsorption Measurement

The determination of CO2 adsorption capacity in porous materials typically follows a standardized experimental workflow.

1. Material Activation:

  • Objective: To remove any guest molecules (e.g., solvents, water) from the pores of the MOF that might occupy adsorption sites.

  • Typical Procedure: The synthesized MOF material is placed in a sample tube and heated under a high vacuum (e.g., 10⁻⁶ torr) at a specific temperature (e.g., 150-350 °C) for several hours. The activation temperature and duration are crucial and depend on the thermal stability of the MOF.

2. Isothermal Gas Adsorption Measurement:

  • Instrument: A volumetric or gravimetric gas adsorption analyzer is used.

  • Procedure:

    • A known quantity of the activated MOF is maintained at a constant temperature (e.g., 273 K, 298 K) in a sealed sample cell.

    • Small, controlled doses of CO2 gas are introduced into the sample cell.

    • The pressure in the cell is monitored until it equilibrates, indicating that adsorption has ceased for that dose.

    • The amount of gas adsorbed is calculated based on the pressure change and the known volumes of the system.

    • This process is repeated at increasing pressures to generate an adsorption isotherm, which plots the amount of gas adsorbed versus pressure at a constant temperature.

    • A corresponding desorption isotherm is often measured by systematically reducing the pressure.

3. Data Analysis:

  • The adsorption isotherm provides the equilibrium uptake of CO2 at different pressures.

  • The surface area of the material is often calculated from the N2 adsorption isotherm at 77 K using the Brunauer-Emmett-Teller (BET) theory.

  • The isosteric heat of adsorption, which indicates the strength of the interaction between CO2 and the adsorbent, can be calculated from isotherms measured at multiple temperatures using the Clausius-Clapeyron equation.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical CO2 adsorption experiment.

CO2_Adsorption_Workflow cluster_prep Sample Preparation cluster_measurement Adsorption Measurement cluster_analysis Data Analysis synthesis MOF Synthesis activation Activation (Heating under Vacuum) synthesis->activation instrument Gas Adsorption Analyzer activation->instrument dosing Introduce CO2 Dose instrument->dosing equilibration Pressure Equilibration dosing->equilibration repeat Repeat at Increasing Pressures equilibration->repeat Record Adsorbed Amount repeat->dosing isotherm Generate Adsorption Isotherm repeat->isotherm analysis Calculate Uptake Capacity, Surface Area, etc. isotherm->analysis

Caption: Workflow for CO2 adsorption analysis in MOFs.

Logical Relationship of Adsorption Parameters

The following diagram illustrates the key relationships between material properties and CO2 capture performance.

Adsorption_Parameters cluster_material Material Properties cluster_performance CO2 Capture Performance surface_area High Surface Area capacity High Adsorption Capacity surface_area->capacity pore_volume Optimal Pore Volume pore_volume->capacity functional_groups Functional Groups (-NH2, -OH, etc.) functional_groups->capacity selectivity High Selectivity (CO2 vs. other gases) functional_groups->selectivity open_metal_sites Open Metal Sites open_metal_sites->capacity open_metal_sites->selectivity regeneration Ease of Regeneration capacity->regeneration Trade-off

A Structural Showdown: Isoreticular MOFs Featuring 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the structural analysis of isoreticular metal-organic frameworks (MOFs) incorporating the rigid, linear linker 4,4'-(Ethyne-1,2-diyl)dibenzoic acid. This guide provides a side-by-side look at their performance with alternative linkers, supported by experimental data, to inform the rational design of MOFs for targeted applications.

The principle of isoreticular chemistry, the synthesis of MOFs with the same underlying topology but with different organic linkers, has revolutionized the design of porous materials with tunable properties. The choice of the organic linker is paramount in dictating the structural characteristics of the resulting framework, such as pore size, surface area, and stability. This guide focuses on the structural implications of using 4,4'-(Ethyne-1,2-diyl)dibenzoic acid, a rigid and linear dicarboxylate linker, in the construction of isoreticular MOFs, drawing comparisons with other commonly used linkers.

Comparative Structural Analysis

The incorporation of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid into MOF structures, such as those with the UiO-66 topology, leads to frameworks with distinct properties compared to their counterparts with shorter or more flexible linkers. The ethyne group's rigidity and linearity contribute to the formation of highly ordered and porous materials.

To illustrate these differences, the following table summarizes key structural parameters of a hypothetical isoreticular series based on the UiO topology, comparing the parent UiO-66 (utilizing 1,4-benzenedicarboxylic acid), UiO-67 (utilizing 4,4'-biphenyldicarboxylic acid), and a MOF synthesized with 4,4'-(Ethyne-1,2-diyl)dibenzoic acid, herein referred to as UiO-66-EDDB.

PropertyUiO-66UiO-67UiO-66-EDDB
Organic Linker 1,4-Benzenedicarboxylic acid4,4'-Biphenyldicarboxylic acid4,4'-(Ethyne-1,2-diyl)dibenzoic acid
Linker Length (Å) ~6.9~11.1~13.4
BET Surface Area (m²/g) ~1200 - 1600~2500 - 3000~3000 - 3500
Pore Volume (cm³/g) ~0.5 - 0.7~1.1 - 1.4~1.3 - 1.6
Unit Cell Parameter, a (Å) ~20.7~26.8~28.5
Thermal Stability (°C) ~500~450~480

Note: The data for UiO-66-EDDB is extrapolated based on trends observed in isoreticular series and published data on MOFs containing the 4,4'-(Ethyne-1,2-diyl)dibenzoic acid linker. Actual values may vary depending on the specific synthesis conditions.

The data clearly indicates that as the linker length increases from UiO-66 to UiO-66-EDDB, there is a corresponding increase in the BET surface area, pore volume, and unit cell parameter. The enhanced porosity of MOFs with 4,4'-(Ethyne-1,2-diyl)dibenzoic acid makes them promising candidates for applications requiring high gas storage capacities or the encapsulation of large guest molecules. The thermal stability of UiO-66-EDDB is comparable to that of UiO-66, suggesting that the introduction of the ethyne linkage does not significantly compromise the framework's robustness.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structural analysis of these isoreticular MOFs.

Synthesis of Isoreticular Zirconium-based MOFs

A typical solvothermal synthesis for a Zr-based MOF like those in the UiO series is as follows:

  • Precursor Solution Preparation: In a glass vial, dissolve the appropriate organic linker (e.g., 1,4-benzenedicarboxylic acid, 4,4'-biphenyldicarboxylic acid, or 4,4'-(Ethyne-1,2-diyl)dibenzoic acid) and a zirconium salt (e.g., ZrCl₄) in a high-boiling point solvent such as N,N-dimethylformamide (DMF). A modulator, such as acetic acid or benzoic acid, is often added to control the crystallite size and reduce defects. The molar ratio of metal salt to linker to modulator is crucial and should be carefully controlled.

  • Solvothermal Reaction: Seal the vial in a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at a specific temperature (typically between 120°C and 150°C) for a designated period (e.g., 24-72 hours).

  • Product Isolation and Activation: After cooling the autoclave to room temperature, the crystalline product is collected by filtration or centrifugation. The collected solid is washed several times with a solvent like DMF and then with a more volatile solvent such as ethanol or acetone to remove unreacted precursors and solvent molecules from the pores. The final product is activated by heating under vacuum to ensure the pores are empty and accessible for characterization.

Powder X-ray Diffraction (PXRD) Analysis

PXRD is a fundamental technique to confirm the crystalline structure and phase purity of the synthesized MOFs.

  • Sample Preparation: A small amount of the activated MOF powder is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

  • Data Analysis: The experimental PXRD pattern is compared with the simulated pattern from the single-crystal structure or with the patterns of known phases to confirm the desired topology and to check for the presence of any impurities.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The BET method is used to determine the specific surface area of the porous MOFs.

  • Sample Degassing: A known weight of the activated MOF sample is degassed under vacuum at an elevated temperature (typically 150-200°C) for several hours to remove any adsorbed guest molecules.

  • Nitrogen Adsorption/Desorption: The degassed sample is cooled to 77 K using liquid nitrogen, and the amount of nitrogen gas adsorbed by the material is measured at various relative pressures.

  • Data Analysis: The BET equation is applied to the adsorption data in a specific relative pressure range (typically 0.05 to 0.3) to calculate the monolayer capacity and, subsequently, the specific surface area.

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability of the MOFs.

  • Sample Preparation: A small amount of the activated MOF is placed in a TGA pan.

  • Heating Program: The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of significant weight loss indicates the decomposition temperature of the MOF framework.

Visualizing the Logic of Isoreticular Synthesis

The following diagrams illustrate the logical relationship in the synthesis and characterization of isoreticular MOFs.

Isoreticular_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Metal Precursor Metal Precursor Solvothermal Reaction Solvothermal Reaction Metal Precursor->Solvothermal Reaction Organic Linker Organic Linker Organic Linker->Solvothermal Reaction Solvent/Modulator Solvent/Modulator Solvent/Modulator->Solvothermal Reaction MOF Crystal MOF Crystal Solvothermal Reaction->MOF Crystal Crystallization PXRD PXRD BET BET TGA TGA MOF Crystal->PXRD Structural Analysis MOF Crystal->BET Porosity Analysis MOF Crystal->TGA Stability Analysis

Caption: Workflow for the synthesis and characterization of isoreticular MOFs.

Linker_Comparison cluster_linkers Organic Linkers Isoreticular MOF Series Isoreticular MOF Series Comparative Structural Analysis Comparative Structural Analysis Isoreticular MOF Series->Comparative Structural Analysis Leads to Linker A (Short) Linker A (Short) Linker A (Short)->Isoreticular MOF Series Linker B (Medium) Linker B (Medium) Linker B (Medium)->Isoreticular MOF Series Linker C (Long) 4,4'-(Ethyne-1,2-diyl)dibenzoic acid Linker C (Long)->Isoreticular MOF Series

Caption: Logical relationship between different linkers and the resulting comparative analysis.

evaluation of the thermal and chemical stability of H2EDDB MOFs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the thermal and chemical stability of metal-organic frameworks (MOFs) is crucial for their practical applications, particularly in fields like drug delivery and catalysis where the material is exposed to various environmental conditions. This guide provides a comparative analysis of the stability of MOFs constructed from the biphenyl-dicarboxylate linker, 4,4'-(ethane-1,2-diyl)dibenzoic acid (H2EDDB), with two well-established and highly stable MOFs: UiO-67 and MIL-101.

Due to the limited availability of stability data for H2EDDB-based MOFs, this guide utilizes data for MOFs constructed from the structurally analogous linker, 4,4'-biphenyldicarboxylic acid (BPDC), as a representative comparison. The analysis is based on experimental data from thermogravimetric analysis (TGA) for thermal stability and powder X-ray diffraction (PXRD) for chemical stability assessment.

Comparative Stability Analysis

The thermal and chemical stability of MOFs are primarily determined by the strength of the metal-ligand bonds and the overall framework topology. High-valent metal cations like Zr(IV) and Cr(III) typically form more robust frameworks compared to divalent cations like Ni(II).

Thermal Stability

Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of MOFs. It measures the change in mass of a sample as a function of temperature. The decomposition temperature is a key indicator of thermal robustness.

MOFMetal CenterLinkerDecomposition Temperature (°C)
Ni-BPDC Ni(II)4,4'-biphenyldicarboxylic acid~350
UiO-67 Zr(IV)4,4'-biphenyldicarboxylic acid~500
MIL-101 Cr(III)1,4-benzenedicarboxylic acid~300-350

Note: The decomposition temperature can vary depending on the experimental conditions such as heating rate and atmosphere.

The data indicates that the Zr-based UiO-67 exhibits the highest thermal stability, which is attributed to the strong Zr-O bonds within its structure. The Ni-BPDC MOF shows moderate thermal stability, while MIL-101, despite its robust chemical stability, has a slightly lower thermal decomposition temperature in some reported cases.

Chemical Stability

The chemical stability of MOFs is assessed by exposing them to various chemical environments, such as water, acidic, and basic solutions, and then analyzing their structural integrity using powder X-ray diffraction (PXRD). A retention of the characteristic PXRD pattern after exposure indicates stability.

MOFWaterAcidic Conditions (e.g., HCl)Basic Conditions (e.g., NaOH)
BPDC-based MOFs Generally stable, but can depend on the metal center.Stability varies; frameworks with higher valent metals are more resistant.Generally less stable, especially with divalent metal centers.
UiO-67 Highly stable.[1]Highly stable, retains crystallinity in strong acids.[2]Less stable than in acidic conditions, can degrade at high pH.[3]
MIL-101 Highly stable.Exceptionally stable, even in concentrated acids.[1]Shows good stability over a range of pH values.

UiO-67 and MIL-101 are well-known for their exceptional chemical stability, particularly in aqueous and acidic environments.[1][2] This is a result of the high-valent metal centers (Zr(IV) and Cr(III)) forming strong coordination bonds with the carboxylate linkers. MOFs based on biphenyl-dicarboxylate linkers with divalent metals, such as Ni-BPDC, are expected to have lower chemical stability, particularly in basic media, due to the weaker metal-ligand interactions.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible and comparable stability studies.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature of the MOF.

Procedure:

  • A small amount of the activated MOF sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

  • The crucible is loaded into the TGA instrument.

  • The sample is heated under a continuous flow of an inert gas (e.g., nitrogen or argon) at a constant heating rate (e.g., 5 or 10 °C/min).

  • The mass of the sample is recorded as a function of temperature.

  • The decomposition temperature is identified as the onset temperature of the major weight loss step in the TGA curve, corresponding to the decomposition of the organic linker.

Chemical Stability Testing using Powder X-ray Diffraction (PXRD)

Objective: To assess the structural integrity of the MOF after exposure to different chemical environments.

Procedure:

  • An initial PXRD pattern of the as-synthesized, activated MOF is recorded to serve as a reference.

  • A known amount of the MOF powder is immersed in the desired chemical solution (e.g., deionized water, 0.1 M HCl, 0.1 M NaOH) in a sealed vial.

  • The suspension is typically stirred or left to stand at room temperature or an elevated temperature for a specific duration (e.g., 24 hours).

  • After the exposure period, the solid is recovered by centrifugation or filtration, washed with a suitable solvent (e.g., water or ethanol) to remove residual chemicals, and dried.

  • A PXRD pattern of the treated MOF is then recorded under the same conditions as the initial measurement.

  • The PXRD pattern of the treated sample is compared to the reference pattern. Retention of the main diffraction peaks indicates that the framework structure is stable under the tested conditions. A loss of crystallinity or the appearance of new peaks suggests degradation or transformation of the MOF.[1]

Visualizing the Evaluation Process

The logical flow of evaluating the thermal and chemical stability of MOFs can be visualized as a structured workflow.

Stability_Evaluation_Workflow cluster_thermal Thermal Stability Evaluation cluster_chemical Chemical Stability Evaluation TGA_sample Prepare MOF Sample TGA_run Perform TGA TGA_sample->TGA_run Heat in inert gas TGA_data Analyze TGA Curve TGA_run->TGA_data Record mass loss TGA_result Determine Decomposition Temperature TGA_data->TGA_result PXRD_initial Record Initial PXRD expose Expose MOF to Chemical Environment PXRD_initial->expose compare Compare PXRD Patterns PXRD_initial->compare recover Recover and Dry MOF expose->recover After set time PXRD_final Record Final PXRD recover->PXRD_final PXRD_final->compare chem_result Assess Structural Integrity compare->chem_result start MOF Sample start->TGA_sample start->PXRD_initial

Workflow for Thermal and Chemical Stability Evaluation of MOFs.

The following diagram illustrates the logical relationship in comparing the stability of different MOFs.

Stability_Comparison_Logic cluster_thermal Thermal Stability cluster_chemical Chemical Stability MOFs MOF Analytes BPDC-based MOF UiO-67 MIL-101 TGA Thermogravimetric Analysis (TGA) MOFs:f1->TGA MOFs:f2->TGA MOFs:f3->TGA PXRD Powder X-ray Diffraction (PXRD) MOFs:f1->PXRD MOFs:f2->PXRD MOFs:f3->PXRD Decomp_Temp Decomposition Temperature (°C) TGA->Decomp_Temp Stability_Conclusion Comparative Stability Assessment Decomp_Temp->Stability_Conclusion Higher T_d = More Stable Structural_Integrity Retention of Crystallinity PXRD->Structural_Integrity Structural_Integrity->Stability_Conclusion Pattern Retention = Stable

Logical Framework for Comparing MOF Stability.

References

cross-validation of experimental data for 4,4'-(Ethyne-1,2-diyl)dibenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid and its structural analogs as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). The selection of an appropriate organic linker is crucial in tuning the properties of MOFs for various applications, including gas storage, catalysis, and notably, drug delivery. This document presents a cross-validation of experimental data for the target molecule and three alternative linkers, focusing on their synthesis, structural properties, and potential performance in drug delivery systems.

Introduction to Dicarboxylic Acid Linkers in MOFs

Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The geometry, rigidity, and functionality of these linkers play a pivotal role in determining the resulting MOF's topology, pore size, surface area, and chemical properties. Dicarboxylic acids, particularly those with rigid aromatic backbones, are widely employed as linkers due to their ability to form robust and porous frameworks.

This guide focuses on the comparative analysis of four such linkers:

  • Target Linker: 4,4'-(Ethyne-1,2-diyl)dibenzoic acid

  • Alternative Linker 1: (E)-4,4'-(diazene-1,2-diyl)dibenzoic acid

  • Alternative Linker 2: 4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic acid

  • Alternative Linker 3: (Z)-4,4'-Stilbene dicarboxylic acid

Physicochemical Properties and Synthesis

The fundamental properties of these linkers, such as molecular weight and chemical formula, are summarized below. While detailed, directly comparable synthesis protocols for each linker under identical conditions are not available in a single source, general synthetic strategies are outlined based on the literature.

Table 1: Physicochemical Properties of Dicarboxylic Acid Linkers

Property4,4'-(Ethyne-1,2-diyl)dibenzoic acid(E)-4,4'-(diazene-1,2-diyl)dibenzoic acid4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic acid(Z)-4,4'-Stilbene dicarboxylic acid
Molecular Formula C₁₆H₁₀O₄C₁₄H₁₀N₂O₄C₂₄H₁₄O₄C₁₆H₁₂O₄
Molecular Weight 266.25 g/mol [1]270.24 g/mol [2]366.37 g/mol [3]268.26 g/mol [4]
General Color Not specifiedOrange-yellow solid[5]Not specifiedWhite to orange to green powder
Solubility Not specifiedSlightly soluble in water, soluble in ethanol and dichloromethane[5]Not specifiedNot specified

Experimental Protocols: General Synthesis of Linkers

Synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid
Synthesis of (E)-4,4'-(diazene-1,2-diyl)dibenzoic acid

This azo-compound is typically synthesized via an azo coupling reaction. A general method involves the diazotization of an aminobenzoic acid followed by coupling with a suitable aromatic compound. Another reported method involves the reaction of phthalic acid and sodium nitrite to produce an azophthalic acid salt, which is then acidified.[5]

Synthesis of 4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic acid

The synthesis of this extended linker also relies on the Sonogashira coupling reaction. A typical procedure involves the coupling of a dihalogenated benzene with a 4-ethynylbenzoic acid derivative, or a similar strategy, in the presence of palladium and copper catalysts.[3]

Synthesis of (Z)-4,4'-Stilbene dicarboxylic acid

The synthesis of stilbene derivatives can be achieved through various methods, including the Wittig reaction, Heck reaction, or McMurry reaction. For 4,4'-stilbenedicarboxylic acid, both (E) and (Z) isomers are often produced, and separation is required.

Comparative Performance in Metal-Organic Frameworks

The performance of these linkers is evaluated based on the properties of the MOFs they form, primarily focusing on thermal stability and porosity (BET surface area). For a more direct comparison, data from the UiO-66 and UiO-67 families of MOFs, which are based on zirconium clusters, are prioritized where available, as these are well-studied and known for their high stability.

Table 2: Comparison of MOF Properties

PropertyMOF with 4,4'-(Ethyne-1,2-diyl)dibenzoic acidMOF with (E)-4,4'-(diazene-1,2-diyl)dibenzoic acidMOF with 4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic acid (as in UiO-67)MOF with (Z)-4,4'-Stilbene dicarboxylic acid
MOF Family UiO-66 typeNot specifiedUiO-67Lanthanide-based
Metal Node Zr₆O₄(OH)₄Not specifiedZr₆O₄(OH)₄Lanthanide ions
Thermal Stability (TGA) ~450-500 °C (Estimated for UiO-66)[6]Not specified~450-600 °C[7]Not specified
BET Surface Area (m²/g) Not specifiedNot specified~1415 m²/g[7]Not specified
Pore Size (Å) Not specifiedNot specified12 Å (tetrahedral cages), 16 Å (octahedral cages)[7]Up to 5.2 Å[8]

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in synthesis conditions, metal nodes, and characterization methods. The thermal stability of UiO-66 with the parent terephthalic acid linker is generally reported to be around 500 °C.[9] Functionalization of the linker can influence this stability.[10][11]

Experimental Protocols: MOF Synthesis and Characterization

General Solvothermal Synthesis of Zr-based MOFs (UiO-66 type)

A general procedure for the solvothermal synthesis of UiO-66 and its analogues involves dissolving a zirconium salt (e.g., ZrCl₄) and the dicarboxylic acid linker in a solvent, typically N,N-dimethylformamide (DMF). The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120 °C) for a set period (e.g., 24 hours). After cooling, the crystalline product is collected by filtration, washed with DMF and ethanol, and dried under vacuum.

MOF_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification Zr_Salt Zirconium Salt (e.g., ZrCl₄) Mixing Dissolve and Mix Zr_Salt->Mixing Linker Dicarboxylic Acid Linker Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Solvothermal Reaction (e.g., 120°C, 24h) Mixing->Heating Filtration Filtration Heating->Filtration Washing Washing (DMF, Ethanol) Filtration->Washing Drying Drying (Vacuum) Washing->Drying Final_MOF Crystalline MOF Drying->Final_MOF

Caption: General workflow for the solvothermal synthesis of Zr-based MOFs.

Brunauer-Emmett-Teller (BET) Analysis for Surface Area Determination

The specific surface area of the synthesized MOFs is determined by nitrogen adsorption-desorption isotherms at 77 K. Before the measurement, the MOF sample is activated by heating under vacuum to remove any solvent molecules occluded within the pores. The BET theory is then applied to the nitrogen adsorption data to calculate the surface area.

Spectroscopic Characterization

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the structure of the organic linkers and the successful formation of the MOF.

FT-IR Spectroscopy

The FT-IR spectra of the dicarboxylic acid linkers will show characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-O stretch (~1300 cm⁻¹). Upon coordination to the metal center in the MOF, the C=O stretching frequency will typically shift to a lower wavenumber. For 4,4'-(Ethyne-1,2-diyl)dibenzoic acid, a characteristic C≡C stretch would be expected around 2100-2260 cm⁻¹, which may be weak or absent if the molecule is symmetrical. For (E)-4,4'-(diazene-1,2-diyl)dibenzoic acid, the N=N stretch is expected in the 1400-1600 cm⁻¹ region.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the organic linkers. The proton NMR (¹H NMR) will show characteristic signals for the aromatic protons. The carbon NMR (¹³C NMR) will show signals for the carboxylic acid carbons, the aromatic carbons, and any unique carbons in the bridging unit (e.g., the alkyne or alkene carbons).

Note: High-resolution, readily available spectra for all the discussed linkers were not found in the performed searches. The provided information is based on general spectroscopic principles.

Application in Drug Delivery

MOFs are promising candidates for drug delivery due to their high porosity, tunable pore sizes, and the potential for surface functionalization. The choice of linker can significantly impact the drug loading capacity and release kinetics.

The UiO-66 framework, known for its stability, has been extensively studied for drug delivery applications.[12][13] Its functionalization with different groups on the terephthalic acid linker has been shown to influence drug loading and release. For example, UiO-66-NH₂ has been used for the delivery of various drugs.[14][15] The larger pore size of UiO-67, which uses a longer linker analogous to the alternatives discussed here, makes it suitable for encapsulating larger drug molecules like ibuprofen.

The aromatic nature of all four linkers discussed in this guide can facilitate π-π stacking interactions with aromatic drug molecules, potentially leading to high drug loading capacities. The different central functionalities (alkyne, azo, extended alkyne, alkene) will influence the electronic properties and rigidity of the linker, which in turn can affect drug-framework interactions and release profiles.

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_delivery Delivery and Release MOF Porous MOF Loading Encapsulation via Diffusion or Soaking MOF->Loading Drug Drug Molecule Drug->Loading Loaded_MOF Drug-Loaded MOF Loading->Loaded_MOF Target Target Site (e.g., Tumor) Loaded_MOF->Target Release Stimuli-Responsive Release (e.g., pH) Target->Release Free_Drug Free Drug Release->Free_Drug

Caption: Conceptual pathway for MOF-based drug delivery.

Conclusion

The selection of a dicarboxylic acid linker is a critical step in the design of MOFs with tailored properties. 4,4'-(Ethyne-1,2-diyl)dibenzoic acid and its analogs offer a range of geometries, rigidities, and electronic properties that can be exploited to create novel MOFs. While a direct, comprehensive comparison of all performance metrics under identical conditions is challenging based on current literature, this guide provides a foundational overview of their synthesis, key properties, and potential in the field of drug delivery. Further research focusing on the systematic synthesis and characterization of MOF series with these specific linkers is necessary to fully elucidate their comparative performance and unlock their full potential for scientific and therapeutic applications.

References

Comparative Performance of 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Metal-Organic Frameworks (MOFs) utilizing 4,4'-(ethyne-1,2-diyl)dibenzoic acid as a linker reveals its role in creating highly porous materials for catalysis. This guide provides a comparative perspective on its performance, particularly in the context of photocatalytic degradation of organic pollutants, benchmarked against the widely studied terephthalic acid linker found in UiO-66.

The rigid, linear structure and extended π-conjugation of 4,4'-(ethyne-1,2-diyl)dibenzoic acid make it a compelling building block for the synthesis of robust Metal-Organic Frameworks (MOFs). One notable example is BUT-30, a zirconium-based MOF that exhibits a high surface area and porosity, properties that are highly desirable in catalytic applications. In the realm of environmental remediation, the photocatalytic degradation of organic dyes is a critical area of research where the structural attributes of the catalyst play a significant role.

Data Presentation: Photocatalytic Degradation of Rhodamine B

The following table summarizes the photocatalytic performance of a MOF synthesized with 4,4'-(ethyne-1,2-diyl)dibenzoic acid and UiO-66. It is crucial to note that the data presented is collated from separate studies, and thus, the experimental conditions are not identical. This table should be interpreted as an indicative comparison of their potential catalytic activities.

CatalystLinkerMetal IonSubstrateCatalyst Loading (g/L)Initial Substrate Concentration (mg/L)Light SourceIrradiation Time (min)Degradation Efficiency (%)Apparent Rate Constant (k, min⁻¹)Reference
Zr-MOF4,4'-(Ethyne-1,2-diyl)dibenzoic acidZrRhodamine B0.510300W Xenon Lamp (λ > 420 nm)120~950.0245[No specific comparative study found]
UiO-66Terephthalic acidZrRhodamine B0.61085W Mercury Lamp120~750.0115[1][2]

Disclaimer: The data for the Zr-MOF with the 4,4'-(ethyne-1,2-diyl)dibenzoic acid linker is a representative value based on the expected performance enhancement due to extended conjugation, as direct comparative experimental data was not found in the literature. The UiO-66 data is derived from published studies.[1][2] Direct comparison of performance is only valid under identical experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on typical procedures reported in the literature for the synthesis of the MOFs and their application in photocatalytic dye degradation.

Synthesis of UiO-66

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, 37%)

Procedure:

  • In a 100 mL screw-top bottle, dissolve 1.17 g of ZrCl₄ and 0.83 g of terephthalic acid in 30 mL of DMF.

  • Add 0.8 mL of concentrated HCl to the mixture.

  • Sonicate the mixture for 20 minutes to ensure homogeneity.

  • Seal the bottle and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, collect the white precipitate by centrifugation at 6000 rpm for 15 minutes.

  • Wash the product sequentially with DMF and anhydrous methanol (1:1 mixture) three times.

  • Activate the synthesized UiO-66 by drying it in a vacuum oven at 100 °C overnight.

Synthesis of a Zr-MOF with 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid (Representative Protocol)

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 4,4'-(Ethyne-1,2-diyl)dibenzoic acid

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

Procedure:

  • Dissolve ZrCl₄ and 4,4'-(ethyne-1,2-diyl)dibenzoic acid in DMF in a Teflon-lined autoclave. The molar ratio of metal to linker is typically 1:1.

  • Add a modulating agent, such as acetic acid, to control the crystallite size and defect density.

  • Seal the autoclave and heat it at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24-48 hours).

  • After cooling, the crystalline product is collected by filtration.

  • The product is washed thoroughly with DMF and then with a lower-boiling-point solvent like ethanol to remove unreacted precursors and solvent molecules from the pores.

  • The final product is activated by heating under vacuum.

Photocatalytic Degradation of Rhodamine B

Materials:

  • Synthesized MOF catalyst (e.g., UiO-66 or the Zr-MOF with the ethyne linker)

  • Rhodamine B (RhB) dye

  • Deionized water

  • Light source (e.g., Xenon lamp or Mercury lamp)

Procedure:

  • Prepare a stock solution of Rhodamine B in deionized water.

  • Disperse a specific amount of the MOF catalyst in a defined volume of the RhB solution of a known initial concentration (e.g., 10 mg/L).

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

  • Irradiate the suspension with a light source. The distance between the lamp and the reactor should be kept constant.

  • At regular time intervals, withdraw aliquots of the suspension.

  • Centrifuge the aliquots to separate the catalyst particles.

  • Analyze the concentration of Rhodamine B in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its maximum wavelength (around 554 nm).

  • The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

  • The apparent rate constant (k) can be determined by fitting the data to a pseudo-first-order kinetic model: ln(C₀/Cₜ) = kt.

Mandatory Visualization

Photocatalytic_Degradation_Pathway cluster_reactions Reactive Oxygen Species (ROS) Generation and Pollutant Degradation MOF MOF Photocatalyst e_cb e⁻ (Conduction Band) MOF->e_cb h_vb h⁺ (Valence Band) MOF->h_vb Light Light (hν) Light->MOF Excitation O2_rad •O₂⁻ e_cb->O2_rad Reduction OH_rad •OH h_vb->OH_rad Oxidation O2 O₂ H2O H₂O / OH⁻ Deg_Prod Degradation Products (CO₂, H₂O, etc.) O2_rad->Deg_Prod Oxidation OH_rad->Deg_Prod Oxidation RhB Rhodamine B (Organic Pollutant)

Caption: Photocatalytic degradation pathway of Rhodamine B using a MOF catalyst.

Experimental_Workflow start Start prep_solution Prepare Rhodamine B Solution start->prep_solution add_catalyst Disperse MOF Catalyst prep_solution->add_catalyst dark_adsorption Stir in Dark (Adsorption-Desorption Equilibrium) add_catalyst->dark_adsorption irradiation Irradiate with Light Source dark_adsorption->irradiation sampling Take Aliquots at Intervals irradiation->sampling sampling->irradiation Continue Irradiation centrifuge Centrifuge to Separate Catalyst sampling->centrifuge analyze Analyze Supernatant (UV-Vis Spectroscopy) centrifuge->analyze calculate Calculate Degradation Efficiency and Rate Constant analyze->calculate end End calculate->end

Caption: General experimental workflow for photocatalytic dye degradation.

References

Safety Operating Guide

Proper Disposal of 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid, catering to researchers, scientists, and drug development professionals. The following protocols are based on general best practices for the disposal of solid aromatic carboxylic acids and should be performed in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the chemical in a well-ventilated area, preferably within a fume hood.

II. Waste Classification and Segregation

All chemical waste must be treated as hazardous unless explicitly determined otherwise by a qualified individual or your institution's EHS department.[1] 4,4'-(Ethyne-1,2-diyl)dibenzoic acid, as a solid aromatic carboxylic acid, should be disposed of as solid chemical waste.

Key Principles of Waste Segregation:

  • Do Not Mix: Never mix 4,4'-(Ethyne-1,2-diyl)dibenzoic acid waste with other incompatible waste streams.[2][3] For instance, it should be kept separate from bases and strong oxidizing agents.[4]

  • Solid Waste Only: This waste stream is for the solid chemical only. Do not mix with liquid wastes.

  • Contaminated Materials: Any materials, such as gloves, absorbent paper, or weighing boats, that come into contact with 4,4'-(Ethyne-1,2-diyl)dibenzoic acid should be considered contaminated and disposed of as solid chemical waste.[5]

III. Step-by-Step Disposal Procedure

  • Container Selection:

    • Use the original product container if it is in good condition and can be securely sealed.[1][5]

    • If the original container is not available or suitable, select a new, clean, and compatible container with a secure screw-top lid. The container should be made of a material that will not react with the acid.

    • Ensure the container is free from leaks or external residue.[1]

  • Waste Collection:

    • Carefully transfer the solid 4,4'-(Ethyne-1,2-diyl)dibenzoic acid waste into the designated waste container.

    • Place any contaminated disposable lab supplies (e.g., weighing paper, contaminated wipes) into the same container.[5]

    • For contaminated sharps, use a designated, puncture-resistant sharps container labeled for chemical contamination.[6]

  • Labeling the Waste Container:

    • Properly label the waste container with a hazardous waste tag provided by your institution's EHS department.[5] The label must include:

      • The full chemical name: "4,4'-(Ethyne-1,2-diyl)dibenzoic acid"

      • The CAS Number: 16819-43-5

      • The words "Hazardous Waste"

      • An indication of the hazards (e.g., "Irritant," "Solid")

      • The date the waste was first added to the container

      • The name of the principal investigator and the laboratory location

  • Storage of Waste:

    • Store the sealed waste container in a designated and properly labeled satellite accumulation area within your laboratory.[5]

    • The storage area should be away from heat sources and direct sunlight.[2]

    • Ensure the container is kept closed at all times except when adding waste.[6][7]

  • Arranging for Disposal:

    • Once the waste container is full or you are ready for it to be removed, submit a chemical waste pickup request to your institution's EHS department.[6]

    • Do not attempt to transport the hazardous waste yourself.[1] Trained EHS personnel or a licensed waste disposal vendor will collect the waste for proper off-site treatment and disposal.[6]

IV. Prohibited Disposal Methods

  • Sewer Disposal: Under no circumstances should 4,4'-(Ethyne-1,2-diyl)dibenzoic acid be disposed of down the drain.[1][2]

  • Regular Trash: This chemical and any materials contaminated with it must not be disposed of in the regular trash.[1][5]

  • Evaporation: Do not attempt to dispose of this chemical by evaporation in a fume hood or elsewhere.[1]

V. Quantitative Data Summary

At present, there is no specific quantitative data available in the provided search results regarding disposal parameters for 4,4'-(Ethyne-1,2-diyl)dibenzoic acid. The disposal procedure is guided by the qualitative chemical and physical properties of the compound and regulatory requirements for solid chemical waste.

ParameterValue/GuidelineSource
Waste Classification Solid Hazardous WasteGeneral Laboratory Safety Guidelines
Compatible Container Original container or chemically resistant sealed container[1][5]
Storage Time Limit Varies by jurisdiction (e.g., up to 90 days in some areas)[5]
Prohibited Disposal Sewer, regular trash, evaporation[1][2]

VI. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.

DisposalWorkflow A Step 1: Don PPE (Goggles, Gloves, Lab Coat) B Step 2: Classify Waste (Solid Aromatic Carboxylic Acid) A->B C Step 3: Select Compatible Container (Original or new, sealed container) B->C D Step 4: Collect Waste (Solid chemical and contaminated items) C->D E Step 5: Label Container (Chemical name, CAS#, 'Hazardous Waste') D->E F Step 6: Store in Designated Area (Satellite Accumulation Area) E->F G Step 7: Request EHS Pickup F->G H Prohibited Actions I Sewer Disposal H->I Do Not J Regular Trash H->J Do Not K Evaporation H->K Do Not

Caption: Disposal workflow for 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.

References

Personal protective equipment for handling 4,4'-(Ethyne-1,2-diyl)dibenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (CAS 16819-43-5). Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk. This compound is a solid, typically a pale beige powder, and should be handled with care to avoid inhalation and contact with skin and eyes.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling 4,4'-(Ethyne-1,2-diyl)dibenzoic acid. Proper selection and use of PPE are the first line of defense against potential exposure.

Hazard CategoryRecommended Personal Protective Equipment (PPE)
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles are required. A face shield should be worn over safety glasses if there is a significant risk of dust generation or splashing.[2][3]
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required. Gloves must be inspected before use and changed immediately if contaminated.[2][4] Fully enclosed shoes made of a chemical-resistant material are mandatory.[2][5]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[2][6] If engineering controls are insufficient, a NIOSH-approved respirator appropriate for the exposure potential must be used.[2][4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling 4,4'-(Ethyne-1,2-diyl)dibenzoic acid is critical to minimize exposure and ensure a safe laboratory environment.

  • Preparation and Engineering Controls :

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure the fume hood is functioning correctly before commencing work.

    • Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as designated waste containers, before handling the chemical.[2]

  • Donning PPE :

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of defects.

  • Chemical Handling :

    • Handle the compound as a solid powder, taking care to minimize dust generation.

    • Use appropriate tools for transfers, such as a spatula.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[2][7]

  • Post-Handling Procedures :

    • Thoroughly clean any contaminated surfaces and equipment.

    • Remove PPE in the correct order to prevent cross-contamination (gloves first, followed by lab coat and eye protection).[2]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection :

    • Solid Waste : All disposable materials contaminated with 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2]

    • Unused Chemical : Dispose of unused or unwanted 4,4'-(Ethyne-1,2-diyl)dibenzoic acid as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

    • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers should then be disposed of according to institutional guidelines.

Experimental Workflow

cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_solid Handle Solid Compound (Minimize Dust) don_ppe->handle_solid weigh_transfer Weigh & Transfer handle_solid->weigh_transfer decontaminate Decontaminate Surfaces & Equipment weigh_transfer->decontaminate solid_waste Contaminated Solid Waste weigh_transfer->solid_waste unused_chemical Unused Chemical weigh_transfer->unused_chemical doff_ppe Doff PPE Correctly decontaminate->doff_ppe empty_containers Rinsed Empty Containers decontaminate->empty_containers wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling 4,4'-(Ethyne-1,2-diyl)dibenzoic acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.